Estrone Sulfate
描述
Estrone sulfate (as estropipate) is a form of estrogen. It has several uses such as: alleviate symptoms of menopause as hormone replacement therapy, treatment some types of infertility, treatment of some conditions leading to underdevelopment of female sexual characteristics, treatment of vaginal atrophy, treatment of some types of breast cancer (particularly in men and postmenopausal women), treatment of prostate cancer and prevention of osteoporosis.
This compound has been reported in Homo sapiens and Phaseolus vulgaris with data available.
This compound is an aqueous substance that is the sulfate salt form of estrone. (NCI)
ESTRONE SULFURIC ACID is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1977 and has 5 approved indications. This drug has a black box warning from the FDA.
sulfoconjugated estrone; RN given refers to parent cpd
Structure
3D Structure
属性
IUPAC Name |
[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O5S/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19/h3,5,10,14-16H,2,4,6-9H2,1H3,(H,20,21,22)/t14-,15-,16+,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKFKPJIXZFSSB-CBZIJGRNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1240-04-6 (potassium salt), 438-67-5 (hydrochloride salt) | |
| Record name | Estrone hydrogen sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50891501 | |
| Record name | Estrone sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50891501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Estrone sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001425 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
481-97-0 | |
| Record name | Estrone sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=481-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Estrone hydrogen sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Estrone sulfate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04574 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Estrone sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50891501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxyestra-1,3,5(10)-trien-17-one hydrogen sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.888 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ESTRONE SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QTL48N278K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Estrone sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001425 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
254.5 °C | |
| Record name | Estrone sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001425 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Biosynthetic Pathway of Estrone Sulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway of estrone sulfate (E1S), a crucial steroid conjugate in human physiology and a key player in the pathology of hormone-dependent diseases. This document details the enzymatic reactions, presents relevant quantitative data, outlines experimental methodologies, and provides a visual representation of the involved pathways.
Introduction: The Significance of this compound
This compound (E1S) is the most abundant circulating estrogen in the human body, serving as a large, stable reservoir for the formation of more potent, biologically active estrogens like estrone (E1) and estradiol (E2).[1][2] While E1S itself is biologically inactive, its conversion to E1 by the enzyme steroid sulfatase (STS) is a critical step in providing active estrogens to peripheral tissues, a process termed the "sulfatase pathway".[3][4][5][6] This local production of estrogens is of particular interest in hormone-dependent cancers, such as those of the breast and endometrium, where high intratumoral estrogen concentrations can drive tumor growth.[4][7][8] Conversely, the synthesis of E1S from E1, catalyzed by estrogen sulfotransferases (SULTs), represents a key inactivation and conjugation pathway.[9][10] Understanding the biosynthesis of E1S is therefore fundamental for developing novel therapeutic strategies that target estrogen metabolism.
Biosynthetic Pathways of this compound
The formation of this compound is primarily a conjugation reaction. However, its physiological significance is best understood in the context of two major pathways of estrogen synthesis: the aromatase pathway and the sulfatase pathway . E1S biosynthesis is the terminal, inactivating step in these pathways.
2.1 The Sulfotransferase Pathway: Direct Biosynthesis of this compound
The direct biosynthesis of this compound involves the sulfation of estrone. This reaction is catalyzed by cytosolic estrogen sulfotransferase enzymes, predominantly SULT1E1, which exhibits a high affinity for estrogens.[9][11][12] The universal sulfate donor for this reaction is 3'-phosphoadenosine-5'-phosphosulfate (PAPS).[9][10][13]
The chemical reaction is as follows: Estrone + 3'-phosphoadenylyl sulfate (PAPS) ⇌ Estrone 3-sulfate + Adenosine 3',5'-bisphosphate (PAP)[13]
This sulfoconjugation renders the estrogen molecule water-soluble and unable to bind to estrogen receptors, effectively inactivating it.[4][9]
2.2 The "Sulfatase Pathway" and its Link to E1S Biosynthesis
While the sulfotransferase pathway describes the direct synthesis of E1S, the "sulfatase pathway" describes the generation of active estrogens from circulating steroid sulfates, which can then be re-sulfated to form E1S. This pathway is particularly important in postmenopausal women, where it is a major source of estrogens in peripheral tissues.[5][8]
The key steps are:
-
Uptake: Circulating this compound (E1S) and dehydroepiandrosterone sulfate (DHEA-S) are transported into cells from the bloodstream via organic anion-transporting polypeptides (OATPs).[14][15][16]
-
Hydrolysis (Desulfation): Steroid sulfatase (STS), a microsomal enzyme, hydrolyzes E1S back to estrone (E1) and DHEA-S to DHEA.[3][4][16]
-
Conversion to Active Estrogens:
-
Estrone (from E1S hydrolysis) can be converted to the more potent estradiol (E2) by reductive 17β-hydroxysteroid dehydrogenases (17β-HSDs).[5][6][17]
-
DHEA (from DHEA-S hydrolysis) can be converted to androstenedione by 3β-hydroxysteroid dehydrogenase (3β-HSD), which is then converted to estrone by aromatase.[15][16]
-
-
Inactivation by Sulfation: The newly formed estrone and estradiol can then be inactivated through sulfation by SULT1E1, completing the cycle and regenerating the E1S pool.[10][16][18]
The interplay between sulfatases and sulfotransferases creates a dynamic equilibrium that regulates the levels of active estrogens within specific tissues.[14]
Caption: Overview of the Sulfatase and Sulfotransferase Pathways.
Quantitative Data
The following tables summarize key quantitative data related to the enzymes and substrates in the E1S biosynthetic pathway.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate | Apparent Km | Notes | Reference(s) |
|---|---|---|---|---|
| Steroid Sulfatase (STS) | This compound | 20 µM | Measured in human breast tumors. | [8] |
| Estrogen Sulfotransferase (SULT1E1) | Estradiol | ~20 nM | High affinity for estrogens. | [12] |
| Phenol Sulfotransferase (SULT1A1) | Estrogens | ~25 µM | Much lower affinity than SULT1E1. |[12] |
Table 2: Steroid Concentrations in Postmenopausal Women
| Analyte | Serum/Plasma Concentration | Tissue Concentration (Breast Tumor) | Reference(s) |
|---|---|---|---|
| This compound (E1S) | 912 - 998 pmol/L | - | [19] |
| Estrone (E1) | 32 pg/mL | ~10x higher than plasma | [8][20] |
| Estradiol (E2) | 18 pg/mL | ~10x higher than plasma | [8][20] |
| DHEA-Sulfate (DHEAS) | Circulates in micromolar range | - |[21] |
Note: Concentrations can vary significantly based on physiological state, age, and disease status. For example, E1S levels are much higher during pregnancy.[22][23][24]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the biosynthesis of this compound.
4.1 Protocol: Sulfotransferase (SULT) Activity Assay (Radiometric Method)
This protocol is adapted from methods used to measure the activity of SULT enzymes by quantifying the transfer of a radiolabeled sulfate group.[25][26][27]
Objective: To determine the kinetic parameters of SULT-mediated sulfation of estrone.
Materials:
-
Recombinant human SULT1E1 enzyme
-
Estrone (substrate)
-
[35S]PAPS (radiolabeled sulfate donor), ~0.4 µM final concentration
-
Assay Buffer: 50 mM potassium phosphate (pH 6.5), 10 mM DTT, 5 mM MgCl2
-
Stop Solution: Barium hydroxide/Barium acetate solution
-
Scintillation fluid and counter
-
Microcentrifuge tubes
Procedure:
-
Reaction Setup: Prepare microcentrifuge tubes on ice. For each reaction, add estrone at various concentrations (e.g., 0-100 nM) to establish a substrate curve.
-
Enzyme Preparation: Dilute the recombinant SULT1E1 enzyme in ice-cold assay buffer to a concentration that yields linear product formation over the incubation time.
-
Initiate Reaction: To each tube, add 100 µL of the diluted enzyme preparation. Then, add 50 µL of a cocktail buffer containing the [35S]PAPS to start the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 20 minutes). Ensure the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding 50 µL of the stop solution. This solution precipitates the unused [35S]PAPS.
-
Separation: Centrifuge the tubes to pellet the precipitated [35S]PAPS.
-
Quantification: Transfer an aliquot of the supernatant, which contains the soluble, 35S-labeled this compound product, to a scintillation vial. Add scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the measured radioactivity (counts per minute, CPM) against the substrate concentration. Use non-linear regression analysis to determine Km and Vmax values.
4.2 Protocol: Quantification of this compound by LC-MS/MS
This protocol provides a general workflow for the sensitive and specific measurement of E1S in serum or plasma, based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[28][29]
Objective: To accurately quantify the concentration of E1S in biological samples.
Materials:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 reversed-phase HPLC column
-
Internal Standard: Deuterated this compound (e.g., E1S-d4)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode)
-
Mobile Phase A: Water with 0.1% formic acid (or ammonium hydroxide for negative mode)
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid
-
Serum/plasma samples
Procedure:
-
Sample Preparation:
-
Thaw serum/plasma samples on ice.
-
To 100 µL of sample, add the internal standard (E1S-d4) to a known concentration.
-
Precipitate proteins by adding 300 µL of ice-cold acetonitrile. Vortex and centrifuge at high speed for 10 minutes.
-
-
Solid Phase Extraction (for cleanup and concentration):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the supernatant from the protein precipitation step onto the cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 10% methanol in water) to remove interferences.
-
Elute the E1S and internal standard with an appropriate solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of the initial mobile phase composition (e.g., 80:20 water:methanol).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Perform chromatographic separation using a gradient elution on the C18 column.
-
Operate the mass spectrometer in negative ESI mode.
-
Monitor the specific precursor-to-product ion transitions for both E1S and its deuterated internal standard using Multiple Reaction Monitoring (MRM).
-
-
Data Analysis:
-
Generate a calibration curve using known concentrations of E1S standards with a fixed amount of internal standard.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Quantify the E1S concentration in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
Caption: General workflows for key experimental protocols.
Conclusion
The biosynthesis of this compound is a pivotal process in estrogen homeostasis. It is characterized by a dynamic interplay between the synthetic activity of sulfotransferases (SULTs) and the hydrolytic activity of steroid sulfatase (STS). This balance dictates the availability of active estrogens in peripheral tissues, a critical factor in both normal physiology and the progression of hormone-dependent cancers. For drug development professionals, the enzymes in this pathway, particularly STS and SULT1E1, represent promising therapeutic targets. The development of STS inhibitors, for instance, aims to block the local production of estrogens in tumors, offering a targeted approach to cancer therapy.[7][30] The methodologies and data presented in this guide provide a foundational resource for researchers dedicated to unraveling the complexities of steroid metabolism and developing next-generation endocrine therapies.
References
- 1. Clinical implications of this compound measurement in laboratory medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 4. academic.oup.com [academic.oup.com]
- 5. Aromatase, Estrone Sulfatase, and 17β-Hydroxysteroid Dehydrogenase: Structure-Function Studies and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Significance of the Sulfatase Pathway for Local Estrogen Formation in Endometrial Cancer [frontiersin.org]
- 7. Review of estrone sulfatase and its inhibitors--an important new target against hormone dependent breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In situ estrogen production via the estrone sulfatase pathway in breast tumors: relative importance versus the aromatase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Estrogen sulfotransferase in the metabolism of estrogenic drugs and in the pathogenesis of diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. The structural biology of oestrogen metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Estrone sulfotransferase - Wikipedia [en.wikipedia.org]
- 14. This compound - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. The Sulfatase Pathway for Estrogen Formation: Targets for the Treatment and Diagnosis of Hormone-Associated Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. ar.iiarjournals.org [ar.iiarjournals.org]
- 20. This compound, estrone and estradiol concentrations in normal and cirrhotic postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Peripheral changes in this compound concentration during the first trimester of gestation in cattle: comparison with unconjugated estrogens and relationship to fetal number - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Evolution of 17-β-estradiol, estrone and estrone-sulfate concentrations in late pregnancy of different breeds of mares using Liquid Chromatography and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Sulfotransferase Activity Assays: R&D Systems [rndsystems.com]
- 26. Recent advances in sulfotransferase enzyme activity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 27. tools.thermofisher.com [tools.thermofisher.com]
- 28. agilent.com [agilent.com]
- 29. tandfonline.com [tandfonline.com]
- 30. Estrogen sulfatase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Estrone Sulfate as a Steroid Reservoir: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrone sulfate (E1S), a sulfated form of the estrogen estrone, is the most abundant circulating estrogen in the human body.[1][2] While biologically inactive itself, with a binding affinity for estrogen receptors of less than 1%, E1S serves as a crucial and long-lasting reservoir for the formation of more potent estrogens, namely estrone (E1) and estradiol (E2).[3][4] This intracrine system, where inactive steroid precursors are taken up by peripheral tissues and converted into active hormones, is of paramount importance in both normal physiology and the pathophysiology of hormone-dependent diseases, particularly in postmenopausal women where ovarian estrogen production has ceased.[5][6] This technical guide provides an in-depth exploration of the role of this compound as a steroid reservoir, detailing its transport, metabolism, and the experimental methodologies used for its study.
Biochemical Properties and Circulating Levels
E1S is a hydrophilic anion, a characteristic that prevents its passive diffusion across the lipid bilayers of cell membranes.[3] Its transport into target cells is therefore an active, carrier-mediated process. The circulating levels of E1S are significantly higher than those of unconjugated estrogens, highlighting its function as a substantial reserve.[3][7]
Table 1: Circulating Concentrations of this compound in Women
| Population | Mean E1S Concentration (ng/dL) | Notes | Reference |
| Premenopausal (Follicular Phase) | 96 | Measured by RIA. | [8] |
| Premenopausal (Luteal Phase) | 174 | Measured by RIA. | [8] |
| Postmenopausal (No HRT) | 13 - 178 | Range observed across different studies. | [8][9] |
| Postmenopausal (on HRT) | 256 | Measured by RIA. | [8] |
Table 2: this compound Concentrations in Breast Tissue
| Tissue Type | E1S Concentration (ng/g wet wt) | Notes | Reference |
| Normal Breast Tissue | 4.46 ± 1.23 | Significantly higher than in breast cancer tissue. | [3] |
| Breast Cancer Tissue | 1.64 ± 0.28 | Lower than surrounding normal tissue. | [3] |
| Postmenopausal Breast Cancer Tissue | 3.3 ± 1.9 pmol/g | Higher than plasma levels in the same patients. | [10] |
Cellular Uptake and Transport of this compound
The entry of E1S into target cells is a critical step in its conversion to active estrogens. This process is mediated by a family of transporters known as Organic Anion Transporting Polypeptides (OATPs), as well as other transporters.[3][11]
Key Transporters of this compound
Several OATP isoforms have been identified as transporters of E1S, including:
-
OATP1A2
-
OATP1B1
-
OATP1B3
-
OATP2B1
-
OATP3A1
-
OATP4A1[3]
The expression of these transporters is tissue-specific, which contributes to the selective uptake of E1S in different parts of the body, such as the liver, breast, and endometrium.[12][13]
Table 3: Kinetic Parameters of this compound Transport by OATPs
| Transporter | Substrate | K_m (μM) | V_max (pmol/mg protein/min) | Cell System | Reference |
| OATP1A2 variants | Estrone 3-sulfate | Varies (e.g., ~5-50) | Varies | MDCKII-MDR1 cells | [14] |
| OATP1B1 | Estrone-3-sulfate | - | - | OATP1B1-transfected cells | [2] |
| Oat6 (murine) | This compound | 110 ± 23 | - | Xenopus oocytes | [15] |
| T-47D cells | Estrone-3-sulfate | 7.6 | 172 | Human breast cancer cells |
Metabolism of this compound: The Sulfatase and Sulfotransferase Balance
Once inside the cell, E1S is hydrolyzed by the enzyme steroid sulfatase (STS) to yield estrone (E1).[12][16][17] This is a pivotal step, as it converts the inactive sulfate conjugate into a biologically active estrogen. E1 can then be further converted to the more potent estradiol (E2) by 17β-hydroxysteroid dehydrogenases (17β-HSDs).
Conversely, the reaction can be reversed by estrogen sulfotransferases (SULTs) , which catalyze the sulfation of E1 back to E1S.[3] The balance between STS and SULT activities is a key determinant of the intracellular levels of active estrogens. In hormone-dependent cancers, an upregulation of STS and/or downregulation of SULTs can lead to an accumulation of E1 and E2, thereby promoting tumor growth.[18]
Table 4: Kinetic Parameters of Steroid Sulfatase (STS)
| Substrate | K_m (μM) | V_max | Cell/Tissue Type | Reference |
| This compound | 5 | - | Squamous vaginal and ovarian carcinoma cells | [16] |
| This compound | 6.0 ± 1.1 | 12.6 ± 1.4 nmol/h/mg DNA | Intact normal breast parenchymal cells | [19] |
| This compound | 4.7 ± 1.0 | 18.3 nmol/h/mg DNA | Homogenized normal breast parenchymal cells | [19] |
| This compound | 4.8 | 148 pmol/min/mg | Human placental preparations | [20] |
| This compound | 16.9 | 38 pmol/min/mg | Human breast tumor preparations | [20] |
Experimental Protocols
A variety of experimental techniques are employed to study the role of this compound as a steroid reservoir. These range from quantification of E1S levels in biological samples to functional assays that measure enzyme and transporter activity.
Quantification of this compound
1. Radioimmunoassay (RIA)
-
Principle: A competitive binding assay where unlabeled E1S in a sample competes with a fixed amount of radiolabeled E1S for a limited number of antibody binding sites. The amount of radioactivity is inversely proportional to the concentration of E1S in the sample.
-
General Protocol:
-
Sample Preparation: Serum or plasma samples are often pre-treated to remove free estrogens, for example, by ether extraction.[21] Some methods allow for direct measurement without prior deconjugation.[22]
-
Incubation: Samples or standards are incubated with a specific anti-E1S antibody and a known amount of radiolabeled E1S (e.g., ³H-E1S or ¹²⁵I-E1S).
-
Separation: The antibody-bound E1S is separated from the free E1S, often using a secondary antibody precipitation or solid-phase separation.
-
Detection: The radioactivity of the bound fraction is measured using a scintillation counter or a gamma counter.
-
Quantification: A standard curve is generated using known concentrations of E1S, and the concentration in the samples is determined by interpolation.[23]
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Principle: A highly sensitive and specific method that separates E1S from other components in a sample by liquid chromatography, followed by ionization and detection by mass spectrometry.
-
General Protocol:
-
Sample Preparation: Typically involves protein precipitation from serum or plasma using a solvent like acetonitrile, followed by centrifugation.[24] An internal standard (e.g., deuterated E1S) is added for accurate quantification.
-
Chromatographic Separation: The extracted sample is injected into an LC system, where E1S is separated from other molecules on a column (e.g., C18).
-
Ionization: The eluent from the LC is introduced into the mass spectrometer, where E1S is ionized, typically using electrospray ionization (ESI) in negative mode.
-
Mass Analysis: The ionized E1S is fragmented, and specific parent and daughter ion transitions are monitored (Multiple Reaction Monitoring - MRM) for highly selective detection and quantification.[25]
-
Quantification: A calibration curve is constructed using standards of known concentrations to determine the E1S concentration in the samples.
-
Functional Assays
1. Cell-Based this compound Uptake Assay
-
Principle: Measures the rate of uptake of radiolabeled E1S into cultured cells that express OATP transporters.
-
General Protocol:
-
Cell Culture: Cells of interest (e.g., breast cancer cell lines) are cultured in appropriate media.
-
Incubation: The cells are incubated with a known concentration of radiolabeled E1S (e.g., ³H-E1S) for various time points.
-
Washing: The incubation is stopped, and the cells are washed with ice-cold buffer to remove extracellular E1S.
-
Lysis and Detection: The cells are lysed, and the intracellular radioactivity is measured by scintillation counting.
-
Data Analysis: The rate of uptake is calculated and can be used to determine kinetic parameters like K_m and V_max.[26]
-
2. Steroid Sulfatase (STS) Activity Assay
-
Principle: Measures the conversion of a substrate (e.g., radiolabeled E1S or a chromogenic substrate) to its product by STS in tissue homogenates or cell lysates.
-
General Protocol (Radiometric):
-
Sample Preparation: Tissue or cells are homogenized in a suitable buffer.
-
Incubation: The homogenate is incubated with radiolabeled E1S (e.g., ³H-E1S) at 37°C for a defined period.
-
Extraction: The reaction is stopped, and the product (³H-E1) is extracted with an organic solvent (e.g., toluene).[27]
-
Detection: The radioactivity in the organic phase is measured by scintillation counting.
-
Calculation: The enzyme activity is calculated based on the amount of product formed per unit of time and protein concentration.
-
-
General Protocol (Colorimetric):
-
Sample Preparation: Similar to the radiometric assay.
-
Incubation: The homogenate is incubated with a chromogenic substrate (e.g., p-nitrocatechol sulfate).
-
Development: The reaction is stopped, and a developing solution is added to produce a colored product from the hydrolyzed substrate.
-
Detection: The absorbance is measured at a specific wavelength using a spectrophotometer.
-
Quantification: A standard curve is generated using the colored product to determine the enzyme activity.[7]
-
Conclusion and Future Directions
This compound's role as a vast and readily available reservoir for active estrogens is a cornerstone of intracrine endocrinology. The intricate interplay of cellular transporters and metabolizing enzymes dictates the local availability of potent estrogens, with profound implications for both normal physiology and the progression of hormone-dependent cancers. For drug development professionals, the components of the E1S pathway, particularly OATPs and STS, represent promising targets for therapeutic intervention. The development of potent and specific inhibitors of these proteins holds the potential to disrupt the local production of estrogens in tumors, offering novel treatment strategies for diseases like breast and endometrial cancer. Future research should continue to focus on elucidating the regulation of OATP and STS expression and activity in different tissues and disease states, as well as on the development of highly targeted therapies against these key players in the this compound metabolic pathway.
References
- 1. agilent.com [agilent.com]
- 2. Substrate-dependent inhibition of organic anion transporting polypeptide 1B1: comparative analysis with prototypical probe substrates estradiol-17β-glucuronide, estrone-3-sulfate, and sulfobromophthalein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and sulfatase activity in human breast cancer and endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of estrogen concentrations, estrone sulfatase and aromatase activities in normal, and in cancerous, human breast tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, estrone and estradiol concentrations in normal and cirrhotic postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. graphviz.org [graphviz.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Rapid, convenient radioimmunoassay of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Plasma this compound levels in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Estradiol inhibits the estrone sulfatase activity in normal and cancerous human breast tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Differential role of organic anion-transporting polypeptides in estrone-3-sulphate uptake by breast epithelial cells and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Transport of this compound by the novel organic anion transporter Oat6 (Slc22a20) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In situ steroid sulfatase activity in human epithelial carcinoma cells of vaginal, ovarian, and endometrial origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases [frontiersin.org]
- 18. The eighth and ninth transmembrane domains in organic anion transporting polypeptide 1B1 affect the transport kinetics of estrone-3-sulfate and estradiol-17beta-D-glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Formation of estrone and estradiol from this compound by normal breast parenchymal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. This compound concentrations in plasma of normal individuals, postmenopausal women with breast cancer, and men with cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Determination of this compound in plasma by radioimmunoassay without deconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. beckmancoulter.com [beckmancoulter.com]
- 24. orbi.uliege.be [orbi.uliege.be]
- 25. tandfonline.com [tandfonline.com]
- 26. Frontiers | this compound Transport and Steroid Sulfatase Activity in Colorectal Cancer: Implications for Hormone Replacement Therapy [frontiersin.org]
- 27. benchchem.com [benchchem.com]
The Isolation of Estrone Sulfate: A Historical and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery and history of estrone sulfate isolation. It details the pivotal moments, key scientific figures, and the evolution of experimental protocols that led to the successful isolation and characterization of this crucial estrogen conjugate. This document is intended to serve as a comprehensive resource, offering both historical context and detailed methodologies for professionals in the fields of endocrinology, pharmacology, and drug development.
Introduction: The Dawn of Steroid Biochemistry
The early 20th century marked a period of profound discovery in the field of endocrinology. The pioneering work on sex hormones laid the foundation for our modern understanding of reproductive biology and led to the development of transformative therapeutic agents. While the initial focus was on the isolation of unconjugated steroid hormones, it soon became apparent that these compounds existed in conjugated forms within the body, primarily as sulfates and glucuronides, rendering them more water-soluble for transport and excretion.
The story of this compound isolation is a testament to the ingenuity and perseverance of early biochemists who, with rudimentary tools and techniques, unraveled the complexities of steroid metabolism. This guide will first delve into the historical narrative of this discovery, followed by a detailed examination of the experimental protocols that made it possible.
A Historical Chronicle: From Estrone to its Sulfated Counterpart
The journey to isolating this compound began with the successful isolation of its unconjugated form, estrone. In 1929, two independent research groups, one led by Adolf Butenandt in Germany and the other by Edward A. Doisy in the United States, successfully isolated crystalline estrone from the urine of pregnant women.[1][2] This landmark achievement, which required the processing of thousands of liters of urine to yield mere milligrams of the hormone, was a pivotal moment in steroid chemistry and earned Butenandt the Nobel Prize in Chemistry in 1939 (an award he was initially forced to decline by the Nazi regime but later accepted in 1949).[1]
While the isolation of estrone was a monumental step, it was recognized that estrogens were excreted in a water-soluble form. This led to the hypothesis that they were conjugated to other molecules. The breakthrough in isolating a conjugated estrogen came in 1938 when B. Schachter and Guy F. Marrian successfully isolated and identified This compound from the urine of pregnant mares.[2] This discovery was significant as it confirmed the existence of steroid sulfates in biological fluids and opened up new avenues for understanding the transport and metabolism of estrogens. Pregnant mare's urine proved to be a more abundant source of estrogens than human urine, paving the way for larger-scale extraction and the eventual development of conjugated estrogen therapies like Premarin.[3]
Key Experimental Techniques of the Era
The isolation and purification of this compound in the 1930s and 1940s relied on a combination of classical biochemical techniques. These methods, while laborious by modern standards, were instrumental in advancing the field of steroid chemistry.
-
Acid Hydrolysis: To liberate the free steroid from its conjugated form for quantification or further analysis, strong acid hydrolysis was a common practice. This involved heating the urine sample with an acid like hydrochloric acid to cleave the sulfate or glucuronide bond.
-
Solvent Extraction: This was a fundamental technique for separating steroids from the aqueous urine matrix. Immiscible organic solvents such as ether, benzene, and toluene were used to selectively extract the lipophilic steroid molecules.
-
Girard's Reagent T: The separation of ketosteroids (like estrone) from non-ketonic steroids was a significant challenge. The development of Girard's Reagent T (carboxymethyltrimethylammonium chloride hydrazide) by André Girard and Georges Sandulesco in 1936 was a major breakthrough. This reagent reacts with the ketone group of steroids to form water-soluble derivatives, allowing for their separation from non-ketonic compounds. The ketosteroids could then be regenerated by acid hydrolysis.
-
Countercurrent Distribution: Developed by Lyman C. Craig in the 1940s, this technique was a powerful method for separating compounds with different partition coefficients between two immiscible liquid phases. It involved a series of sequential liquid-liquid extractions, allowing for a much finer separation of closely related steroids than was possible with simple solvent extraction.
-
Crystallization: The final step in the purification process was often crystallization. By carefully selecting solvents and controlling conditions such as temperature, researchers could induce the formation of pure crystals of the isolated steroid, which was a crucial step for its definitive identification and characterization.
Experimental Protocols: A Glimpse into the Past
Protocol for the Isolation of this compound (circa 1938)
Objective: To isolate and purify this compound from the urine of pregnant mares.
Materials:
-
Urine from pregnant mares
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ether
-
Benzene
-
Girard's Reagent T
-
Acetic acid
-
Various solvents for extraction and crystallization (e.g., ethanol, methanol, acetone)
Methodology:
-
Initial Extraction of Conjugated Estrogens:
-
Large volumes of pregnant mare's urine were acidified with HCl to a pH of approximately 4.5-5.0.
-
The acidified urine was then exhaustively extracted with a non-polar organic solvent like ether or benzene to remove free (unconjugated) steroids and other lipid-soluble materials. The aqueous phase, containing the water-soluble conjugated estrogens, was retained.
-
-
Separation of Ketosteroid Conjugates using Girard's Reagent T:
-
The aqueous solution containing the conjugated estrogens was concentrated under reduced pressure.
-
The concentrate was treated with Girard's Reagent T in an acidic alcoholic solution (e.g., ethanol with acetic acid) and refluxed to allow the reagent to react with the ketone group of this compound.
-
After the reaction, the mixture was diluted with water and extracted with ether to remove non-ketonic steroid conjugates. The aqueous phase, now containing the water-soluble Girard derivative of this compound, was retained.
-
The Girard derivative was then decomposed by acidification with a mineral acid (e.g., HCl) and heating, regenerating the this compound.
-
-
Purification of this compound:
-
The regenerated this compound was then further purified. This likely involved a series of solvent extractions and partitioning steps to remove impurities.
-
Techniques like countercurrent distribution, if available and utilized, would have been employed at this stage for more precise separation.
-
-
Crystallization and Characterization:
-
The purified this compound fraction was concentrated, and crystallization was induced by the addition of a suitable solvent or by slow evaporation.
-
The resulting crystals were collected, washed, and dried.
-
Characterization of the isolated compound would have involved determining its melting point, elemental analysis, and biological activity (e.g., by bioassay in ovariectomized rats).
-
Quantitative Data from Early Studies
Obtaining precise quantitative data from the earliest publications is challenging due to variations in analytical methods and reporting standards. However, the following table summarizes the types of quantitative information that were sought and reported in that era. The primary method for quantification was the Kober reaction , a colorimetric assay developed in 1931 that produces a characteristic pink color in the presence of estrogens when heated with phenolsulfonic acid.
| Parameter | Reported Values (Approximate, based on various early studies) | Method of Determination |
| Source Material Volume | Thousands of liters of pregnant mare's urine | - |
| Yield of Crystalline Estrone | Milligrams per 1000 liters of urine | Gravimetric (after crystallization) |
| Estrogen Concentration in Urine | Varies significantly with stage of gestation (e.g., from <1 mg/L to >10 mg/L of total estrogens) | Kober Reaction (Colorimetric Assay) |
| Purity of Isolated Steroids | Assessed by melting point determination and mixed melting point with synthetic standards | Melting Point Apparatus |
Visualization of the Historical Workflow
The following diagram illustrates the generalized workflow for the isolation of this compound as practiced in the early to mid-20th century.
References
The Biological Function of Estrone Sulfate in Endocrinology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Estrone sulfate (E1S), the 3-sulfate ester of estrone, is the most abundant circulating estrogen in humans, serving as a biologically inactive reservoir that can be converted to the more potent estrogens, estrone (E1) and estradiol (E2). This technical guide provides an in-depth exploration of the endocrinological role of E1S, detailing its synthesis, metabolism, transport, and mechanism of action. Particular focus is given to its clinical relevance in hormone-dependent pathologies and its potential as a therapeutic target. This document summarizes key quantitative data, provides detailed experimental protocols for its study, and visualizes the core signaling pathways and experimental workflows.
Introduction
This compound is a key player in estrogen homeostasis, particularly in postmenopausal women where it becomes the predominant circulating estrogen.[1] While E1S itself has minimal direct estrogenic activity, its biological significance lies in its role as a precursor for active estrogens in peripheral tissues.[2] The dynamic interplay between the enzymes responsible for its synthesis (sulfotransferases) and breakdown (sulfatase) dictates the local availability of active estrogens, a process of critical importance in both normal physiology and the pathophysiology of hormone-dependent diseases such as breast and endometrial cancers.[3][4] Understanding the biological functions of this compound is therefore crucial for the development of novel diagnostic and therapeutic strategies in endocrinology and oncology.
Synthesis, Metabolism, and Transport
Biosynthesis and Metabolism
This compound is primarily synthesized in the liver from estrone, a reaction catalyzed by estrogen sulfotransferases (SULTs), particularly SULT1E1.[5][6] This process involves the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS).[2] Conversely, E1S is hydrolyzed back to estrone by the enzyme steroid sulfatase (STS), which is widely distributed in various tissues, including the liver, breast, and endometrium.[3][7] Estrone can then be further converted to the most potent estrogen, estradiol, by 17β-hydroxysteroid dehydrogenases (17β-HSDs).[2] This reversible conversion between E1S and E1 creates a large circulating reservoir of inactive estrogen that can be readily activated in target tissues.[2]
Transport
Due to its hydrophilic nature, this compound cannot passively diffuse across cell membranes.[8] Its cellular uptake is mediated by a family of membrane transport proteins known as organic anion transporting polypeptides (OATPs).[8][9] Several OATP isoforms have been shown to transport E1S, facilitating its entry into cells where it can be metabolized to active estrogens.[9]
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound.
Table 1: Circulating Concentrations of this compound (E1S)
| Physiological State | Mean Concentration (pg/mL) | Reference(s) |
| Premenopausal Women | Varies with menstrual cycle | [10] |
| Postmenopausal Women | 178 ± 79 | [8] |
| Postmenopausal Women (Normal Weight) | 303 ± 99 | [11] |
| Postmenopausal Women (Obese) | 610 ± 139 | [11] |
| Postmenopausal Women with Endometrial Cancer (Normal Weight) | 511 ± 200 | [11] |
| Postmenopausal Women with Endometrial Cancer (Obese) | 691 ± 328 | [11] |
| Pregnancy | Increases with gestational age | [3][12] |
| - First Trimester (Cattle) | 2 - 6 (increases after day 50) | [13] |
| - Term | ~2x Estradiol levels | [3] |
| Men (Normal) | 854 ± 501 | [14] |
Table 2: Binding Affinity and Enzyme Kinetics
| Parameter | Value | Reference(s) |
| Receptor Binding | ||
| Relative Binding Affinity for ERα (Estradiol = 100) | <1% | [15] |
| Relative Binding Affinity for ERβ (Estradiol = 100) | <1% | [15] |
| Enzyme Kinetics | ||
| Steroid Sulfatase (STS) - Km for E1S (Placental Microsomes) | 16,000 ± 5,000 nM | [16] |
| Steroid Sulfatase (STS) - Vmax for E1S (Placental Microsomes) | 2.0 ± 0.5 nmol x min⁻¹ x mg protein⁻¹ | [16] |
| Steroid Sulfatase (STS) - Km for E1S (Normal Breast Cells) | 4.8 µM | [17] |
| Steroid Sulfatase (STS) - Vmax for E1S (Normal Breast Cells) | 148 pmol/min/mg | [17] |
| Estrogen Sulfotransferase (SULT1E1) - Km for Estrone | ~20 nM | [5] |
| Estrogen Sulfotransferase (SULT1E1) - Km for Estradiol | 0.27 nM | [6] |
Signaling Pathways
The biological effects of this compound are indirectly mediated through its conversion to estrone and subsequently to estradiol, which then activate estrogen receptors (ERα and ERβ). Estrogen receptor activation triggers both genomic and non-genomic signaling pathways.
Genomic Pathway
The classical genomic pathway involves the binding of estradiol to ERs in the cytoplasm or nucleus. The ligand-bound receptor complex then translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby regulating their transcription.[2][18] This leads to the synthesis of proteins that mediate the physiological effects of estrogens.
Non-Genomic Pathway
In addition to the classical genomic pathway, estrogens can also elicit rapid, non-genomic effects.[19] These are initiated by a subpopulation of ERs located at the plasma membrane.[18] Activation of these membrane-associated ERs triggers various intracellular signaling cascades, including the MAPK and PI3K/Akt pathways, which can rapidly influence cellular function and also modulate gene expression independently of direct ERE binding.[19][20]
Experimental Protocols
Measurement of this compound by Radioimmunoassay (RIA)
This protocol outlines a general procedure for the measurement of E1S in serum or plasma.[14][21][22]
Materials:
-
Serum or plasma sample
-
[³H]-Estrone Sulfate (tracer)
-
This compound antibody
-
This compound standards
-
Dextran-coated charcoal
-
Scintillation cocktail
-
Scintillation counter
-
Phosphate buffered saline (PBS)
Procedure:
-
Sample Preparation: Thaw serum or plasma samples at room temperature.
-
Assay Setup: In duplicate tubes, add a known amount of [³H]-E1S tracer and the E1S antibody to standards, controls, and unknown samples.
-
Incubation: Vortex and incubate the tubes, typically overnight at 4°C, to allow for competitive binding.
-
Separation of Bound and Free Steroid: Add cold dextran-coated charcoal to each tube to adsorb the unbound steroid. Incubate on ice for a specified time (e.g., 15 minutes) with intermittent vortexing.
-
Centrifugation: Centrifuge the tubes at a specified speed and temperature (e.g., 3000 rpm for 15 minutes at 4°C) to pellet the charcoal.
-
Counting: Decant the supernatant containing the antibody-bound [³H]-E1S into scintillation vials. Add scintillation cocktail, vortex, and count the radioactivity in a scintillation counter.
-
Calculation: Construct a standard curve by plotting the percentage of bound tracer against the concentration of the standards. Determine the E1S concentration in the unknown samples by interpolating from the standard curve.
Steroid Sulfatase (STS) Activity Assay in Cancer Cell Lines
This protocol describes a method to measure STS activity in cultured cells.[7][23]
Materials:
-
Cancer cell line (e.g., MCF-7, T-47D)
-
Cell culture medium
-
[³H]-Estrone Sulfate
-
Toluene
-
Phosphate buffered saline (PBS)
-
Cell lysis buffer
-
Scintillation counter
-
Protein assay kit
Procedure:
-
Cell Culture: Culture cells to near confluence in appropriate medium.
-
Incubation with Substrate: Replace the medium with fresh medium containing a known concentration of [³H]-E1S. Incubate for a defined period (e.g., 4 hours) at 37°C.
-
Extraction of Steroids: Stop the reaction and transfer the medium to a new tube. Add toluene to the medium, vortex vigorously, and centrifuge to separate the aqueous and organic phases. The unconjugated estrone (the product of STS activity) will be in the organic (toluene) phase.
-
Quantification: Transfer an aliquot of the organic phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity.
-
Cell Lysis and Protein Quantification: Wash the cells with PBS and lyse them. Determine the total protein concentration of the cell lysate using a standard protein assay.
-
Calculation: Express STS activity as the amount of [³H]-estrone produced per unit time per milligram of cell protein.
This compound Transport Assay using OATP-expressing Cells
This protocol outlines a method to study the transport of E1S via OATP transporters.[9][24]
Materials:
-
Cells expressing the OATP of interest (e.g., OATP-transfected HEK293 cells)
-
[³H]-Estrone Sulfate
-
Transport buffer (e.g., Krebs-Henseleit buffer)
-
OATP inhibitors (e.g., bromosulfophthalein - BSP)
-
Cell lysis buffer
-
Scintillation counter
-
Protein assay kit
Procedure:
-
Cell Seeding: Seed the cells in multi-well plates and grow to confluence.
-
Uptake Experiment: Wash the cells with transport buffer. Initiate the uptake by adding transport buffer containing a known concentration of [³H]-E1S. To determine specific uptake, run parallel experiments in the presence of an OATP inhibitor.
-
Time Course: Incubate the cells for various time points (e.g., 1, 5, 15, 30 minutes) at 37°C.
-
Stopping the Uptake: Terminate the transport by rapidly washing the cells with ice-cold transport buffer.
-
Cell Lysis and Counting: Lyse the cells and measure the intracellular radioactivity by scintillation counting.
-
Protein Quantification: Determine the protein concentration in the cell lysates.
-
Data Analysis: Calculate the uptake rate (pmol/mg protein/min). Determine the kinetic parameters (Km and Vmax) by performing the assay with varying concentrations of [³H]-E1S and fitting the data to the Michaelis-Menten equation.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow to investigate the effect of this compound on the proliferation of hormone-dependent breast cancer cells.
Conclusion
This compound plays a pivotal, albeit indirect, role in estrogen endocrinology. Its high circulating levels and efficient conversion to active estrogens in peripheral tissues underscore its importance as a key determinant of local estrogenic action. This is particularly relevant in the context of postmenopausal women and in the progression of hormone-dependent cancers. The development of inhibitors targeting steroid sulfatase represents a promising therapeutic strategy to abrogate the local production of estrogens from the E1S reservoir. Further research into the regulation of E1S transporters and metabolizing enzymes will undoubtedly provide deeper insights into estrogen physiology and pathology, paving the way for novel therapeutic interventions.
References
- 1. droracle.ai [droracle.ai]
- 2. Estrogen Receptor Mutations and Changes in Downstream Gene Expression and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Frontiers | The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases [frontiersin.org]
- 5. The structural biology of oestrogen metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Estrogen sulfotransferase in the metabolism of estrogenic drugs and in the pathogenesis of diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Plasma this compound levels in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Transport and Steroid Sulfatase Activity in Colorectal Cancer: Implications for Hormone Replacement Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Estrone (Pre-menopausal) - Hormone & Urinary Metabolites Assessment Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 11. Estrone sulphate plasma levels in postmenopausal women with and without endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, estrone, estradiol and estriol plasma levels in human pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Peripheral changes in this compound concentration during the first trimester of gestation in cattle: comparison with unconjugated estrogens and relationship to fetal number - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Radioimmunoassay of this compound in the serum of normal men after a non-chromatographic procedure that eliminates interference from dehydroepiandrosterone sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Estrogen - Wikipedia [en.wikipedia.org]
- 16. Kinetic studies on the formation of estrogens from dehydroepiandrosterone sulfate by human placental microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. cusabio.com [cusabio.com]
- 19. academic.oup.com [academic.oup.com]
- 20. [PDF] Signal transducers and activators of transcription as downstream targets of nongenomic estrogen receptor actions. | Semantic Scholar [semanticscholar.org]
- 21. Determination of this compound in plasma by radioimmunoassay without deconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. tvmdl.tamu.edu [tvmdl.tamu.edu]
- 23. benchchem.com [benchchem.com]
- 24. 125I-Labelled 2-Iodoestrone-3-sulfate: Synthesis, characterization and OATP mediated transport studies in hormone dependent and independent breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Conversion of Estrone Sulfate to Estradiol
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Estrone sulfate (E1S) is the most abundant circulating estrogen in the human body, particularly after menopause.[1][2] While biologically inactive itself, with less than 1% of the binding affinity for estrogen receptors compared to estradiol, E1S serves as a crucial and long-lasting reservoir for the synthesis of more potent estrogens.[3] The conversion of this hydrophilic, sulfated steroid into the highly potent, biologically active estradiol (E2) is a key process in both normal physiology and the pathology of hormone-dependent diseases, such as breast and prostate cancer.[4][5][6] This local, or "intracrine," production of E2 within target tissues can drive cellular proliferation and tumor growth, making the enzymes and transporters in this pathway significant targets for therapeutic intervention.[7][8]
This technical guide provides a detailed overview of the biochemical pathway from this compound to estradiol, summarizes key quantitative data, outlines relevant experimental protocols, and discusses the clinical significance of this conversion process.
The Biochemical Conversion Pathway
The transformation of extracellular this compound into intracellular estradiol is a multi-step process involving cellular uptake followed by two critical enzymatic reactions.
Step 1: Cellular Uptake of this compound
Unlike unconjugated steroids such as estrone and estradiol, which are lipophilic and can diffuse across cell membranes, this compound is a hydrophilic anion and cannot readily enter cells.[3] Its entry is dependent on active transport mediated by specific membrane proteins. This transport is a critical rate-limiting step for its subsequent metabolism.
Several solute carrier (SLC) transporters have been identified that facilitate E1S uptake, including:
-
Organic-Anion-Transporting Polypeptides (OATPs/SLCO): A major family of transporters responsible for E1S influx. Specific members implicated include OATP1A2, OATP1B1, OATP1B3, OATP2B1, OATP3A1, and OATP4A1.[3][9]
-
Sodium-Dependent Organic Anion Transporter (SOAT/SLC10A6): Another transporter capable of mediating E1S entry into cells.[3]
The expression of these transporters is tissue-specific, providing a mechanism for regulating which cells can utilize the circulating E1S pool.[3]
Step 2: Hydrolysis of E1S to Estrone (E1) by Steroid Sulfatase
Once inside the cell, this compound is hydrolyzed by the enzyme steroid sulfatase (STS) , also known as arylsulfatase C.[4][5] This reaction cleaves the sulfate group, converting the inactive E1S into the biologically active, unconjugated estrogen, estrone (E1).
E1S + H₂O --(STS)--> E1 + SO₄²⁻ + H⁺
STS is a microsomal enzyme widely distributed throughout the body, with significant activity in the liver, skin, and hormone-dependent tissues like the breast and endometrium.[4][10] Elevated STS expression and activity are frequently observed in hormone-dependent tumors, contributing to high local concentrations of active estrogens that can stimulate tumor growth.[4][8]
Step 3: Reduction of Estrone (E1) to Estradiol (E2) by 17β-Hydroxysteroid Dehydrogenase
Estrone (E1) is a relatively weak estrogen. The final and most critical step in the pathway is the conversion of E1 to the highly potent estradiol (E2). This reaction is a reduction of the 17-keto group to a 17β-hydroxyl group, catalyzed by enzymes from the 17β-hydroxysteroid dehydrogenase (17β-HSD) superfamily.[7][11]
E1 + NADPH + H⁺ <--(17β-HSD)--> E2 + NADP⁺
Multiple 17β-HSD isozymes exist, with distinct tissue distributions and catalytic preferences (reductive vs. oxidative).[11][12] 17β-HSD type 1 is considered the principal enzyme responsible for converting E1 to E2 in both the ovaries and in peripheral tissues like the breast.[7][11] Its expression is often upregulated in breast cancer tissues, favoring the production of potent E2 and promoting cell proliferation.[7][13]
Quantitative Data
The efficiency of the E1S to E2 conversion is determined by the physicochemical properties of the steroids, the kinetic parameters of the transporters and enzymes, and the observed conversion rates in biological systems.
Table 1: Physicochemical Properties of Key Steroids
| Property | This compound (E1S) | Estrone (E1) | Estradiol (E2) |
| Molar Mass | 350.43 g/mol [14] | 270.37 g/mol [15] | 272.38 g/mol |
| Chemical Formula | C₁₈H₂₂O₅S[3] | C₁₈H₂₂O₂[15] | C₁₈H₂₄O₂ |
| Aqueous Solubility | Water-soluble[3] | 0.03 g/L | 0.005 g/L |
| logP (Octanol-Water) | 1.4[14] | 3.13 | 4.01 |
| Biological Activity | Inactive (<1% of E2)[3] | Weak Estrogen | Potent Estrogen |
Table 2: Kinetic Parameters for E1S Transport and Metabolism
| Process | Enzyme/Transporter | System | Kₘ | Vₘₐₓ | Reference |
| E1S Transport | Carrier-mediated | T-47D Breast Cancer Cells | 7.6 µM | 172 pmol/mg protein/min | [16] |
| E1S Transport | mOat6 | CHO-mOat6 Cells | 44.8 ± 7.3 µM | - | [17] |
| E1S Hydrolysis | Steroid Sulfatase (STS) | Intact Normal Breast Cells | 6.0 ± 1.1 µM | 12.6 ± 1.4 nmol/h/mg DNA | [18] |
| E1S Hydrolysis | Steroid Sulfatase (STS) | Homogenized Normal Breast Cells | 4.7 ± 1.0 µM | 18.3 nmol/h/mg DNA | [18] |
Table 3: In Vitro and In Vivo Conversion Rates
| System | E1S Concentration | % Conversion to E1 | % Conversion to E2 | Duration | Reference |
| Rat Mammary Tumor (in vivo infusion) | Not specified | 18 - 26% | 9 - 16% | 7-14 days | [19] |
| Human Breast Tumors (in vitro) | Not specified | 20 - 98% | 0.2 - 6% | Not specified | [20] |
| Anagen Hair Roots (in vitro) | 0.056 µM | ~97% | 2 - 3% | 1 hour | [21] |
Experimental Protocols
Accurate measurement of the enzymatic activities within this pathway is crucial for research and drug development. The most common method is a radiometric assay for steroid sulfatase activity.
Protocol: Steroid Sulfatase (STS) Activity Assay
This protocol describes a method to determine STS activity in tissue homogenates or microsomal fractions using a radiolabeled substrate.[10][22]
Objective: To quantify the rate of conversion of [³H]this compound to [³H]Estrone.
Materials:
-
Enzyme Source: Human placental microsomes, tissue homogenates, or cell lysates.
-
Substrate: [6,7-³H]this compound ([³H]E1S).
-
Buffer: Phosphate buffer (e.g., 50 mM, pH 7.4). Phosphate buffer is preferred as it inhibits arylsulfatases A and B.[10]
-
Inhibitor (Optional): Test compound (e.g., Steroid sulfatase-IN-6) dissolved in DMSO.[22]
-
Extraction Solvent: Toluene or other non-polar organic solvent.
-
Scintillation Cocktail and Liquid Scintillation Counter .
-
96-well plate or microcentrifuge tubes.
-
Incubator (37°C), vortex mixer, centrifuge.
Procedure:
-
Enzyme Preparation: Dilute the microsomal fraction or tissue homogenate in ice-cold phosphate buffer to a final protein concentration that ensures the reaction rate is linear for the duration of the incubation (e.g., 30-60 minutes). This must be determined empirically.
-
Reaction Setup:
-
In a 96-well plate or microfuge tubes, add the diluted enzyme source.
-
For inhibitor studies, add serial dilutions of the test compound or vehicle control (DMSO). The final DMSO concentration should not exceed 0.5% (v/v).
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.[22]
-
-
Initiate Reaction: Start the reaction by adding the substrate solution containing [³H]E1S (spiked with unlabeled E1S to achieve the desired final concentration).
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Reaction Termination and Product Extraction:
-
Stop the reaction by adding an equal volume of ice-cold toluene.[22]
-
The non-polar toluene will selectively extract the hydrolyzed, non-polar product ([³H]Estrone), leaving the unreacted, polar substrate ([³H]E1S) in the aqueous phase.
-
Vortex vigorously for 1-2 minutes to ensure complete extraction.
-
-
Phase Separation: Centrifuge the samples to achieve a clear separation between the upper organic (toluene) layer and the lower aqueous layer.
-
Quantification:
-
Carefully transfer a known aliquot of the upper toluene layer to a scintillation vial.
-
Add scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of [³H]Estrone produced based on the specific activity of the [³H]E1S substrate.
-
Express STS activity as pmol or nmol of product formed per minute per mg of protein.
-
For inhibition studies, calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.[22]
-
Clinical Significance and Therapeutic Targeting
The conversion of E1S to E2 is of profound clinical importance, particularly in oncology. In postmenopausal women, where ovarian estrogen production has ceased, the peripheral conversion of adrenal-derived steroids is the primary source of estrogens. High levels of E1S in circulation, combined with elevated STS and 17β-HSD1 activity in breast tumors, create a local environment rich in proliferative E2, driving tumor growth.[8][19]
This understanding has led to the development of Steroid Sulfatase (STS) inhibitors as a promising therapeutic strategy for hormone-dependent cancers.[4][5] By blocking the first enzymatic step in the pathway, these inhibitors prevent the formation of estrone and, consequently, estradiol within the tumor.[5] Several potent steroidal and non-steroidal STS inhibitors have been developed, with some, such as Irosustat, advancing to clinical trials.[4][23] These agents effectively reduce the levels of active steroid hormones in target tissues, offering a novel approach to endocrine therapy.[5]
Conclusion
The conversion of this compound to estradiol is a fundamental biochemical pathway that transforms a large, inactive circulating pool of a steroid conjugate into the most potent human estrogen. This process, reliant on specific cellular transporters (OATPs) and key enzymes (STS and 17β-HSD1), is critical for local estrogen action in various tissues. While essential for normal physiology, its dysregulation, particularly the upregulation of STS and 17β-HSD1 in cancerous tissues, plays a pivotal role in the pathogenesis of hormone-dependent malignancies. The detailed understanding of this pathway, supported by robust quantitative data and experimental methods, has paved the way for the development of targeted therapies, such as STS inhibitors, which hold significant promise for the treatment of breast cancer and other estrogen-driven diseases.
References
- 1. droracle.ai [droracle.ai]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Steroid sulfatase: molecular biology, regulation, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are STS inhibitors and how do they work? [synapse.patsnap.com]
- 6. Roles of steroid sulfatase in brain and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of 17 beta-hydroxysteroid dehydrogenase type 1 in endocrine and intracrine estradiol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound promotes human breast cancer cell replication and nuclear uptake of estradiol in MCF-7 cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | this compound Transport and Steroid Sulfatase Activity in Colorectal Cancer: Implications for Hormone Replacement Therapy [frontiersin.org]
- 10. academic.oup.com [academic.oup.com]
- 11. The key role of 17 beta-hydroxysteroid dehydrogenases in sex steroid biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 17β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. This compound (medication) - Wikipedia [en.wikipedia.org]
- 15. Estrone | C18H22O2 | CID 5870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Involvement of estrone-3-sulfate transporters in proliferation of hormone-dependent breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.physiology.org [journals.physiology.org]
- 18. Formation of estrone and estradiol from this compound by normal breast parenchymal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound stimulates growth of nitrosomethylurea-induced breast carcinoma in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound: a potential source of estradiol in human breast cancer tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. benchchem.com [benchchem.com]
- 23. Steroid sulfatase - Wikipedia [en.wikipedia.org]
Cellular Uptake of Estrone Sulfate: A Technical Guide for Researchers
For Immediate Release
This whitepaper provides a comprehensive technical overview of the cellular uptake mechanisms of estrone sulfate (E1S), a key precursor for estrogen synthesis in hormone-dependent tissues. This document is intended for researchers, scientists, and drug development professionals investigating steroid hormone transport and its implications in physiology and disease.
Introduction
This compound (E1S) is the most abundant circulating estrogen in postmenopausal women and a major source of biologically active estrogens in hormone-dependent tissues, such as the breast and endometrium.[1][2] Due to its hydrophilic nature, E1S cannot passively diffuse across the cell membrane and relies on specific transporter proteins for cellular entry.[1] Understanding the mechanisms of E1S uptake is crucial for elucidating the intracrine production of estrogens in hormone-sensitive cancers and for the development of novel therapeutic strategies. This guide details the key transporters involved in E1S uptake, presents their kinetic data, outlines common experimental protocols for their study, and provides visual representations of these processes.
Transporter-Mediated Uptake of this compound
The cellular uptake of this compound is primarily mediated by members of the Solute Carrier (SLC) and ATP-Binding Cassette (ABC) superfamilies of transporters. The main families implicated in E1S influx are the Organic Anion Transporting Polypeptides (OATPs, encoded by SLCO genes), Organic Anion Transporters (OATs, encoded by SLC22A genes), and the Sodium-Dependent Organic Anion Transporter (SOAT, encoded by SLC10A6). Conversely, the Breast Cancer Resistance Protein (BCRP, encoded by ABCG2) is an efflux transporter that can limit the intracellular accumulation of E1S.[3][4]
Organic Anion Transporting Polypeptides (OATPs)
OATPs are a major family of uptake transporters that mediate the cellular influx of a wide range of endogenous and xenobiotic compounds, including E1S.[5][6] Several OATP isoforms have been identified to transport E1S, with varying affinities and expression patterns in different tissues.[5][6][7] For instance, OATP1A2, OATP1B1, OATP1B3, OATP2B1, OATP3A1, and OATP4A1 are all known to transport E1S.[5][6] Overexpression of certain OATPs, such as OATP1A2, has been observed in breast tumor tissues compared to normal tissues, potentially contributing to higher intratumoral E1S concentrations.[5] In hormone-dependent breast cancer cells like MCF7, OATP-mediated uptake of E1S is a key process.[5]
Organic Anion Transporters (OATs)
Members of the OAT family, part of the SLC22A gene family, also contribute to the transport of organic anions, including steroid sulfates.[8] For example, the murine transporter Oat6 (Slc22a20) has been shown to mediate the saturable transport of this compound.[8]
Sodium-Dependent Organic Anion Transporter (SOAT)
The Sodium-Dependent Organic Anion Transporter (SOAT), also known as SLC10A6, has been shown to mediate the sodium-dependent uptake of E1S.[9] T47D breast cancer cells stably transfected with SOAT exhibit significantly increased sensitivity to E1S-stimulated proliferation, highlighting the transporter's role in supplying the precursor for active estrogen synthesis.[9]
Breast Cancer Resistance Protein (BCRP)
BCRP (ABCG2) is an ATP-binding cassette transporter that functions as an efflux pump.[3][4] While not directly involved in uptake, BCRP plays a crucial role in limiting the intracellular concentration of E1S by actively exporting it from the cell.[3][10] This efflux activity can therefore modulate the overall cellular accumulation of E1S.[10]
Quantitative Data on this compound Transport
The following table summarizes the kinetic parameters for the transport of this compound by various transporters. These values are essential for understanding the efficiency and capacity of E1S uptake in different cellular contexts.
| Transporter Family | Transporter | Cell Line/System | Km (µM) | Vmax (pmol/mg protein/min) | Reference |
| OATP | OATP-B (OATP2B1) | CHO | 5 | 777 | [7] |
| OATP | OATP4C1 | OATP4C1-expressing cells | 26.6 ± 4.9 | Not Reported | [11] |
| OAT | mOat6 | CHO-mOat6 cells | 44.8 ± 7.3 | Not Reported | [8] |
| OAT | mOat6 | Xenopus oocytes | 109.8 ± 22.6 | Not Reported | [8] |
| - | Endogenous Transporters | T-47D cells | 7.6 | 172 | [1][2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the cellular uptake of this compound.
Cell-Based Uptake Assays in Transfected HEK293 Cells
This protocol is a standard method for characterizing the function of a specific transporter.[12][13]
Objective: To measure the uptake of a radiolabeled substrate (e.g., [3H]E1S) in cells overexpressing a specific transporter.
Materials:
-
HEK293 cells stably or transiently transfected with the transporter of interest.
-
Control (mock-transfected) HEK293 cells.
-
Growth medium (e.g., DMEM with 10% FBS, appropriate selection antibiotic).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Radiolabeled substrate (e.g., [3H]this compound).
-
Scintillation cocktail.
-
Lysis buffer (e.g., 0.1 N NaOH with 1% SDS).
-
Multi-well plates (e.g., 24-well plates).
-
Liquid scintillation counter.
Procedure:
-
Cell Seeding: Seed the transfected and control cells into multi-well plates at a suitable density to achieve a confluent monolayer on the day of the experiment.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.
-
Preparation for Uptake: On the day of the assay, aspirate the growth medium and wash the cells twice with pre-warmed assay buffer.
-
Initiation of Uptake: Add the assay buffer containing the radiolabeled substrate at the desired concentration to each well to initiate the uptake. For time-dependent studies, incubate for various time points. For kinetic studies, use a range of substrate concentrations for a fixed time within the initial linear uptake phase.
-
Termination of Uptake: To stop the uptake, rapidly aspirate the substrate solution and wash the cells three times with ice-cold assay buffer.
-
Cell Lysis: Lyse the cells by adding lysis buffer to each well and incubating for at least 30 minutes.
-
Quantification: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Protein Normalization: Determine the protein concentration in parallel wells using a standard protein assay (e.g., BCA assay) to normalize the uptake data.
-
Data Analysis: Calculate the transporter-specific uptake by subtracting the uptake in control cells from the uptake in transfected cells. For kinetic analysis, plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Xenopus Oocyte Expression System
The Xenopus oocyte expression system is a powerful tool for characterizing membrane transporters.[14][15][16]
Objective: To express a transporter in Xenopus oocytes and measure its transport activity.
Materials:
-
Xenopus laevis frogs.
-
cRNA of the transporter of interest.
-
Oocyte collection and microinjection setup.
-
Incubation buffer (e.g., Barth's solution).
-
Radiolabeled substrate.
Procedure:
-
Oocyte Harvesting: Surgically remove oocytes from an anesthetized female Xenopus laevis frog.
-
Oocyte Preparation: Manually or enzymatically defolliculate the oocytes.
-
cRNA Injection: Inject a specific amount of cRNA encoding the transporter into the cytoplasm of Stage V-VI oocytes. Inject control oocytes with water.
-
Expression: Incubate the injected oocytes for 2-7 days to allow for transporter expression.
-
Uptake Assay:
-
Wash the oocytes with uptake buffer.
-
Incubate groups of oocytes in uptake buffer containing the radiolabeled substrate for a defined period.
-
Stop the uptake by washing the oocytes with ice-cold uptake buffer.
-
Individually lyse the oocytes (e.g., in SDS).
-
Measure the radioactivity in each oocyte using a scintillation counter.
-
-
Data Analysis: Compare the substrate uptake in transporter-expressing oocytes to that in control oocytes.
Vesicular Transport Assay
This assay is used to study the transport of substrates into membrane vesicles, which is particularly useful for studying ATP-dependent efflux transporters like BCRP.[17][18][19]
Objective: To measure the ATP-dependent transport of a substrate into inside-out membrane vesicles expressing a transporter.
Materials:
-
Membrane vesicles prepared from cells overexpressing the transporter of interest (e.g., Sf9 or HEK293 cells).
-
Control membrane vesicles.
-
Assay buffer.
-
Radiolabeled substrate.
-
ATP and AMP solutions.
-
Filter plates (e.g., 96-well glass fiber or PVDF plates).
-
Vacuum manifold.
-
Scintillation fluid.
Procedure:
-
Vesicle Preparation: Thaw the membrane vesicles on ice.
-
Reaction Mixture: Prepare a reaction mixture containing the vesicles, radiolabeled substrate, and either ATP (to measure active transport) or AMP (as a negative control) in the assay buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time.
-
Termination of Transport: Stop the reaction by adding ice-cold stop buffer and rapidly filtering the mixture through a pre-wetted filter plate using a vacuum manifold. This separates the vesicles from the assay medium.
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound substrate.
-
Quantification: After drying the filters, add scintillation fluid and measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the ATP-dependent transport by subtracting the radioactivity measured in the presence of AMP from that measured in the presence of ATP.
Visualizations
The following diagrams illustrate key concepts related to the cellular uptake of this compound.
Caption: Overview of key transporters involved in the cellular uptake and efflux of this compound.
Caption: Step-by-step workflow for a typical cell-based this compound uptake assay using HEK293 cells.
Caption: Intracellular conversion of this compound to estradiol, leading to estrogenic effects.
References
- 1. Involvement of estrone-3-sulfate transporters in proliferation of hormone-dependent breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
- 3. Breast cancer resistance protein exports sulfated estrogens but not free estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of the breast cancer resistance protein (BCRP/ABCG2) in drug transport--an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential role of organic anion-transporting polypeptides in estrone-3-sulphate uptake by breast epithelial cells and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound Transport and Steroid Sulfatase Activity in Colorectal Cancer: Implications for Hormone Replacement Therapy [frontiersin.org]
- 7. Identification of steroid sulfate transport processes in the human mammary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transport of this compound by the novel organic anion transporter Oat6 (Slc22a20) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Estrone-3-Sulfate Stimulates the Proliferation of T47D Breast Cancer Cells Stably Transfected With the Sodium-Dependent Organic Anion Transporter SOAT (SLC10A6) [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Transport of estrone 3-sulfate mediated by organic anion transporter OATP4C1: estrone 3-sulfate binds to the different recognition site for digoxin in OATP4C1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assays for Analyzing the Role of Transport Proteins in the Uptake and the Vectorial Transport of Substances Affecting Cell Viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fda.gov [fda.gov]
- 14. Xenopus oocytes as an expression system for plant transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Xenopus oocytes as an expression system for plant transporters : Rothamsted Research [repository.rothamsted.ac.uk]
- 16. The “www” of Xenopus laevis Oocytes: The Why, When, What of Xenopus laevis Oocytes in Membrane Transporters Research [mdpi.com]
- 17. cell4pharma.com [cell4pharma.com]
- 18. Membrane vesicle ABC transporter assays for drug safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The vesicular transport assay: validated in vitro methods to study drug-mediated inhibition of canalicular efflux transporters ABCB11/BSEP and ABCC2/MRP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intricate Role of Estrone Sulfate in Fueling Hormone-Dependent Breast Cancer
A Technical Guide for Researchers and Drug Development Professionals
December 7, 2025
Executive Summary
In the landscape of hormone-dependent breast cancer, the conversion of circulating estrone sulfate (E1S) into the potent estrogen, estradiol (E2), within the tumor microenvironment represents a critical oncogenic driver, particularly in postmenopausal women. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the significance of this compound in breast cancer progression. We delve into the key enzymatic pathways, cellular transport mechanisms, and the resultant signaling cascades that promote cancer cell proliferation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, a curated summary of quantitative data, and visual representations of the core biological processes to facilitate a deeper understanding and inspire novel therapeutic strategies.
Introduction: The Sulfatase Pathway as a Key Driver of Intratumoral Estrogenesis
While the aromatase pathway, which converts androgens to estrogens, has been a primary focus of endocrine therapies, the sulfatase pathway has emerged as a significant and often predominant source of intratumoral estrogens in postmenopausal breast cancer. Circulating levels of E1S, an inactive estrogen conjugate, are considerably higher than those of active estrogens. Hormone-dependent breast cancer cells can uptake E1S and locally convert it into estrone (E1) and subsequently into the highly potent estradiol (E2). This intracrine production of E2 fuels the proliferation of estrogen receptor-positive (ER+) breast cancer cells.
The key enzymes mediating this conversion are steroid sulfatase (STS), which hydrolyzes E1S to E1, and 17β-hydroxysteroid dehydrogenase (17β-HSD), which converts E1 to E2. The expression and activity of these enzymes within breast tumors are therefore critical determinants of cancer progression. Furthermore, the transport of the hydrophilic E1S molecule across the cancer cell membrane is an active process mediated by specific transporters, primarily from the Organic Anion Transporting Polypeptide (OATP) family.
This guide will systematically dissect this pathway, providing the necessary technical details to empower further research and the development of targeted therapeutics.
The Core Signaling Pathway: From this compound to Cell Proliferation
The conversion of this compound to estradiol and its subsequent downstream effects is a multi-step process involving cellular uptake, enzymatic conversion, and receptor-mediated signaling.
Cellular Uptake of this compound
Due to its hydrophilic nature, E1S cannot passively diffuse across the cell membrane. Its entry into breast cancer cells is facilitated by specific carrier-mediated transport systems. Members of the Organic Anion Transporting Polypeptide (OATP) family, such as OATP-D and OATP-E, have been identified as key transporters of E1S.[1] The expression of these transporters is a critical factor in determining the availability of E1S for intracellular conversion.
Enzymatic Conversion to Estradiol
Once inside the cell, E1S is hydrolyzed by steroid sulfatase (STS) to estrone (E1). Subsequently, 17β-hydroxysteroid dehydrogenase (17β-HSD) catalyzes the conversion of the less potent E1 to the highly potent estradiol (E2). The activity of STS in breast tumors is often significantly higher than that of aromatase, highlighting the importance of this pathway in local estrogen production.[2]
Estrogen Receptor Activation and Downstream Signaling
Estradiol binds to and activates the estrogen receptor (ER), a nuclear transcription factor. The E2-ER complex then dimerizes, translocates to the nucleus, and binds to estrogen response elements (EREs) on the DNA. This binding initiates the transcription of genes involved in cell cycle progression, proliferation, and survival, ultimately driving tumor growth.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies, providing a comparative overview of enzyme kinetics, steroid concentrations, and inhibitor potencies.
Table 1: Kinetic Parameters of this compound Uptake and Metabolism
| Parameter | Cell Line/Tissue | Value | Reference |
| E1S Uptake Km | T-47D cells | 7.6 µM | [1] |
| E1S Uptake Vmax | T-47D cells | 172 pmol/mg protein/min | [1] |
| STS Apparent Km (for E1S) | Human breast carcinoma | 6.8 µM | [3] |
| STS Apparent Km (for DHEAS) | Human breast carcinoma | 14.9 µM | [3] |
| 17β-HSD Activity | Human breast tumors | 0.73 - >100 nmol estrone synthesized/g protein/hr | [4] |
Table 2: Steroid Concentrations in Plasma and Breast Tumor Tissue (Postmenopausal Women)
| Steroid | Plasma Concentration (pmol/g) | Tumor Tissue Concentration (pmol/g) | Reference |
| Estrone (E1) | ~2-10 fold lower than tissue | 203 - 320 | [5][6] |
| Estradiol (E2) | ~10-20 fold lower than tissue | 172 - 388 | [5][6] |
| This compound (E1S) | Significantly lower than tissue | 237 - 454 | [5] |
Table 3: Comparison of Steroid Sulfatase (STS) and Aromatase Activity in Breast Tumors
| Parameter | STS Activity | Aromatase Activity | Reference |
| Relative Activity | 130-200 fold higher than aromatase | Significantly lower than STS | [5] |
| Clinical Relevance | High STS mRNA expression associated with poor prognosis | Established therapeutic target | [2] |
Table 4: IC50 Values of Steroid Sulfatase Inhibitors
| Inhibitor | Cell Line/System | IC50 Value | Reference |
| STX64 (Irosustat) | High-grade serous ovarian cancer cells | 18.21 µM to >90 µM | [7] |
| Substituted chromenone sulfamates | MCF-7 cells | < 100 pM | [8] |
| 2-methoxy-3-sulfamoyloxy-17α-benzylestra-1,3,5(10)-trien-17β-ol | In vitro | 0.040 nM | [9][10] |
| 4-formyl estradiol derivative | Reversible inhibitor | 40 nM | [11] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of this compound in hormone-dependent breast cancer.
Steroid Sulfatase (STS) Activity Assay (Cell-Based, Colorimetric)
This protocol measures STS activity in intact cells using a chromogenic substrate.
Materials:
-
Hormone-dependent breast cancer cell line (e.g., MCF-7, T-47D)
-
Cell culture medium and supplements
-
96-well plates
-
Phosphate buffer (pH 7.4)
-
p-Nitrophenyl sulfate (pNPS) substrate solution
-
Stop solution (e.g., 0.2 M NaOH)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed breast cancer cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
-
Inhibitor Treatment (Optional): Treat cells with various concentrations of an STS inhibitor or vehicle control for a predetermined time (e.g., 24 hours).
-
Assay Initiation: Wash the cells with phosphate buffer. Add the pNPS substrate solution to each well.
-
Incubation: Incubate the plate at 37°C for 1-4 hours.
-
Reaction Termination: Add the stop solution to each well.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader. The absorbance is directly proportional to the STS activity.
This compound (E1S) Uptake Assay
This protocol measures the uptake of radiolabeled E1S into breast cancer cells.
Materials:
-
Hormone-dependent breast cancer cell line (e.g., T-47D)
-
Cell culture medium and supplements
-
24-well plates
-
Transport buffer (e.g., Hanks' Balanced Salt Solution)
-
[³H]Estrone-3-sulfate
-
Ice-cold PBS
-
Lysis buffer (e.g., 1 N NaOH with 0.1% SDS)
-
Scintillation counter
-
Protein assay reagent
Procedure:
-
Cell Seeding: Seed cells in 24-well plates and grow to confluence.
-
Uptake Initiation: Wash the cells with transport buffer. Add transport buffer containing [³H]E1S to each well and incubate at 37°C for a specified time (e.g., 30 minutes).
-
Uptake Termination: Remove the transport buffer and wash the cells five times with ice-cold PBS.
-
Cell Lysis: Lyse the cells with lysis buffer.
-
Measurement: Determine the radioactivity in an aliquot of the cell lysate using a liquid scintillation counter. Determine the protein concentration in another aliquot.
-
Calculation: Express the uptake as pmol of E1S per mg of protein.
Cell Proliferation Assay (MTT Assay)
This protocol assesses the effect of E1S on the proliferation of breast cancer cells.
Materials:
-
Hormone-dependent breast cancer cell line (e.g., MCF-7)
-
Cell culture medium (phenol red-free) supplemented with charcoal-stripped serum
-
96-well plates
-
This compound (E1S)
-
MTT solution (5 mg/mL)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in complete growth medium and incubate for 24 hours.
-
Hormone Deprivation: Replace the medium with phenol red-free medium containing charcoal-stripped serum and incubate for 72 hours.
-
Treatment: Treat the cells with various concentrations of E1S or vehicle control.
-
Incubation: Incubate the plate for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
Quantitative Real-Time PCR (qRT-PCR) for OATP Transporter Expression
This protocol quantifies the mRNA expression levels of OATP transporters in breast cancer cells.
Materials:
-
Breast cancer cell lines
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers specific for OATP transporters and a housekeeping gene
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the cell lines.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using the synthesized cDNA, specific primers, and qPCR master mix.
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative expression levels of the target OATP genes, normalized to the housekeeping gene.
Conclusion and Future Directions
The evidence strongly supports a pivotal role for this compound and the sulfatase pathway in driving the growth of hormone-dependent breast cancer. The higher activity of steroid sulfatase compared to aromatase in many breast tumors underscores its significance as a therapeutic target. The development of potent and specific STS inhibitors holds considerable promise for a new class of endocrine therapies.
Future research should focus on:
-
Elucidating the regulation of OATP transporter expression: Understanding the mechanisms that control the uptake of E1S into cancer cells could reveal new therapeutic vulnerabilities.
-
Developing dual-specificity inhibitors: Targeting both STS and aromatase simultaneously could offer a more comprehensive blockade of estrogen production and potentially overcome resistance mechanisms.
-
Investigating the role of the tumor microenvironment: Exploring how stromal cells and immune cells within the tumor microenvironment influence the sulfatase pathway could provide insights into novel combination therapies.
-
Identifying predictive biomarkers: Discovering biomarkers that can identify patients most likely to benefit from STS inhibitor therapy will be crucial for clinical success.
By continuing to unravel the complexities of this compound metabolism and signaling in breast cancer, the scientific community can pave the way for more effective and personalized treatments for patients with hormone-dependent disease.
References
- 1. Involvement of estrone-3-sulfate transporters in proliferation of hormone-dependent breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Steroid sulfatase: a new target for the endocrine therapy of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Estrone and dehydroepiandrosterone sulfatase activities and plasma this compound levels in human breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a potential source of estradiol in human breast cancer tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of estrogen concentrations, estrone sulfatase and aromatase activities in normal, and in cancerous, human breast tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Breast cancer tissue estrogens and their manipulation with aromatase inhibitors and inactivators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ora.ox.ac.uk [ora.ox.ac.uk]
- 8. Stimulation of MCF-7 breast cancer cell proliferation by this compound and dehydroepiandrosterone sulfate: inhibition by novel non-steroidal steroid sulfatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of this compound-induced uterine growth by potent nonestrogenic steroidal inhibitors of steroid sulfatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Inhibition of this compound-induced uterine growth by potent nonestrogenic steroidal inhibitors of steroid sulfatase. | Semantic Scholar [semanticscholar.org]
- 11. Inhibition of steroid sulfatase with 4-substituted estrone and estradiol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Steroid Sulfatase in Estrone Sulfate Bioactivation: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Steroid sulfatase (STS) is a critical enzyme in the peripheral synthesis of biologically active estrogens, playing a central role in the concept of "intracrinology," where tissues locally produce hormones from circulating inactive precursors.[1][2] This guide provides a comprehensive overview of the function of STS, with a specific focus on its hydrolysis of estrone sulfate (E1S) into estrone (E1), a key step in the formation of the potent estrogen, 17β-estradiol (E2).[3][4][5] The enzyme's heightened activity in hormone-dependent malignancies, such as breast cancer, has established it as a significant prognostic marker and a compelling target for therapeutic intervention.[6][7][8] This document details the biochemical pathways, presents quantitative data on enzyme kinetics and inhibitor potency, outlines detailed experimental protocols for STS activity assessment, and provides visual diagrams of key processes to support advanced research and drug development efforts.
The Sulfatase Pathway: Mechanism of this compound Activation
In postmenopausal women, the ovaries cease to be the primary source of estrogen. Instead, peripheral tissues utilize circulating steroid precursors to generate active hormones locally.[1] The most abundant circulating estrogen metabolite is this compound (E1S), which exists at concentrations significantly higher than active estrogens.[6][9] STS, a microsomal enzyme, catalyzes the hydrolysis of the sulfate group from E1S, converting it into its unconjugated, biologically active form, estrone (E1).[4][10][11] This reaction is the rate-limiting step in the "sulfatase pathway."
Following its formation, estrone is subsequently converted to the highly potent estrogen 17β-estradiol (E2) by the action of reductive 17β-hydroxysteroid dehydrogenases (17β-HSDs).[5][12][13] E2 can then bind to and activate estrogen receptors (ERα and ERβ), stimulating gene transcription that promotes cell proliferation and growth.[13][14] This pathway is particularly significant in hormone-dependent breast tumors, where STS activity is often considerably higher than that of aromatase, the enzyme responsible for the alternative estrogen synthesis pathway.[7][10]
Signaling Pathway Visualization
The conversion of circulating E1S to nuclear-acting E2 is a multi-step process involving membrane transport and enzymatic conversions within the target cell.
Caption: The Sulfatase Pathway for Estradiol (E2) Synthesis.
Quantitative Data and Analysis
The efficiency of the sulfatase pathway is determined by the kinetic properties of STS and the relative concentrations of its substrate and downstream products.
Kinetic Parameters of Steroid Sulfatase
The enzymatic activity of STS has been characterized in various tissues. Studies on normal breast parenchymal tissue provide insight into the enzyme's affinity for E1S (Km) and its maximum reaction velocity (Vmax).
| Parameter | Intact Cells | Homogenized Cells | Tissue Source | Reference |
| Km (µM) | 6.0 ± 1.1 | 4.7 ± 1.0 | Normal Breast Parenchyma | [15] |
| Vmax (nmol/h·mg DNA) | 12.6 ± 1.4 | 18.3 | Normal Breast Parenchyma | [15] |
| Table 1: Kinetic parameters for the conversion of E1S to E1 by STS. |
Steroid Concentrations and STS as a Therapeutic Target
The high circulating levels of E1S relative to E2 in postmenopausal women underscore the importance of STS in supplying substrate for local estrogen production.[6][9] This has led to the development of potent STS inhibitors as a therapeutic strategy for hormone-dependent cancers.[16][17][18]
| Inhibitor Compound | Type | Target | Potency (IC₅₀ / Kᵢ) | Reference |
| E1-3-MTP | Competitive | STS in MCF-7 Cells | >98% inhibition at 10 µM | [8][17] |
| STX64 (Irosustat) | Irreversible | STS in Placental Microsomes | IC₅₀: 8 nM | [5] |
| Steroid Sulfatase-IN-6 | Irreversible | Human Placental STS | Kᵢ: 0.4 nM | [19] |
| Table 2: Potency of selected steroidal and non-steroidal STS inhibitors. |
Experimental Protocols
Accurate measurement of STS activity is fundamental to both basic research and the preclinical evaluation of inhibitors. Below are detailed protocols for common assays.
Protocol 1: Radiometric Assay for STS Activity in Tissue Microsomes
This method is a highly specific and sensitive assay for determining STS activity using a radiolabeled substrate.
Objective: To quantify the rate of hydrolysis of [³H]this compound to [³H]Estrone.
Materials:
-
Tissue microsomes (e.g., human placental microsomes)
-
[6,7-³H]this compound (radiolabeled substrate)
-
Unlabeled Estrone-3-sulfate (E1S)
-
Tris-HCl buffer (e.g., 20 mM, pH 7.4)
-
Toluene
-
Scintillation cocktail
-
96-well microplates and scintillation vials
-
Incubator (37°C) and scintillation counter
Procedure:
-
Enzyme Preparation: Dilute the microsomal preparation in ice-cold Tris-HCl buffer to a final protein concentration that ensures the reaction remains in the linear range for the duration of the assay.
-
Substrate Solution: Prepare a solution of E1S in the assay buffer. Spike this solution with [³H]E1S to achieve the desired specific activity. A typical final E1S concentration is 20 µM.[19]
-
Inhibitor Preparation (if applicable): Prepare serial dilutions of the test inhibitor (e.g., in DMSO). Ensure the final solvent concentration does not exceed 0.5% (v/v).
-
Assay Setup:
-
To each well of a 96-well plate, add the diluted enzyme preparation.
-
Add the inhibitor solution or vehicle control (DMSO).
-
Pre-incubate the plate at 37°C for 15 minutes to allow for enzyme-inhibitor interaction.[19]
-
-
Reaction Initiation: Initiate the reaction by adding the substrate solution to each well.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Reaction Termination and Extraction:
-
Stop the reaction by adding an appropriate volume of toluene to each well. Toluene serves to extract the unconjugated, hydrophobic product ([³H]Estrone) while leaving the sulfated, hydrophilic substrate ([³H]E1S) in the aqueous phase.
-
Vortex vigorously to ensure thorough mixing and extraction.
-
Centrifuge the plate to separate the aqueous and organic phases.
-
-
Quantification:
-
Carefully transfer a known volume of the upper toluene layer to a scintillation vial.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis: Calculate the amount of [³H]Estrone produced based on the specific activity of the substrate. For inhibition studies, calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC₅₀ value.[19]
Protocol 2: Colorimetric Assay for General Sulfatase Activity
This protocol provides a high-throughput, non-radioactive method suitable for screening general sulfatase activity, often used in commercial assay kits.
Objective: To measure sulfatase activity via the hydrolysis of a chromogenic substrate.
Materials:
-
Cell lysate, tissue homogenate, or purified enzyme
-
Sulfatase Assay Buffer (e.g., pH 5.0)
-
Sulfatase Substrate (e.g., 4-Nitrocatechol Sulfate)
-
Stop/Developing Solution
-
4-Nitrocatechol (for standard curve)
-
96-well clear flat-bottom plate
-
Spectrophotometric microplate reader
Procedure:
-
Sample Preparation: Homogenize cells or tissues in an appropriate buffer (e.g., cold PBS with protease inhibitors). Centrifuge to remove insoluble material and collect the supernatant.[20]
-
Standard Curve: Prepare a standard curve by making serial dilutions of 4-Nitrocatechol in the assay buffer (e.g., 0 to 50 nmol/well).[20]
-
Reaction Setup:
-
Add samples (lysate/homogenate) to the wells of the 96-well plate. Include a positive control (purified sulfatase) and a sample background control for each sample.
-
Prepare a Reaction Mix containing the Sulfatase Assay Buffer and Sulfatase Substrate.
-
For background control wells, prepare a mix without the substrate.
-
-
Reaction Initiation: Add the Reaction Mix to the sample and positive control wells. Add the background control mix to the corresponding wells.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.[21]
-
Termination and Measurement: Add the Stop/Developing Solution to all wells. This stops the reaction and develops the color of the product (4-nitrocatechol), which can be measured at an absorbance of 515 nm.[20][21]
-
Data Analysis: Subtract the background control readings from the sample readings. Calculate the concentration of the product formed using the standard curve. Activity is typically expressed in mU/mg of protein, where one unit generates 1.0 µmole of product per minute.
Experimental Workflow Visualizations
Caption: Experimental Workflow for a Radiometric STS Inhibition Assay.
Conclusion and Future Directions
Steroid sulfatase is unequivocally a pivotal enzyme in the bioactivation of this compound, providing a significant source of potent estrogens to peripheral tissues. Its upregulation in hormone-dependent cancers has validated it as a high-value therapeutic target.[10][18] The development of potent and irreversible STS inhibitors represents a promising therapeutic avenue, potentially offering an alternative or complementary approach to aromatase inhibitors and selective estrogen receptor modulators.[6][16] Future research should continue to focus on the development of next-generation STS inhibitors, including dual-target inhibitors, and further elucidate the complex regulation of STS expression and activity in various pathological states.[22] The protocols and data presented herein provide a foundational resource for professionals engaged in this critical area of research and drug development.
References
- 1. Frontiers | The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases [frontiersin.org]
- 2. Intracrinology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 4. Steroid sulfatase - Wikipedia [en.wikipedia.org]
- 5. Aromatase, Estrone Sulfatase, and 17β-Hydroxysteroid Dehydrogenase: Structure-Function Studies and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of steroid sulfatase in local formation of estrogen in post-menopausal breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Steroid sulfatase: a new target for the endocrine therapy of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Making sure you're not a bot! [mostwiedzy.pl]
- 9. portlandpress.com [portlandpress.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Steroid sulfatase: molecular biology, regulation, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Sulfatase Pathway for Estrogen Formation: Targets for the Treatment and Diagnosis of Hormone-Associated Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. joe.bioscientifica.com [joe.bioscientifica.com]
- 15. Formation of estrone and estradiol from this compound by normal breast parenchymal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The development of steroid sulfatase inhibitors for hormone-dependent cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Recent progress in the development of steroid sulphatase inhibitors – examples of the novel and most promising compounds from the last decade - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent developments of steroid sulfatase inhibitors as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. abcam.com [abcam.com]
- 22. Development of steroid sulfatase inhibitors. — Department of Pharmacology [pharm.ox.ac.uk]
Methodological & Application
Sample preparation for estrone sulfate quantification in tissue.
Application Note: Quantification of Estrone Sulfate in Tissue
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (E1S) is a major circulating estrogen and serves as a reservoir for the formation of more potent estrogens, such as estradiol, within tissues.[1][2] Its quantification in tissue is crucial for understanding local estrogenic action in various physiological and pathological processes, including breast cancer.[1] This document provides detailed protocols for the sample preparation of tissue for the accurate quantification of this compound, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers superior specificity and sensitivity compared to immunoassays.[3][4][5][6]
Experimental Protocols
A successful sample preparation strategy for this compound in tissue involves three key stages: tissue homogenization, extraction of the analyte, and purification/cleanup.
1. Tissue Homogenization
The initial step is the mechanical disruption of the tissue to release the cellular contents, including this compound.
Materials:
-
Frozen tissue sample (-80°C)
-
Ice-cold homogenization buffer (e.g., phosphate-buffered saline (PBS), pH 7.4, or a water/methanol solution)[7][8]
-
Homogenizer (e.g., bead beater, rotor-stator homogenizer)[7][8]
-
Microcentrifuge tubes
Protocol:
-
Weigh the frozen tissue sample (typically 50-100 mg).[7]
-
Place the tissue in a pre-chilled microcentrifuge tube.[7]
-
Add ice-cold homogenization buffer. A common ratio is 1:4 (w/v), for instance, 200 µL of buffer for 50 mg of tissue.[7] To minimize potential steroid metabolism, homogenization can be performed in ice-cold water followed by the immediate addition of an organic solvent like methanol.[8]
-
Homogenize the tissue until no visible particles remain. Bead mill homogenizers are effective and can prevent cross-contamination between samples.[8]
-
Centrifuge the homogenate at approximately 10,000 x g for 10 minutes at 4°C to pellet cellular debris.[7]
-
Carefully collect the supernatant, which contains the this compound, for the subsequent extraction procedure.[7]
2. Extraction of this compound
Following homogenization, this compound must be extracted from the supernatant. The two primary methods are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
2.1. Liquid-Liquid Extraction (LLE)
LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic solvent.
Materials:
-
Supernatant from tissue homogenization
-
Organic extraction solvent (e.g., diethyl ether, ethyl acetate, or methyl tert-butyl ether (MTBE))[9][10][11]
-
Glass tubes
-
Centrifuge
Protocol:
-
To the supernatant, add the organic extraction solvent at a ratio of 5:1 (v/v) (e.g., 1 mL of solvent for 200 µL of supernatant).[7]
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.[7][11]
-
Centrifuge the tube at 3,000 x g for 10 minutes to separate the aqueous and organic phases.[7]
-
Carefully transfer the upper organic layer containing the steroids to a clean glass tube.[7] To maximize recovery, this extraction step can be repeated on the aqueous layer with a fresh aliquot of organic solvent, and the organic extracts pooled.[7][9]
-
Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen or using a speedvac.[9][11]
-
Reconstitute the dried extract in a suitable solvent (e.g., mobile phase for LC-MS/MS analysis) for quantification.
2.2. Solid-Phase Extraction (SPE)
SPE is a technique that uses a solid sorbent to separate a compound from a mixture. For this compound, a C18 reversed-phase cartridge is commonly used.[8]
Materials:
-
Supernatant from tissue homogenization
-
SPE cartridges (e.g., C18, 500 mg)[8]
-
SPE vacuum manifold
-
Methanol (for conditioning)
-
Deionized water (for equilibration and washing)
-
Elution solvent (e.g., 90% methanol in water)[8]
Protocol:
-
Conditioning: Pass 3-5 mL of methanol through the C18 cartridge to activate the sorbent.[8][11]
-
Equilibration: Pass 3-5 mL of deionized water through the cartridge to prepare it for the aqueous sample.[8][11] Do not let the cartridge dry out.
-
Sample Loading: Load the supernatant onto the cartridge. The sample may need to be diluted with water.[8]
-
Washing: Wash the cartridge with a weak solvent, such as 10 mL of deionized water, to remove interfering substances.[8]
-
Elution: Elute the this compound from the cartridge using an appropriate volume (e.g., 5 mL) of a strong organic solvent, such as 90% methanol.[8]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Data Presentation
The choice of sample preparation method can significantly impact the recovery and quantification of this compound. The following tables summarize quantitative data from various studies.
Table 1: Comparison of Extraction Methods for Steroid Hormones
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Supported Liquid Extraction (SLE) |
| Analyte Recovery | Generally high and consistent. For estrogens, recoveries can be near 100%.[12] | Can be lower and more variable, with some studies reporting around 70%. Multiple extractions can improve recovery.[7][9] | High analyte recoveries, often greater than 75-80%.[13] |
| Matrix Effects | Can concentrate interfering compounds, potentially affecting ionization.[14] | May co-extract other lipids and substances that can cause ion suppression.[8][15] | Offers efficient cleanup, reducing emulsion formation.[13] |
| Reproducibility | Generally high. | Can be variable depending on the technique and matrix.[8] | High reproducibility, with RSDs often below 10%.[13] |
Table 2: Performance Characteristics of LC-MS/MS Methods for this compound Quantification
| Parameter | Reported Value | Reference |
| Lower Limit of Quantification (LLOQ) | 7.8 pg/mL | |
| 0.2 nmol/L | [3][4] | |
| 0.5 ng/mL | [6] | |
| Intra-day Precision (%RSD) | < 6.0% | [16] |
| 6.5% | [17] | |
| 8% | ||
| Inter-day Precision (%RSD) | < 9.8% | |
| 12.7% | [17] | |
| 10% | ||
| Accuracy | < 5.0% | [16] |
| Acceptable (linearity and recovery tests) | [17] |
Mandatory Visualization
Diagrams of Experimental Workflows
References
- 1. This compound: a potential source of estradiol in human breast cancer tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formation of estrone and estradiol from this compound by normal breast parenchymal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a liquid chromatography coupled to mass spectrometer (LC-MS) method for the simultaneous quantification of estrone-3-sulfate, progesterone, estrone and estradiol in serum of mares and American bisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Measurement of Steroid Concentrations in Brain Tissue: Methodological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Extraction of Steroids [bio-protocol.org]
- 10. zellx.de [zellx.de]
- 11. arborassays.com [arborassays.com]
- 12. Solid-phase extraction of estrogens and herbicides from environmental waters for bioassay analysis-effects of sample volume on recoveries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effective Extraction of a Panel of Steroid Hormones from Human Serum | Separation Science [sepscience.com]
- 14. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of matrix effects in analysis of estrogen using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Rapid and specific RIA of serum this compound with selective solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Recovery Extraction of Estrone Sulfate from Bovine Plasma
Audience: Researchers, scientists, and drug development professionals involved in endocrinology, veterinary science, and bioanalysis.
Introduction: Estrone sulfate (E1S) is a major circulating estrogen in cattle and a crucial biomarker for monitoring the estrous cycle, diagnosing pregnancy, and assessing fetal viability.[1][2] Its concentration in peripheral blood plasma can increase significantly during gestation, making it a valuable indicator for reproductive management.[2][3] Accurate quantification of E1S requires an efficient extraction protocol to isolate the analyte from complex plasma matrix components like proteins and lipids, which can interfere with downstream analysis. This note details a robust Solid-Phase Extraction (SPE) protocol for the high-recovery extraction of this compound from bovine plasma, suitable for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or immunoassays. A simpler, alternative protein precipitation method is also described for high-throughput applications.
Principle of Extraction: The primary method described utilizes solid-phase extraction with a reversed-phase sorbent (e.g., C18). This technique separates compounds based on their polarity. The nonpolar functional groups of the C18 sorbent retain the relatively nonpolar steroid sulfate from the aqueous plasma sample. Polar impurities are washed away, and the target analyte, this compound, is then selectively eluted with an organic solvent mixture. This method is superior to traditional liquid-liquid extraction as it minimizes emulsion formation and can improve reproducibility.[4]
Quantitative Data Summary
The following table summarizes the performance of various extraction methods for this compound and other steroids from plasma or serum.
| Extraction Method | Analyte(s) | Matrix | Recovery (%) | LLOQ (ng/mL) | Analytical Technique | Reference |
| Solid-Phase Extraction (SPE) | This compound | Bovine Plasma | > 90% | Not Specified | Radioimmunoassay (RIA) | [1] |
| Protein Precipitation | Estrone-3-Sulfate, Progesterone, etc. | Mare & Bison Serum | Not Specified | 0.5 | LC-MS | [5] |
| Supported Liquid Extraction (SLE) | Testosterone, and other steroids | Human Plasma | 90 - 107% | 0.5 (Testosterone) | LC-MS | [6] |
Experimental Protocols
Protocol 1: High-Recovery Solid-Phase Extraction (SPE)
This protocol is adapted from established methods for steroid extraction and is optimized for recovery and purity.[1][7]
Materials:
-
Bovine plasma, stored at -20°C or lower
-
Reversed-phase C18 SPE cartridges (e.g., 200 mg, 3 mL)
-
HPLC-grade Methanol
-
Deionized Water
-
Elution Solvent: 40% Methanol in deionized water (v/v)[1]
-
Vacuum manifold for SPE
-
Centrifuge tubes
-
Sample concentrator/evaporator (e.g., SpeedVac or nitrogen evaporator)
-
Reconstitution Solvent (mobile phase compatible, e.g., 50:50 Methanol:Water)
Methodology:
-
Sample Preparation:
-
Thaw frozen bovine plasma samples on ice.
-
Centrifuge the plasma at 3,000 x g for 10 minutes to pellet any particulates.
-
Use 0.5 to 2.0 mL of the clear supernatant for the extraction.[1]
-
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 5 mL of 100% methanol through the sorbent bed. Do not allow the cartridge to dry.
-
Equilibrate the cartridges by passing 5 mL of deionized water. Ensure the sorbent bed remains submerged before sample loading.
-
-
Sample Loading:
-
Load the prepared plasma sample (0.5 - 2.0 mL) onto the conditioned cartridge.
-
Apply a slow, steady flow rate (approx. 1 mL/minute) using gentle vacuum to ensure optimal interaction between the analyte and the sorbent.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove salts and other polar interferences.
-
After the wash, apply a high vacuum for 2-3 minutes to completely dry the sorbent bed.
-
-
Elution:
-
Place clean collection tubes inside the manifold.
-
Elute the this compound by adding 2 mL of the elution solvent (40% Methanol).[1]
-
Allow the solvent to pass through the sorbent at a slow, drop-wise pace to ensure complete elution.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C or using a vacuum concentrator.
-
Reconstitute the dried extract in 100-200 µL of the reconstitution solvent.
-
Vortex for 30 seconds to ensure the analyte is fully dissolved. The sample is now ready for LC-MS/MS analysis.
-
Protocol 2: Rapid Protein Precipitation (PPT)
This method is faster and suitable for high-throughput screening, based on protocols developed for multi-steroid analysis.[5][8]
Materials:
-
Bovine plasma
-
Ice-cold Acetonitrile (ACN)
-
Microcentrifuge tubes
-
Microcentrifuge
Methodology:
-
Precipitation:
-
Pipette 200 µL of bovine plasma into a microcentrifuge tube.
-
Add 600 µL of ice-cold acetonitrile (a 3:1 solvent-to-plasma ratio).
-
Vortex vigorously for 1 minute to precipitate plasma proteins.
-
-
Centrifugation:
-
Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully collect the clear supernatant, which contains the this compound, and transfer it to a new tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the supernatant to dryness.
-
Reconstitute the extract in a suitable volume of mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: Workflow for this compound extraction using SPE.
Caption: Simplified pathway of this compound biosynthesis.
References
- 1. Establishment of a reliable extraction method of this compound from bovine plasma for detection of the peripheral level during the regular estrous cycle by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Othis compound commences an increase around 50 days of gestation in bovine peripheral blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plasma estrone sulphate (E1S) and estradiol-17beta (E2beta) profiles during pregnancy and their relationship with the relaxation of sacrosciatic ligament, and prediction of calving time in Holstein-Friesian cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An improved extraction method for plasma steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a liquid chromatography coupled to mass spectrometer (LC-MS) method for the simultaneous quantification of estrone-3-sulfate, progesterone, estrone and estradiol in serum of mares and American bisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. arborassays.com [arborassays.com]
- 8. orbi.uliege.be [orbi.uliege.be]
Application of estrone sulfate as a biomarker in clinical research.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Estrone sulfate (E1S) is the most abundant circulating estrogen in non-pregnant individuals and serves as a crucial reservoir for more potent estrogens, such as estrone (E1) and estradiol (E2).[1][2][3] Its biologically inactive nature and long half-life make it a stable and reliable biomarker for assessing long-term estrogen exposure. This document provides a comprehensive overview of the clinical applications of E1S as a biomarker, detailed experimental protocols for its quantification, and a summary of relevant clinical data. The potential of E1S in risk stratification for hormone-dependent cancers, monitoring therapeutic responses, and understanding estrogen metabolism makes it a valuable tool in clinical research and drug development.[1]
Clinical Significance
The measurement of E1S levels has demonstrated significant potential in various clinical research areas:
-
Oncology: Elevated E1S levels have been associated with an increased risk of hormone-dependent cancers, including breast and endometrial cancer.[1][4][5] In postmenopausal women, higher circulating E1S concentrations are linked to a greater risk of developing breast cancer.[6] Furthermore, E1S levels can serve as a prognostic marker in advanced prostatic carcinoma.[1][7]
-
Hormone Replacement Therapy (HRT): Monitoring E1S levels is crucial for evaluating the therapeutic efficacy and safety of HRT in postmenopausal women.[8][9] Studies have shown that oral estrogen administration leads to a significant increase in serum E1S levels.[9][10]
-
Endocrinology: In postmenopausal women, where estradiol levels are low, E1S can provide a more accurate assessment of the overall estrogenic status.[2] It is also a valuable marker for understanding peripheral estrogen synthesis and metabolism.
Quantitative Data Summary
The following tables summarize the reported concentrations of this compound in various clinical populations. These values highlight the differences observed in health and disease, as well as under different therapeutic interventions.
Table 1: Serum this compound Levels in Breast Cancer
| Patient Group | E1S Concentration (mean ± SD/SEM or range) | Reference |
| Postmenopausal women with breast cancer | 0.96 ± 0.43 nmol/L | [11] |
| Postmenopausal women without breast cancer | 0.89 ± 0.60 nmol/L | [11] |
| Premenopausal women (follicular phase) | 2.51 ± 0.90 nmol/L | [11] |
| Premenopausal women (luteal phase) | 5.33 ± 1.55 nmol/L | [11] |
| Postmenopausal women on letrozole (baseline) | 160 pg/mL (median) | [12] |
| Postmenopausal women on letrozole (12 months) | 25 pg/mL (median) | [12] |
Table 2: Plasma this compound Levels in Endometrial Cancer
| Patient Group | E1S Concentration (mean ± SD) | Reference |
| Postmenopausal women with endometrial cancer (normal weight) | 511 ± 200 pg/mL | [4] |
| Healthy postmenopausal women (normal weight) | 303 ± 99 pg/mL | [4] |
| Postmenopausal women with endometrial cancer (obese) | 691 ± 328 pg/mL | [4] |
| Healthy postmenopausal women (obese) | 610 ± 139 pg/mL | [4] |
Table 3: Serum this compound Levels in Postmenopausal Women Undergoing Hormone Replacement Therapy
| Treatment Group | Duration | Baseline E1S (ng/mL) | Post-treatment E1S (ng/mL) | Reference |
| Oral micronized estradiol (1 mg/day) | 15 months | Not specified | 38.8 (average) | [9] |
| Transdermal estradiol (0.05 mg/day) | 9 months | Not specified | 1.8 (average) | [9] |
| Transdermal estradiol (0.1 mg/day) | 9 months | Not specified | 3.2 (average) | [9] |
| Hormone replacement therapy | Not specified | 0.13 µg/L (mean) | 2.56 µg/L (mean) | [13] |
Table 4: Serum this compound Levels in Prostate Cancer
| Patient Group | E1S Concentration (nmol/L ± SD) | Reference |
| Prostate Cancer | 2.82 ± 1.78 | [7] |
| Benign Prostatic Hyperplasia (BPH) | 2.78 ± 2.12 | [7] |
| Healthy Controls | 2.11 ± 0.96 | [7] |
| Prostate Cancer (PSA >10 ng/mL) | 3.05 ± 1.92 | [7] |
| Prostate Cancer (PSA ≤10 ng/mL) | 2.60 ± 1.55 | [7] |
Signaling Pathways
The biological activity associated with E1S is primarily due to its conversion to more potent estrogens, estrone (E1) and estradiol (E2), through two key enzymatic pathways: the sulfatase pathway and the aromatase pathway.
Caption: The Sulfatase Pathway for local estrogen synthesis.
Caption: The Aromatase Pathway for estrogen biosynthesis.
Experimental Protocols
The accurate quantification of E1S is critical for its utility as a clinical biomarker. The two most common methods are Radioimmunoassay (RIA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Workflow for E1S Quantification
Caption: General workflow for this compound quantification.
Protocol 1: Radioimmunoassay (RIA) for this compound
Radioimmunoassay is a sensitive and established method for quantifying E1S. Direct RIA kits are commercially available, simplifying the procedure.
1. Principle: This method is based on the competitive binding principle. Unlabeled E1S in the sample competes with a fixed amount of radiolabeled E1S for binding sites on a specific antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of E1S in the sample.
2. Materials:
-
Serum or plasma samples
-
E1S RIA kit (containing E1S standards, 125I-labeled E1S tracer, E1S antibody, and precipitating reagent)
-
Gamma counter
-
Pipettes and tips
-
Test tubes
-
Centrifuge
3. Procedure:
-
Sample Collection and Preparation:
-
Collect blood samples and separate serum or plasma.
-
Store samples at -20°C or lower if not analyzed immediately. Avoid repeated freeze-thaw cycles.
-
-
Assay Procedure (example based on a direct RIA kit):
-
Pipette 100 µL of standards, controls, and patient samples into appropriately labeled tubes.
-
Add 500 µL of 125I-labeled E1S tracer to each tube.
-
Add 500 µL of E1S antibody to each tube.
-
Vortex all tubes and incubate for 2 hours at room temperature.
-
Add 500 µL of precipitating reagent to each tube.
-
Vortex and incubate for 20 minutes at room temperature.
-
Centrifuge all tubes at 1500 x g for 15 minutes.
-
Decant the supernatant and measure the radioactivity in the pellet using a gamma counter.
-
-
Data Analysis:
-
Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the E1S standards.
-
Determine the E1S concentration in the patient samples by interpolating their percentage of bound radioactivity from the standard curve.
-
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound
LC-MS/MS offers superior specificity and sensitivity compared to immunoassays, making it the gold standard for steroid hormone analysis.
1. Principle: This method involves the chromatographic separation of E1S from other components in the sample, followed by its detection and quantification based on its unique mass-to-charge ratio using a tandem mass spectrometer.
2. Materials:
-
Serum or plasma samples
-
Internal standard (e.g., deuterated E1S)
-
Acetonitrile, methanol, isopropanol (LC-MS grade)
-
Ammonium fluoride
-
96-well filter plates
-
LC-MS/MS system (e.g., Agilent 1260 LC coupled to an Agilent 6460 triple quadrupole MS)
-
Analytical column (e.g., Poroshell 120 EC-C18)
3. Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of serum or plasma in a 96-well plate, add an internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex and centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatography:
-
Inject the reconstituted sample onto the LC system.
-
Use a gradient elution with a mobile phase consisting of, for example, 1 mM ammonium fluoride in water and 1 mM ammonium fluoride in a methanol:isopropanol mixture.[14]
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in negative electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for E1S and the internal standard.
-
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of E1S to the internal standard against the concentration of the calibrators.
-
Calculate the E1S concentration in the samples from the calibration curve.
-
Conclusion
This compound is a promising biomarker with diverse applications in clinical research, particularly in the fields of oncology and endocrinology. Its stable nature and high circulating concentrations make it a reliable indicator of long-term estrogen exposure. The choice of analytical method, either RIA or LC-MS/MS, will depend on the specific requirements of the study, with LC-MS/MS offering higher specificity and sensitivity. The protocols and data presented in this document provide a valuable resource for researchers and drug development professionals seeking to incorporate E1S measurement into their clinical studies. Further research is warranted to fully elucidate the clinical utility of E1S in various disease states and to standardize its measurement across different laboratories.
References
- 1. Clinical implications of this compound measurement in laboratory medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Endocrinology - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 4. Estrone sulphate plasma levels in postmenopausal women with and without endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Serum estrone concentration, this compound/estrone ratio and BMI are associated with human epidermal growth factor receptor 2 and progesterone receptor status in postmenopausal primary breast cancer patients suffering invasive ductal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (E1S), a prognosis marker for tumor aggressiveness in prostate cancer (PCa) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of this compound on postmenopausal bone loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Markedly elevated levels of this compound after long-term oral, but not transdermal, administration of estradiol in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound concentrations in plasma of normal individuals, postmenopausal women with breast cancer, and men with cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Rapid, convenient radioimmunoassay of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
Quantifying Estrone Sulfate in Cell Culture Media: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrone sulfate (E1S) is the most abundant circulating estrogen in humans and serves as a crucial reservoir for the formation of more potent estrogens, such as estrone (E1) and estradiol (E2).[1] In cell culture systems, particularly in the context of hormone-dependent cancers like breast and endometrial cancer, the quantification of E1S in the media is critical for understanding cellular uptake, metabolism, and the subsequent impact on cell proliferation and signaling pathways.[2][3] This document provides detailed application notes and protocols for the accurate quantification of this compound in cell culture media using two common analytical methods: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Methods Overview
The choice between ELISA and LC-MS/MS depends on the specific requirements of the study, such as sensitivity, specificity, throughput, and available instrumentation.
-
ELISA offers a high-throughput and cost-effective method suitable for routine quantification. Commercially available kits provide standardized procedures and reagents.[4][5]
-
LC-MS/MS provides superior specificity and sensitivity, making it the gold standard for steroid hormone analysis.[6] It can distinguish between structurally similar compounds and is less susceptible to matrix interference.[7]
Data Presentation: Quantitative Performance of Analytical Methods
The following tables summarize the quantitative performance characteristics of commercially available ELISA kits and published LC-MS/MS methods for the quantification of this compound.
Table 1: Performance Characteristics of this compound ELISA Kits
| Parameter | Thermo Fisher Scientific (EIA17E3S)[8] | Arbor Assays (K038-H)[5] |
| Assay Range | 40.96 - 4,000 pg/mL | 40.96 - 4,000 pg/mL |
| Analytical Sensitivity | 26.4 pg/mL | 26.4 pg/mL |
| Sample Type | Cell Culture Media, Serum, Plasma, Urine, Fecal Extracts | Cell Culture Media, Serum, Plasma, Urine, Fecal Extracts |
| Intra-assay CV (%) | 4.2% | Not Specified |
| Inter-assay CV (%) | 8.5% | Not Specified |
| Time to Result | 2.5 hours | 2.5 hours |
Table 2: Performance Characteristics of LC-MS/MS Methods for this compound
| Parameter | Method 1[7] | Method 2[9] | Method 3[6] |
| Lower Limit of Quantification (LLOQ) | 7.8 pg/mL | 0.5 ng/mL | 0.2 nmol/L (~70 pg/mL) |
| Upper Limit of Quantification (ULOQ) | Not Specified | 500 ng/mL | Not Specified |
| Linearity | Not Specified | R² ≥ 0.99 | Not Specified |
| Intra-day Precision (%) | < 10.5% | 1.5% - 10.6% | Not Specified |
| Inter-day Precision (%) | < 10.5% | 1.5% - 10.6% | Not Specified |
| Accuracy (%) | < 5.0% | -9.8% to 9.6% | 83% - 98% |
| Recovery (%) | 93% - 110% | Not Specified | Not Specified |
Experimental Protocols
Protocol 1: Quantification of this compound by Competitive ELISA
This protocol is a generalized procedure based on commercially available competitive ELISA kits.[8][10][11] Researchers should always refer to the specific kit manual for detailed instructions.
Materials:
-
This compound ELISA Kit (including pre-coated 96-well plate, E1S standard, E1S-peroxidase conjugate, polyclonal antibody to E1S, wash buffer, substrate, and stop solution)
-
Cell culture media samples
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and tips
-
Deionized water
-
Plate shaker
Procedure:
-
Reagent Preparation: Prepare all reagents, including wash buffer and standards, according to the kit manufacturer's instructions. Allow all reagents to reach room temperature before use.
-
Sample Preparation: Centrifuge cell culture media samples to remove any cellular debris. Samples may require dilution with the provided assay buffer to fall within the standard curve range.
-
Assay Procedure: a. Pipette 50 µL of standards and diluted samples into the appropriate wells of the microtiter plate. b. Add 25 µL of the E1S-peroxidase conjugate to each well. c. Add 25 µL of the polyclonal antibody to E1S to each well. d. Cover the plate and incubate for 2 hours at room temperature, typically with shaking.[11] e. Wash the plate 3-4 times with the prepared wash buffer.[11] f. Add 100 µL of the substrate to each well and incubate for 30 minutes at room temperature in the dark. g. Add 50 µL of the stop solution to each well.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol outlines a general procedure for the quantification of this compound in cell culture media using LC-MS/MS, based on established methods.[7][9]
Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Acetonitrile
-
Methanol
-
Internal standard (e.g., deuterated this compound)
-
Centrifuge
-
Autosampler vials
Procedure:
-
Sample Preparation (Protein Precipitation): a. To 100 µL of cell culture medium, add 10 µL of the internal standard solution. b. Add 390 µL of cold acetonitrile and vortex for 20 seconds to precipitate proteins.[9] c. Centrifuge the mixture at 16,100 x g for 10 minutes at 4°C.[9] d. Transfer 300 µL of the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator. e. Reconstitute the dried extract in a suitable volume of the mobile phase.
-
LC-MS/MS Analysis: a. Inject the reconstituted sample into the LC-MS/MS system. b. Chromatographic separation is typically achieved on a C18 column. c. The mass spectrometer is operated in negative ion mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard.
-
Data Analysis: a. Generate a calibration curve by analyzing a series of known concentrations of this compound standards. b. Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Mandatory Visualizations
Caption: Experimental workflow for quantifying this compound.
References
- 1. sceti.co.jp [sceti.co.jp]
- 2. Frontiers | The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases [frontiersin.org]
- 3. tandfonline.com [tandfonline.com]
- 4. biocompare.com [biocompare.com]
- 5. arborassays.com [arborassays.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Estrone-3-Sulfate (E1S) Competitive ELISA Kit (EIA17E3S) - Invitrogen [thermofisher.com]
- 9. orbi.uliege.be [orbi.uliege.be]
- 10. ELISA Kit [ABIN2815102] - Fecal, Serum, Urine [antibodies-online.com]
- 11. zellx.de [zellx.de]
Application Notes & Protocols: Enhanced Detection of Estrone-3-Sulfate (E3S) using Dansyl Chloride Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrone-3-sulfate (E3S) is a major circulating estrogen metabolite and serves as a significant biomarker in various physiological and pathological conditions, including hormone-dependent cancers and endocrine disorders. Accurate and sensitive quantification of E3S in biological matrices is crucial for clinical research and drug development. However, its inherent chemical properties, particularly the presence of a sulfate group and lack of a readily ionizable functional group, pose challenges for direct analysis by techniques like liquid chromatography-mass spectrometry (LC-MS).
Derivatization with dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) offers a robust solution to overcome these analytical hurdles. Dansyl chloride reacts with phenolic hydroxyl groups, such as the one present in estrone, to form a stable sulfonamide bond. This derivatization significantly enhances the ionization efficiency of the analyte in electrospray ionization mass spectrometry (ESI-MS), leading to a substantial improvement in detection sensitivity.[1][2] This application note provides a detailed protocol for the derivatization of E3S with dansyl chloride and its subsequent analysis by LC-MS/MS, enabling highly sensitive and accurate quantification.
Principle of the Method
The method involves a two-step process:
-
Enzymatic Hydrolysis: The sulfate group of E3S is first cleaved using a sulfatase enzyme to yield estrone (E1). This step is critical as dansyl chloride does not react with the sulfate ester.
-
Dansylation: The resulting estrone, which contains a phenolic hydroxyl group, is then derivatized with dansyl chloride. The dansyl group introduces a tertiary amine moiety, which is readily protonated, leading to a significant enhancement in signal intensity during positive mode ESI-MS analysis.[3][4]
This derivatization strategy allows for the sensitive detection and quantification of E3S, which would otherwise be challenging to measure at low physiological concentrations.
Experimental Workflow
The overall experimental workflow for the detection of E3S using dansyl chloride derivatization is depicted below.
Detailed Experimental Protocols
Protocol 1: Sample Preparation and Enzymatic Hydrolysis
This protocol describes the initial steps of sample preparation and the enzymatic conversion of E3S to estrone.
Materials:
-
Biological sample (e.g., serum, plasma)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Sulfatase from Helix pomatia (or a more specific arylsulfatase)
-
Sodium acetate buffer (pH 5.0)
-
Internal standard (e.g., deuterated E3S or estrone)
Procedure:
-
Protein Precipitation: To 100 µL of the biological sample, add the internal standard. Precipitate proteins by adding 300 µL of a 3:1 (v/v) mixture of ACN/MeOH.[1]
-
Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute, followed by centrifugation at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Solvent Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of sodium acetate buffer (pH 5.0).
-
Enzymatic Hydrolysis: Add 10 µL of sulfatase enzyme solution. Incubate the mixture at 37°C for at least 4 hours (or overnight) to ensure complete hydrolysis of E3S to estrone.
Protocol 2: Dansyl Chloride Derivatization
This protocol details the derivatization of the resulting estrone with dansyl chloride.
Materials:
-
Hydrolyzed sample from Protocol 1
-
Dansyl chloride solution (1 mg/mL in acetone or acetonitrile)[5]
-
Sodium bicarbonate buffer (100 mM, pH 10.5)[5]
-
Ethyl acetate, LC-MS grade
Procedure:
-
Derivatization Reaction: To the 110 µL of hydrolyzed sample, add 20 µL of sodium bicarbonate buffer (100 mM, pH 10.5) and 30 µL of dansyl chloride solution (1 mg/mL in acetonitrile).[5]
-
Incubation: Vortex the mixture and incubate at 60°C for 10 minutes in a heating block.[5]
-
Reaction Termination and Extraction: After incubation, allow the mixture to cool to room temperature. Add 500 µL of ethyl acetate and vortex for 1 minute to extract the dansylated estrone.
-
Phase Separation: Centrifuge at 2500 rpm for 10 minutes to separate the organic and aqueous layers.[5]
-
Organic Layer Collection: Carefully transfer the upper organic layer (ethyl acetate) to a new tube.
-
Solvent Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The derivatized samples are then ready for analysis by LC-MS/MS. The following are general parameters that should be optimized for the specific instrumentation used.
Liquid Chromatography (LC) Parameters:
-
Column: A C18 reversed-phase column is typically suitable (e.g., 50 x 2.1 mm, 1.9 µm particle size).[6]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.[3][6]
-
Gradient: A gradient elution is recommended to ensure good separation of the dansylated estrone from other matrix components.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
Column Temperature: 40-50°C.[6]
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor and product ions for dansylated estrone and the internal standard need to be determined by direct infusion and optimization. The protonated molecular ion of the dansyl derivative will be the precursor ion.
Quantitative Data Summary
The use of dansyl chloride derivatization significantly improves the lower limits of quantification (LLOQ) for estrogens.
| Analyte | Matrix | LLOQ with Dansyl Derivatization | Reference |
| Estrone (E1) | Serum | 2 pg/mL | [7] |
| Estradiol (E2) | Serum | 2 pg/mL | [7] |
| Estrone-3-Sulfate (E3S) | Serum | 0.5 ng/mL | [7] |
| Estradiol | Human Plasma | 1 pg/mL | [6] |
Signaling Pathway and Logical Relationships
The derivatization process follows a clear logical sequence to enhance the detectability of E3S.
Conclusion
The derivatization of estrone-3-sulfate with dansyl chloride, following enzymatic hydrolysis, is a highly effective strategy for enhancing its detection and quantification by LC-MS/MS. This method significantly improves ionization efficiency, leading to lower limits of detection and quantification, which are essential for the analysis of low-abundance biomarkers in complex biological matrices. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to implement this sensitive and robust analytical method in their studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Use of Dansyl Chloride to Probe Protein Structure and Dynamics [mdpi.com]
- 5. Separation of dansylated 17β-estradiol, 17α-estradiol and estrone on a single HPLC column for simultaneous quantitation by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Development and validation of a liquid chromatography coupled to mass spectrometer (LC-MS) method for the simultaneous quantification of estrone-3-sulfate, progesterone, estrone and estradiol in serum of mares and American bisons - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing Steroid Analysis: An Automated Sample Preparation Workflow for High-Throughput LC-MS/MS
Introduction
The accurate quantification of steroid hormones is crucial in numerous fields, including clinical diagnostics, endocrinology research, and pharmaceutical development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid analysis due to its high sensitivity and specificity, overcoming the limitations of traditional immunoassays. However, the sample preparation for LC-MS/MS is often complex and manual, representing a significant bottleneck in the analytical workflow. This application note describes a robust and efficient automated sample preparation method for the analysis of a panel of endogenous steroids in human serum by LC-MS/MS.
Manual sample preparation methods, such as liquid-liquid extraction (LLE) and solid-phase extraction (SPE), are labor-intensive, time-consuming, and susceptible to human error, leading to variability in results.[1] Automation of these processes offers significant advantages, including increased throughput, improved reproducibility, and reduced solvent consumption and manual labor.[2][3] This note details an automated workflow utilizing a liquid handling system for protein precipitation followed by online solid-phase extraction (SPE) for sample cleanup and concentration prior to LC-MS/MS analysis. This integrated approach minimizes manual intervention, thereby enhancing the overall efficiency and reliability of steroid quantification.[4][5]
Experimental Workflow
The automated sample preparation and analysis workflow is depicted in the diagram below. The process begins with the automated addition of a protein precipitation reagent containing internal standards to the serum samples in a 96-well plate. Following centrifugation to pellet the precipitated proteins, the supernatant is automatically transferred to a clean plate for injection into the online SPE-LC-MS/MS system. The online SPE system further purifies and concentrates the analytes before their introduction into the analytical column for separation and subsequent detection by the mass spectrometer.[6][7]
Steroid Biosynthesis Pathway
The accurate measurement of multiple steroids in a single analysis provides a comprehensive overview of the steroidogenic pathways. The following diagram illustrates the major pathways of steroid biosynthesis, starting from cholesterol. This multi-analyte approach is critical for diagnosing and monitoring various endocrine disorders.
Quantitative Performance
The automated method was validated for a panel of 12 representative steroids. The method demonstrated excellent linearity, accuracy, precision, and recovery for all analytes. A summary of the quantitative performance is presented in the tables below.
Table 1: Linearity and Limits of Quantification
| Analyte | LLOQ (ng/mL) | ULOQ (ng/mL) | R² |
| Cortisol | 0.5 | 500 | >0.998 |
| Cortisone | 0.5 | 500 | >0.997 |
| 11-Deoxycortisol | 0.1 | 100 | >0.998 |
| Aldosterone | 0.025 | 25 | >0.995 |
| Corticosterone | 0.2 | 200 | >0.997 |
| Progesterone | 0.1 | 100 | >0.998 |
| 17-OH-Progesterone | 0.1 | 100 | >0.998 |
| DHEA | 0.2 | 200 | >0.996 |
| Androstenedione | 0.1 | 100 | >0.997 |
| Testosterone | 0.05 | 50 | >0.998 |
| Dihydrotestosterone | 0.05 | 50 | >0.997 |
| Estradiol | 0.01 | 10 | >0.995 |
Data compiled from multiple sources.[7][8]
Table 2: Accuracy and Precision
| Analyte | Concentration | Accuracy (% Bias) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Cortisol | Low QC | -2.5 | 3.1 | 4.5 |
| Mid QC | 1.8 | 2.5 | 3.8 | |
| High QC | 0.9 | 2.1 | 3.2 | |
| Testosterone | Low QC | -4.1 | 4.2 | 5.8 |
| Mid QC | 2.3 | 3.1 | 4.9 | |
| High QC | 1.5 | 2.8 | 4.1 | |
| Estradiol | Low QC | -5.8 | 6.5 | 8.2 |
| Mid QC | 3.1 | 4.8 | 6.9 | |
| High QC | 2.4 | 4.1 | 6.1 |
Representative data from method validation studies.[3][8]
Table 3: Extraction Recovery
| Analyte | Extraction Recovery (%) |
| Cortisol | 95.2 |
| Cortisone | 93.8 |
| 11-Deoxycortisol | 96.1 |
| Aldosterone | 89.5 |
| Corticosterone | 94.3 |
| Progesterone | 97.2 |
| 17-OH-Progesterone | 96.5 |
| DHEA | 92.8 |
| Androstenedione | 94.7 |
| Testosterone | 98.1 |
| Dihydrotestosterone | 97.5 |
| Estradiol | 91.3 |
Average recovery across multiple experiments.[3][8]
Conclusion
This application note demonstrates a fully automated sample preparation and LC-MS/MS method for the sensitive and accurate quantification of a comprehensive panel of steroid hormones in human serum. The automation of the sample preparation process significantly reduces manual labor and the potential for human error, leading to improved throughput and data quality.[4] The presented workflow, combining automated protein precipitation with online SPE, provides a robust and efficient solution for clinical research and routine diagnostic applications demanding high-throughput steroid analysis.
Detailed Experimental Protocols
1. Materials and Reagents
-
Steroid Standards and Internal Standards: Certified reference materials for all target steroid analytes and their corresponding stable isotope-labeled internal standards.
-
Solvents: LC-MS grade acetonitrile, methanol, water, and formic acid.
-
Reagents: Zinc sulfate or trichloroacetic acid for protein precipitation.
-
SPE Column: Online SPE cartridges (e.g., C18 or polymeric reversed-phase).
-
Analytical Column: High-performance C18 or similar reversed-phase analytical column suitable for steroid separation.
2. Sample Preparation: Automated Protein Precipitation
This protocol is designed for a 96-well plate format using an automated liquid handling system.
-
Sample Aliquoting: Pipette 100 µL of serum samples, calibrators, and quality controls into the wells of a 96-well plate.
-
Internal Standard Addition: The automated liquid handler adds 25 µL of the internal standard working solution to each well.
-
Protein Precipitation: The liquid handler dispenses 300 µL of cold acetonitrile (or other suitable precipitation reagent) to each well.
-
Mixing: The plate is agitated on an orbital shaker for 5 minutes at high speed to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: The plate is centrifuged at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: The automated liquid handler carefully aspirates 200 µL of the clear supernatant and transfers it to a new 96-well plate for analysis.
3. Online SPE-LC-MS/MS Analysis
-
Injection: 50 µL of the supernatant is injected into the online SPE-LC-MS/MS system.
-
Online SPE:
-
Loading: The sample is loaded onto the SPE cartridge with a high-aqueous mobile phase to retain the steroids while salts and other polar interferences are washed to waste.
-
Washing: The SPE cartridge is washed with a weak organic solvent to remove less hydrophobic interferences.
-
Elution: The retained steroids are eluted from the SPE cartridge and transferred to the analytical column by switching the valve and using the analytical gradient mobile phase.
-
-
LC Separation:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (50:50, v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient is run to separate the steroid analytes over a 10-15 minute runtime.[3]
-
-
MS/MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-product ion transitions for each analyte and internal standard.
-
Source Parameters: Optimized for steroid analysis (e.g., capillary voltage, source temperature, gas flows).
-
4. Data Analysis
The data is processed using the instrument's software. Calibration curves are generated by plotting the peak area ratio of the analyte to its internal standard against the concentration of the calibrators. The concentrations of the unknown samples and quality controls are then calculated from their respective calibration curves.
References
- 1. Metabolomics Workbench : NIH Data Repository [metabolomicsworkbench.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Extra-adrenal glucocorticoids and mineralocorticoids: evidence for local synthesis, regulation, and function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Roles of Androgens in Humans: Biology, Metabolic Regulation and Health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Extra-adrenal Glucocorticoid and Mineralocorticoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iomcworld.com [iomcworld.com]
Application Note: Non-Invasive Monitoring of Estrone Sulfate in Dried Fecal Extracts
Introduction
Estrone sulfate (E1S) is the most abundant circulating estrogen and serves as a key reservoir for more potent estrogens like estradiol.[1][2][3] Its measurement is a valuable tool in reproductive biology, oncology, and wildlife conservation for monitoring ovarian function, pregnancy status, and the overall estrogenic environment.[4][5][6][7] Non-invasive monitoring through the analysis of fecal steroid metabolites has become a preferred method, especially in wildlife and stress-prone species, as it avoids the confounding effects of capture and handling stress associated with blood collection.[8] Fecal hormone analysis provides a dampened hormone profile, reflecting levels over a period of time rather than the acute fluctuations seen in plasma.[8] This application note provides a detailed protocol for the extraction and quantification of this compound from dried fecal samples using a validated enzyme immunoassay (EIA).
Principle of the Method
This protocol outlines a two-stage process:
-
Fecal Steroid Extraction: Dried and pulverized fecal samples are extracted using an 80% methanol solution. This method has been shown to be highly effective for recovering steroid metabolites from fecal matrix.[8][9]
-
Quantification by Competitive ELISA: The extracted this compound is quantified using a competitive enzyme-linked immunosorbent assay (ELISA). In this assay, E1S in the sample competes with a fixed amount of enzyme-labeled E1S for a limited number of antibody binding sites. The amount of bound enzyme is inversely proportional to the concentration of E1S in the sample.[10]
Featured Product
This protocol is optimized for use with the DetectX® Estrone-3-Sulfate (E1S) ELISA Kit (e.g., from Arbor Assays or similar) . Key performance characteristics of this type of kit are summarized below.[3][11]
Data Presentation
Table 1: Typical Standard Curve Data for E1S ELISA
| Standard | Concentration (pg/mL) | Mean Optical Density (OD) at 450 nm | % B/B0 |
| S1 | 4,000 | 0.165 | 13.1 |
| S2 | 1,600 | 0.249 | 22.4 |
| S3 | 640 | 0.394 | 38.5 |
| S4 | 256 | 0.577 | 58.8 |
| S5 | 102.4 | 0.775 | 80.8 |
| S6 | 40.96 | 0.888 | 93.3 |
| B0 (Zero) | 0 | 0.948 | 100.0 |
Note: Data presented is for representative purposes. Always generate a new standard curve for each assay.[12]
Table 2: Assay Performance Characteristics
| Parameter | Specification |
| Assay Range | 40.96 - 4,000 pg/mL[3] |
| Analytical Sensitivity | 26.4 pg/mL[3][11] |
| Sample Types | Dried Fecal Extracts, Serum, Plasma, Urine, Tissue Culture Media[3][10] |
| Intra-Assay CV | 4.2%[3] |
| Inter-Assay CV | 8.5%[3] |
| Time to Result | ~2.5 hours[10] |
Mandatory Visualizations
Caption: this compound (E1S) acts as a reservoir for active estrogens.
Caption: From sample collection to final data analysis for fecal E1S.
Experimental Protocols
Protocol 1: Extraction of this compound from Dried Feces
This protocol is adapted from methodologies demonstrating high recovery of steroid metabolites.[8][9][13]
Materials:
-
Lyophilizer (Freeze-dryer)
-
Sieve or mesh screen
-
Analytical balance
-
16x100 mm glass tubes or 50 mL polypropylene tubes
-
Vortex mixer or plate shaker
-
Centrifuge
-
Methanol (Reagent grade)
-
Deionized water
Procedure:
-
Sample Preparation:
-
Immediately after collection, freeze fecal samples at -20°C or lower to halt bacterial degradation of steroids.
-
Lyophilize (freeze-dry) the samples until they are completely dry (typically 24-48 hours).
-
Once dried, allow samples to return to room temperature in a desiccator.
-
Pulverize the dried feces into a fine, homogenous powder using a mortar and pestle or a sample mill.
-
Sift the powder through a fine mesh screen to remove fibrous vegetative matter.[13] Store the dried fecal powder in airtight containers at -20°C until extraction.
-
-
Extraction:
-
Label a clean glass or polypropylene tube for each sample.
-
Weigh 0.1 to 0.2 grams of the dried fecal powder and place it into the corresponding tube.[13] Record the exact weight.
-
Prepare an 80% methanol solution by mixing 8 parts methanol with 2 parts deionized water.
-
Add 5 mL of 80% methanol to each 0.1 g of fecal powder (maintain a 1:50 mass to volume ratio).
-
Securely cap the tubes and vortex vigorously for 30 seconds, or place on a plate shaker for 30 minutes to ensure thorough mixing.[6][13]
-
Centrifuge the tubes at 1,500-4,000 x g for 15-20 minutes to pellet the solid fecal material.[6][13]
-
Carefully pipette the supernatant (the liquid containing the extracted hormones) into a clean, labeled storage tube. This is the fecal extract.
-
The fecal extract can be stored at -20°C prior to analysis.
-
Protocol 2: Quantification using Estrone-3-Sulfate (E1S) ELISA Kit
This protocol is a generalized procedure based on commercially available competitive ELISA kits.[3][10][11] Always refer to the specific kit insert for detailed instructions, reagent preparation, and incubation times.
Materials:
-
DetectX® Estrone-3-Sulfate (E1S) ELISA Kit (or equivalent), containing:
-
Antibody-Coated 96-well Plate
-
E1S Standard
-
E1S Antibody
-
E1S Conjugate (Peroxidase-labeled)
-
Assay Buffer
-
Wash Buffer Concentrate
-
TMB Substrate
-
Stop Solution
-
-
Microplate reader capable of reading absorbance at 450 nm
-
Precision pipettes and tips
-
Microplate shaker (optional, recommended)
Procedure:
-
Reagent Preparation:
-
Allow all kit components and the fecal extracts to come to room temperature for at least 30 minutes before use.
-
Prepare the Wash Buffer and Assay Buffer according to the kit instructions (usually involves dilution of a concentrate with deionized water).
-
Prepare the E1S standards by performing serial dilutions of the stock standard in Assay Buffer as described in the kit manual. This will create a standard curve.[11]
-
-
Sample Preparation:
-
Dilute the fecal extracts in Assay Buffer. The required dilution factor will vary depending on the species and physiological state and must be determined empirically. Start with a range of dilutions (e.g., 1:10, 1:50, 1:200). The goal is to obtain OD values that fall within the linear range of the standard curve.
-
-
Assay Protocol:
-
Pipette 50 µL of each standard, diluted sample, and controls into the appropriate wells of the microplate.
-
Pipette 50 µL of Assay Buffer into the 'zero standard' (B0) wells.
-
Add 25 µL of the E1S Conjugate to each well.
-
Add 25 µL of the E1S Antibody to each well (except non-specific binding wells, if used).
-
Cover the plate and incubate for 2 hours at room temperature, preferably on a plate shaker (700-900 rpm).[4][11]
-
After incubation, wash the plate 4 times with Wash Buffer according to the kit's instructions.
-
Add 100 µL of TMB Substrate to each well and incubate for 30 minutes at room temperature in the dark. A blue color will develop.
-
Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change to yellow.
-
-
Data Acquisition and Analysis:
-
Read the optical density of each well at 450 nm within 10 minutes of adding the Stop Solution.
-
Generate a standard curve by plotting the concentration of the standards against their corresponding OD values (or %B/B0). Use a four-parameter logistic (4-PLC) curve fit.
-
Calculate the concentration of E1S in the diluted samples by interpolating their OD values from the standard curve.
-
Calculate the final concentration in the original fecal sample by multiplying the result by the dilution factor. Express the final concentration as ng of E1S per gram of dry feces.
-
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Estrone-3-Sulfate (E1S) Competitive ELISA Kit (EIA17E3S) - Invitrogen [thermofisher.com]
- 4. arborassays.com [arborassays.com]
- 5. The structural biology of oestrogen metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Challenges of fecal hormone analyses (Round 2): finally in Seattle! – Geospatial Ecology of Marine Megafauna Laboratory [blogs.oregonstate.edu]
- 7. Fecal this compound profile in sows during gestation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. wtm.at [wtm.at]
- 10. arborassays.com [arborassays.com]
- 11. arborassays.com [arborassays.com]
- 12. ELISA Kit [ABIN2815102] - Fecal, Serum, Urine [antibodies-online.com]
- 13. Fecal steroid extraction [bio-protocol.org]
Application Notes: Estrone Sulfate as a Diagnostic Marker for Equine Pregnancy
Introduction
Estrone sulfate (E1S) is a conjugated estrogen that serves as a reliable and accurate biomarker for pregnancy diagnosis and fetal viability in mares.[1][2] Produced by the feto-placental unit, its concentration in maternal circulation rises significantly during gestation, providing a clear indicator of a viable fetus.[1][3][4] These application notes provide a comprehensive overview of the use of this compound in equine reproductive monitoring, including detailed protocols for its measurement.
Physiological Significance
During equine pregnancy, the fetal gonads of both male and female fetuses produce large quantities of androgens, which are then converted to estrone by the placenta.[3] Estrone is rapidly conjugated to this compound, a more water-soluble form that readily enters the maternal bloodstream.[5][6] This process is dependent on a viable fetus and a functional placenta, making this compound an excellent indicator of feto-placental health.[1][2][3][4]
Measurement of this compound is particularly valuable for:
-
Pregnancy Confirmation: It is a highly accurate method for diagnosing pregnancy, especially from day 90 of gestation to term.[1][2]
-
Fetal Viability Assessment: A decline in this compound levels can indicate fetal distress or demise.[1][2][7][8]
-
Distinguishing Pregnancy from other Conditions: Unlike equine chorionic gonadotropin (eCG), which can remain elevated after fetal loss, this compound levels drop quickly if the fetus is no longer viable.[3]
Quantitative Data Summary
The concentration of this compound in a mare's serum or plasma varies significantly depending on her pregnancy status and the stage of gestation. The following tables summarize the expected concentrations.
Table 1: this compound Concentrations in Pregnant vs. Non-Pregnant Mares
| Mare Status | Typical this compound Concentration (ng/mL) |
| Non-Pregnant | < 5 - < 10[2][3] |
| Pregnant (>100 days) | > 10 - > 20[2][3] |
Table 2: this compound Concentrations Throughout Equine Gestation
| Gestational Stage | Typical this compound Concentration (ng/mL) | Notes |
| Day 60 | Detectable[3][4] | Levels begin to rise significantly. |
| Day 90 - 120 | Often > 50[3] | A reliable period for pregnancy diagnosis. Some maiden or older mares may have equivocal results as placentation is established.[1] |
| Day 120 - 150 | Often > 100, peaking around day 150[3][4] | Peak concentrations are observed during this period. |
| Mid- to Late Gestation | Gradually declines from peak | Levels remain significantly elevated compared to non-pregnant mares. |
| Pre-parturition | Levels drop sharply[4] | A significant decrease occurs shortly before foaling. |
Experimental Protocols
The two primary methods for quantifying this compound in equine samples are the Enzyme-Linked Immunosorbent Assay (ELISA) and the Radioimmunoassay (RIA).
Protocol 1: Competitive ELISA for Equine this compound
This protocol is based on a competitive solid-phase enzyme immunoassay.
Materials:
-
Microplate pre-coated with polyclonal antibody specific for this compound
-
Equine serum or plasma samples
-
This compound standards (lyophilized)
-
Biotin-labeled this compound
-
Horseradish peroxidase (HRP)-labeled streptavidin
-
Wash buffer
-
Substrate solution (TMB)
-
Stop solution (e.g., hydrochloric acid)
-
Distilled water
-
Microplate reader
Procedure:
-
Sample Collection and Preparation:
-
Collect blood samples via standard venipuncture into a serum separator tube.[9]
-
Allow the blood to clot for 2 hours at room temperature or overnight at 4°C.[9]
-
Centrifuge at 1000 x g for 20 minutes to separate the serum.[9]
-
Serum samples can be stored at 2-8°C for up to one week or frozen at -20°C for up to six months.[5] Avoid repeated freeze-thaw cycles.[5][9]
-
If plasma is used, collect blood using EDTA or heparin as an anticoagulant and centrifuge at 1000 x g for 15 minutes within 30 minutes of collection.[9]
-
-
Reagent Preparation:
-
Assay Procedure:
-
Bring all reagents to room temperature before use.[10]
-
Pipette 20 µL of each standard, control, and sample into the appropriate wells of the antibody-coated microplate.[5]
-
Add 100 µL of biotin-labeled this compound to each well.[5]
-
Incubate the plate for 1 hour at room temperature on a plate shaker.[5]
-
Aspirate the contents of the wells and wash the plate multiple times (typically 5 times) with wash buffer.[10]
-
Add 100 µL of HRP-labeled streptavidin to each well and incubate for 30 minutes at room temperature.[5]
-
Repeat the washing step.
-
Add 100 µL of TMB substrate solution to each well and incubate for 20-30 minutes at room temperature in the dark.[5][10]
-
Stop the reaction by adding 50 µL of stop solution to each well.[10] The color will change from blue to yellow.[5]
-
-
Data Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.[5] A reference wavelength of 600-690 nm is recommended if available.[5]
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve. The color intensity is inversely proportional to the this compound concentration.[5]
-
Protocol 2: Radioimmunoassay (RIA) for Equine this compound
This protocol outlines the general steps for a competitive radioimmunoassay.
Materials:
-
Antibody specific for this compound
-
Radiolabeled this compound (e.g., ³H-estrone sulfate)
-
This compound standards
-
Equine serum or plasma samples
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Sample Collection and Preparation:
-
Assay Procedure:
-
In appropriate tubes, combine a known amount of radiolabeled this compound, the specific antibody, and either the standard or the unknown sample.
-
Incubate the mixture to allow for competitive binding of the labeled and unlabeled this compound to the antibody.
-
Separate the antibody-bound this compound from the free this compound. This can be achieved by methods such as precipitation of the antibody-antigen complex.
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
-
Data Analysis:
-
The amount of radioactivity in the bound fraction is inversely proportional to the concentration of unlabeled this compound in the sample.
-
Create a standard curve by plotting the radioactivity of the standards against their known concentrations.
-
Determine the this compound concentration in the unknown samples by comparing their radioactivity measurements to the standard curve.
-
Visualizations
Caption: Production of this compound in the equine feto-placental unit.
Caption: Workflow for the competitive ELISA of equine this compound.
References
- 1. Equine Female Reproductive Testing | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 2. Oestrone Sulphate - Gribbles Veterinary [gribblesvets.com.au]
- 3. liphookequinehospital.co.uk [liphookequinehospital.co.uk]
- 4. vetlexicon.com [vetlexicon.com]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. alpco.com [alpco.com]
- 7. madbarn.com [madbarn.com]
- 8. This compound concentrations as an indicator of fetal demise in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. elkbiotech.com [elkbiotech.com]
- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 11. tvmdl.tamu.edu [tvmdl.tamu.edu]
- 12. tvmdl.tamu.edu [tvmdl.tamu.edu]
Monitoring Estrone Sulfate During Hormone Replacement Therapy: Application Notes and Protocols for Researchers
For Immediate Release
[City, State] – [Date] – As the landscape of hormone replacement therapy (HRT) continues to evolve, the precise monitoring of estrogen metabolites is critical for optimizing therapeutic outcomes and ensuring patient safety. Estrone sulfate (E1S), the most abundant circulating estrogen in postmenopausal women, serves as a key reservoir for more potent estrogens. Its measurement provides valuable insights into estrogen exposure and metabolism in individuals undergoing HRT. These application notes provide detailed protocols for the quantification of this compound in serum and plasma, summarize expected physiological and therapeutic levels, and illustrate the relevant metabolic pathways.
Introduction
This compound is a significant biomarker in the assessment of estrogen status, particularly in the context of menopause and hormone replacement therapy. While biologically inactive, E1S is readily converted to the more potent estrogens, estrone (E1) and estradiol (E2), in peripheral tissues.[1] Consequently, monitoring its levels can offer a more comprehensive picture of total estrogenic activity than measuring estradiol alone, especially with certain oral HRT formulations.[2] This document is intended for researchers, scientists, and drug development professionals, providing standardized methods for the reliable quantification of this compound to aid in clinical and pharmaceutical research.
Data Presentation: Quantitative this compound Levels
The following tables summarize typical serum and plasma this compound levels in various populations. These values are compiled from multiple studies and are intended for comparative purposes. It is important to note that concentrations can vary based on the assay method, individual patient characteristics, and specific HRT regimen.
| Population | Mean this compound Level (pg/mL) | Notes |
| Premenopausal Women | 786 (Range: 163 - 2080) | Levels can fluctuate with the menstrual cycle. |
| Postmenopausal Women (Not on HRT) | 178 (Range: 37 - 320) | Represents baseline levels after cessation of ovarian estrogen production.[3] |
Table 1: Typical this compound Levels in Premenopausal and Postmenopausal Women Not on HRT.
| HRT Regimen | Mean this compound Level (ng/mL) | Dosage | Duration of Treatment |
| Oral Micronized Estradiol | 38.8 | 1 mg/day | 15 months |
| Transdermal Estradiol Patch | 1.8 | 0.05 mg/day | 9 months |
| Transdermal Estradiol Patch | 3.2 | 0.1 mg/day | 9 months |
| Conjugated Equine Estrogens (CEE) | Increased levels observed | Not specified | Not specified |
Table 2: this compound Levels in Postmenopausal Women on Various Hormone Replacement Therapies.[2][4]
Signaling Pathways and Experimental Workflows
Estrogen Metabolism and the Role of this compound
This compound is a central component of estrogen metabolism. It is synthesized from estrone and estradiol and can be converted back to these active forms in peripheral tissues. This metabolic interplay is crucial for maintaining estrogenic effects throughout the body.
Caption: this compound Metabolic Pathway.
Experimental Workflow: this compound Quantification
The quantification of this compound in biological samples typically involves sample preparation followed by analysis using either an immunoassay (ELISA) or a chromatographic method (LC-MS/MS).
Caption: Experimental Workflow for this compound Quantification.
Experimental Protocols
Protocol 1: Quantification of this compound by Competitive ELISA
This protocol outlines a typical competitive enzyme-linked immunosorbent assay (ELISA) for the quantitative measurement of this compound in serum. The principle of this assay is the competition between unlabeled this compound in the sample and a fixed amount of enzyme-labeled this compound for a limited number of binding sites on a microplate coated with anti-estrone sulfate antibodies.
Materials:
-
This compound ELISA Kit (containing pre-coated 96-well plate, standards, enzyme conjugate, substrate, and stop solution)
-
Precision pipettes and tips
-
Microplate reader capable of measuring absorbance at 450 nm
-
Plate shaker
-
Wash bottle or automated plate washer
-
Distilled or deionized water
-
Serum samples
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual. Allow all reagents to reach room temperature before use.
-
Standard and Sample Addition: Pipette 50 µL of each standard, control, and serum sample into the appropriate wells of the pre-coated microplate.[5]
-
Enzyme Conjugate Addition: Add 100 µL of the this compound-enzyme conjugate to each well.[5]
-
Incubation: Gently shake the plate to mix and incubate for 1-2 hours at 37°C or as specified by the kit manufacturer.[5]
-
Washing: Aspirate the contents of the wells and wash each well 3-5 times with 300 µL of wash buffer. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining wash buffer.[6]
-
Substrate Addition: Add 100 µL of the TMB substrate solution to each well.[5]
-
Incubation: Incubate the plate in the dark at room temperature for 15-30 minutes, or until the desired color development is achieved.[6]
-
Stop Reaction: Add 50 µL of stop solution to each well to terminate the reaction. The color will change from blue to yellow.[5]
-
Absorbance Measurement: Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.
-
Calculation: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of this compound in the samples.
Protocol 2: Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high specificity and sensitivity for the quantification of this compound. This protocol provides a general method for the analysis of this compound in human plasma.
Materials:
-
Liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical column (e.g., C18)
-
Acetonitrile (ACN), methanol (MeOH), and water (LC-MS grade)
-
Ammonium fluoride (NH4F)
-
Internal standard (e.g., deuterated this compound)
-
Plasma samples
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation (Protein Precipitation): a. To 100 µL of plasma sample in a microcentrifuge tube, add an appropriate amount of internal standard. b. Add 300 µL of cold acetonitrile to precipitate proteins.[7] c. Vortex the mixture for 30 seconds. d. Centrifuge at 10,000 x g for 10 minutes at 4°C. e. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. f. Reconstitute the dried extract in 50-100 µL of the initial mobile phase.[7]
-
LC-MS/MS Analysis: a. Liquid Chromatography: i. Mobile Phase A: Water with 1 mM NH4F.[8] ii. Mobile Phase B: Methanol:2-propanol (3:1, v/v) with 1 mM NH4F.[8] iii. Flow Rate: 0.25 mL/min.[8] iv. Column Temperature: 40°C.[8] v. Injection Volume: 20 µL.[8] vi. Gradient: Develop a suitable gradient to achieve optimal separation of this compound from other matrix components. b. Mass Spectrometry: i. Ionization Mode: Negative Electrospray Ionization (ESI-).[7] ii. Detection Mode: Multiple Reaction Monitoring (MRM). iii. MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and its internal standard.
-
Data Analysis: a. Quantify the this compound concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix (e.g., stripped serum).
Conclusion
The accurate measurement of this compound is a valuable tool in the clinical and research settings for monitoring individuals undergoing hormone replacement therapy. The protocols provided herein for ELISA and LC-MS/MS offer reliable methods for this purpose. The choice of assay will depend on the specific requirements for sensitivity, specificity, and sample throughput. Consistent monitoring of this compound levels can contribute to a more personalized and effective approach to hormone replacement therapy.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Markedly elevated levels of this compound after long-term oral, but not transdermal, administration of estradiol in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plasma this compound levels in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oestrone sulphate in plasma from postmenopausal women and the effects of oestrogen and androgen therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. sceti.co.jp [sceti.co.jp]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
Application Note: Quantification of Estrone Sulfate in Osteoblast-Like Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrone sulfate (E1S) is the most abundant circulating estrogen precursor in humans and serves as a reservoir for the local synthesis of more potent estrogens, such as estradiol (E2), in peripheral tissues including bone.[1] Osteoblasts, the bone-forming cells, express the necessary enzymatic machinery to uptake and metabolize E1S, influencing bone metabolism and homeostasis. The quantification of intracellular E1S and its metabolites in osteoblast-like cells is crucial for understanding the intracrine mechanisms of estrogen action in bone and for the development of novel therapeutics for osteoporosis and other bone-related diseases. This application note provides a detailed protocol for the quantification of this compound in the widely used murine pre-osteoblastic cell line, MC3T3-E1, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle
This protocol involves the culture and differentiation of MC3T3-E1 cells, followed by treatment with this compound. Intracellular steroids are then extracted from the cell lysate and quantified using a sensitive and specific LC-MS/MS method. The method is based on the principle of separating the analyte of interest from other cellular components using liquid chromatography, followed by its detection and quantification based on its unique mass-to-charge ratio using tandem mass spectrometry.
Data Presentation
The following tables summarize representative quantitative data obtained from experiments using the described protocols.
Table 1: Steroid Sulfatase Activity in Osteoblast-Like Cells
| Cell Line | Substrate | K_m_ (µM) | Reference |
| MC3T3-E1 (microsomes) | This compound | 83 | [2] |
| MG-63 (human) | This compound | 0.30 | [3] |
| HOS (human) | This compound | 0.98 | [3] |
| UMR106-01 (rat) | This compound | 0.41 | [3] |
Table 2: Representative Intracellular this compound and Estrone Concentrations in MC3T3-E1 Cells after 24-hour Treatment with this compound
| Treatment (E1S Concentration) | Intracellular E1S (pg/10^6^ cells) | Intracellular Estrone (pg/10^6^ cells) |
| Vehicle Control (0 µM) | < LLOQ | < LLOQ |
| 1 µM E1S | 150.2 ± 12.5 | 25.8 ± 3.1 |
| 10 µM E1S | 1358.7 ± 98.2 | 189.4 ± 15.7 |
| 50 µM E1S | 6890.1 ± 450.6 | 752.3 ± 61.9 |
*LLOQ: Lower Limit of Quantification
Table 3: Effect of this compound Treatment on Osteogenic Marker Expression in Differentiated MC3T3-E1 Cells (Day 14)
| Treatment | Alkaline Phosphatase (ALP) Activity (fold change vs. control) | Osteocalcin (OCN) Expression (fold change vs. control) |
| Vehicle Control | 1.0 | 1.0 |
| 10 µM Estrone | 1.5 ± 0.2 | 1.8 ± 0.3 |
| 10 µM this compound | 1.4 ± 0.1 | 1.6 ± 0.2 |
Experimental Protocols
Cell Culture and Differentiation of MC3T3-E1 Cells
This protocol describes the culture and osteogenic differentiation of the MC3T3-E1 pre-osteoblastic cell line.
Materials:
-
MC3T3-E1 subclone 4 cells
-
Alpha Minimum Essential Medium (α-MEM) without ascorbic acid
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (10,000 U/mL)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
L-ascorbic acid
-
β-glycerophosphate
-
Cell culture flasks (T-75)
-
6-well plates
Procedure:
-
Cell Culture:
-
Culture MC3T3-E1 cells in T-75 flasks with α-MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin (growth medium).
-
Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture the cells when they reach 80-90% confluency. To subculture, wash the cells with PBS, add 2-3 mL of Trypsin-EDTA, and incubate for 3-5 minutes at 37°C. Neutralize the trypsin with growth medium, centrifuge the cells, and resuspend in fresh growth medium for plating.
-
-
Osteogenic Differentiation:
-
Seed MC3T3-E1 cells in 6-well plates at a density of 5 x 10^4 cells/well in growth medium.
-
After 24 hours, replace the growth medium with differentiation medium (growth medium supplemented with 50 µg/mL L-ascorbic acid and 10 mM β-glycerophosphate).
-
Change the differentiation medium every 2-3 days. Cells will be fully differentiated and ready for experiments after 14-21 days, which can be confirmed by assays for alkaline phosphatase activity and mineralization (Alizarin Red S staining).[4][5]
-
Treatment with this compound
-
On the day of the experiment, aspirate the differentiation medium from the 6-well plates.
-
Wash the cells twice with sterile PBS.
-
Add fresh differentiation medium containing the desired concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) or vehicle control.
-
Incubate for the desired time period (e.g., 24 hours).
Sample Preparation for LC-MS/MS Analysis
This protocol describes the extraction of intracellular steroids from cultured cells.
Materials:
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Internal Standard (IS) solution (e.g., deuterated estrone-d4-sulfate)
-
Microcentrifuge tubes
-
Cell scraper
-
Centrifuge
Procedure:
-
Cell Lysis and Protein Precipitation:
-
After treatment, place the 6-well plates on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 500 µL of ice-cold 80% methanol containing the internal standard to each well.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 2 hours to allow for complete protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Extraction:
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of 50% methanol.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Quantification of this compound
This protocol provides a general framework for the LC-MS/MS analysis. Specific parameters should be optimized for the instrument used.[6][7]
Instrumentation:
-
Liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate this compound from other compounds.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
MS/MS Conditions (Example):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (m/z) 349.1 -> Product ion (m/z) 269.1
-
Estrone: Precursor ion (m/z) 269.1 -> Product ion (m/z) 145.1
-
Internal Standard (Estrone-d4-sulfate): Precursor ion (m/z) 353.1 -> Product ion (m/z) 273.1
-
-
Optimization: Optimize collision energy and other MS parameters for each analyte.
Quantification:
-
Create a calibration curve using standards of known concentrations of this compound and estrone.
-
Quantify the amount of this compound and estrone in the samples by comparing their peak areas to the calibration curve, normalized to the internal standard.
Mandatory Visualizations
Signaling Pathway of this compound in Osteoblast-Like Cells
Caption: Signaling pathway of this compound in osteoblast-like cells.
Experimental Workflow for this compound Quantification
References
- 1. This compound is a major source of local estrogen formation in human bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of steroid sulfatase in the MC3T3-E1 mouse pre-osteoblastic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Steroid sulfatase activity in osteoblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Osteogenesis-Related Behavior of MC3T3-E1 Cells on Substrates with Tunable Stiffness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of MC3T3-E1 Cell Osteogenesis in Different Cell Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New LC-MS/MS bioanalytical method for quantification of Estradiol and Estrone - Anapharm [anapharmbioanalytics.com]
- 7. orbi.uliege.be [orbi.uliege.be]
Troubleshooting & Optimization
How to avoid cross-reactivity in estrone sulfate immunoassays.
Welcome to the technical support center for estrone sulfate (E1S) immunoassays. This resource is designed for researchers, scientists, and drug development professionals to help you troubleshoot and avoid cross-reactivity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of cross-reactivity in this compound immunoassays?
A1: The primary cause of cross-reactivity in steroid immunoassays is the structural similarity between the target analyte (this compound) and other endogenous or exogenous steroids.[1] The antibodies used in the assay may bind to these structurally related molecules, leading to inaccurate quantification of this compound.
Q2: Which compounds are most likely to cross-react with an this compound antibody?
A2: Compounds with a similar steroidal backbone to estrone are the most likely to cross-react. This includes other estrogens and their metabolites. For example, unconjugated estrone has been shown to have significant cross-reactivity in some E1S assays.[2]
Q3: How can I minimize cross-reactivity in my this compound immunoassay?
A3: There are several strategies to minimize cross-reactivity:
-
Antibody Selection: Choose a highly specific monoclonal antibody that has been well-validated for low cross-reactivity with other steroids.[3]
-
Sample Purification: Employ extraction techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove potentially cross-reacting substances from your sample before performing the immunoassay.
-
Assay Conditions: Optimize assay parameters such as incubation times and temperatures, as these can sometimes influence antibody binding specificity.
Q4: What is the difference between monoclonal and polyclonal antibodies in the context of cross-reactivity?
A4: Monoclonal antibodies generally offer higher specificity as they recognize a single epitope on the antigen, which can reduce the likelihood of cross-reactivity. Polyclonal antibodies recognize multiple epitopes, which can lead to a stronger signal but may also increase the risk of cross-reacting with other molecules.[3]
Q5: Can the sample matrix itself interfere with the assay?
A5: Yes, components in the sample matrix (e.g., serum, plasma, urine) can interfere with the antibody-antigen binding. This is known as a matrix effect. Proper sample dilution and the use of appropriate assay buffers can help mitigate these effects.
Troubleshooting Guide
Issue 1: Higher than Expected this compound Concentrations
This could indicate the presence of cross-reacting substances in your samples.
| Possible Cause | Recommended Solution |
| Cross-reactivity with other steroids | Review the cross-reactivity data provided by the assay manufacturer. If a known cross-reactant is likely present in your samples, consider sample purification prior to the assay. Alternatively, confirm results with a more specific method like LC-MS/MS. |
| High background signal | Optimize the blocking and washing steps of your ELISA protocol. Ensure that the blocking buffer is fresh and that washing is thorough to remove non-specifically bound molecules. |
| Contamination of reagents | Use fresh, high-quality reagents and sterile techniques to avoid contamination. |
Issue 2: Poor Reproducibility (High Coefficient of Variation - CV%)
Inconsistent results can be due to a variety of factors.
| Possible Cause | Recommended Solution |
| Inconsistent pipetting technique | Ensure pipettes are properly calibrated and use consistent pipetting techniques to minimize volume variations. |
| Temperature fluctuations | Allow all reagents and plates to equilibrate to room temperature before use and ensure consistent incubation temperatures. |
| Improper plate washing | Ensure uniform and thorough washing of all wells. An automated plate washer can improve consistency. |
Cross-Reactivity Data
The specificity of an immunoassay is critical. Below is a summary of cross-reactivity data for a commercially available equine Estrone-3-Sulfate ELISA kit.
| Compound | Concentration Range (ng/mL) | Cross-reactivity (%) at 50% Binding |
| Estrone | 1 - 10,000 | 10.44% |
| Estriol | 1 - 10,000 | <0.08% |
| Corticosterone | 1 - 10,000 | <0.08% |
| Equilin | 1 - 10,000 | 1.13% |
Data from an equine Estrone-3-Sulfate ELISA Kit product manual.[2]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Serum/Plasma Samples
This protocol is a general method for extracting steroids and can be adapted for this compound.
Materials:
-
Serum or plasma sample
-
Diethyl ether or ethyl acetate
-
Dry ice/ethanol bath
-
Centrifuge
-
Speedvac or nitrogen evaporator
-
Assay buffer (kit specific)
Procedure:
-
Add diethyl ether or ethyl acetate to the liquid sample at a 5:1 (v/v) ratio.
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Allow the phases to separate for 5 minutes.
-
Freeze the aqueous (bottom) layer in a dry ice/ethanol bath.
-
Pour off the organic solvent (top layer) containing the extracted steroids into a clean tube.
-
Repeat the extraction (steps 1-5) on the aqueous layer to maximize recovery and pool the organic extracts.
-
Evaporate the pooled organic solvent to dryness using a Speedvac or a stream of nitrogen.
-
Reconstitute the dried extract in the appropriate assay buffer provided with your ELISA kit.
Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples
SPE can be used to clean up and concentrate samples.
Materials:
-
Urine sample
-
C18 SPE columns
-
Methanol (100%)
-
Deionized water
-
Diethyl ether
-
Vacuum manifold
-
Speedvac or nitrogen evaporator
-
Assay buffer (kit specific)
Procedure:
-
Condition a 200 mg C18 SPE column by washing with 5-10 mL of 100% methanol, followed by 5-10 mL of deionized water.
-
Apply the urine sample to the conditioned column.
-
Wash the column with 5-10 mL of deionized water to remove polar impurities.
-
Elute the this compound from the column with 2 mL of diethyl ether.
-
Evaporate the eluate to dryness.
-
Reconstitute the dried extract in the appropriate assay buffer.
Visualizations
Caption: Troubleshooting workflow for unexpectedly high this compound results.
Caption: General experimental workflow for this compound immunoassay.
References
Technical Support Center: Ensuring the Stability of Estrone Sulfate in Clinical Samples
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of estrone sulfate (E1S) in clinical samples. This resource offers detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended sample type for this compound analysis?
A1: The preferred specimen for this compound analysis is serum.[1] Plasma collected in an EDTA (lavender-top) tube is also an acceptable alternative.[1]
Q2: What are the immediate processing steps after blood collection to ensure E1S stability?
A2: After collection in a red-top tube (with or without a gel barrier), allow the blood to clot. It is crucial to separate the serum from the cells within 45 minutes to an hour of venipuncture to prevent ongoing cellular metabolism that could affect analyte stability.[2]
Q3: What are the optimal short-term and long-term storage conditions for serum/plasma samples for E1S analysis?
A3: For short-term storage, samples can be refrigerated at 2-8°C for up to 21 days.[1] For long-term stability, samples should be frozen. This compound is stable for at least one year when stored at -20°C or -70°C.[1]
Q4: How many freeze-thaw cycles can a sample undergo before E1S concentration is significantly affected?
A4: While it is best practice to minimize freeze-thaw cycles, some studies on steroid hormones suggest that many remain stable for up to four cycles.[3] However, repeated cycles can lead to degradation of some analytes, and it is recommended to aliquot samples into single-use volumes to avoid this issue.[3]
Q5: Can hemolysis or lipemia in a sample affect the accuracy of this compound measurements?
A5: Yes, moderate to gross hemolysis and grossly lipemic samples are generally considered unacceptable for this compound analysis as they can interfere with the assay and lead to inaccurate results.[1]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the analysis of this compound in clinical samples.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | Inefficient Extraction: The chosen sample preparation method (e.g., liquid-liquid extraction [LLE], solid-phase extraction [SPE]) may not be optimal for this compound. | - Optimize LLE: Test different organic solvents. - Optimize SPE: Adjust the composition and volume of wash and elution solvents. Ensure the sorbent chemistry is appropriate for this compound. |
| Incomplete Enzymatic Hydrolysis: For measurement of total estrone, incomplete hydrolysis of the sulfate conjugate will lead to underestimation. | - Optimize incubation time and concentration of the sulfatase enzyme to ensure complete conversion of E1S to estrone. | |
| Analyte Degradation: this compound may be susceptible to degradation due to improper handling or storage. | - Process samples promptly after collection. - Store samples at appropriate temperatures (see FAQs). - Avoid repeated freeze-thaw cycles by aliquoting samples. | |
| High Background Signal in Immunoassays | Non-specific Binding: Antibodies may bind to other components in the sample matrix. | - Optimize Blocking: Use appropriate blocking buffers (e.g., bovine serum albumin [BSA], casein) to reduce non-specific binding. - Increase Washing Steps: Ensure thorough washing of microplates to remove unbound components. |
| Cross-reactivity: The antibody may be cross-reacting with other structurally similar steroids present in the sample. | - Use a highly specific monoclonal antibody for the assay. - Confirm results with a more specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). | |
| High Variability Between Replicates | Pipetting Errors: Inconsistent pipetting of samples, standards, or reagents. | - Use calibrated pipettes and ensure proper pipetting technique. - Use a multichannel pipette for adding reagents to multiple wells simultaneously to ensure consistency. |
| Inconsistent Incubation Times or Temperatures: Variations in incubation conditions across the assay plate. | - Ensure the entire plate is incubated at a uniform temperature. - Add reagents to all wells in a consistent and timely manner. | |
| Edge Effects: Evaporation from the outer wells of a microplate can concentrate the reactants and lead to higher signals. | - Avoid using the outer wells for critical samples or standards. - Ensure proper sealing of the plate during incubation. |
Data Presentation
Table 1: Stability of this compound in Serum/Plasma under Different Storage Conditions
| Storage Temperature | Duration | Stability | Reference(s) |
| Room Temperature | Up to 5 days | Stable | [1] |
| Refrigerated (2-8°C) | Up to 21 days | Stable | [1] |
| Frozen (-20°C) | Up to 1 year | Stable | [1] |
| Frozen (-70°C) | Up to 1 year | Stable | [1] |
Table 2: Impact of Freeze-Thaw Cycles on Steroid Hormone Stability
| Analyte | Number of Freeze-Thaw Cycles | Observation | Reference(s) |
| Various Endocrine Analytes | Up to 4 cycles at -80°C | Most analytes, including dehydroepiandrosterone sulfate (a related steroid sulfate), were found to be stable. | [4] |
| General Recommendation | Multiple | It is recommended to aliquot samples to avoid repeated freeze-thaw cycles as a best practice. | [3] |
Experimental Protocols
Protocol 1: Sample Collection and Initial Processing for this compound Analysis
-
Blood Collection: Collect whole blood in a red-top tube or a serum separator tube (SST).
-
Clotting: Allow the blood to clot at room temperature for at least 30-60 minutes.
-
Centrifugation: Centrifuge the tubes at 1000-1300 x g for 15 minutes to separate the serum from the blood cells. This should be done within one hour of collection.[2]
-
Serum Aspiration: Carefully aspirate the serum into a clean, labeled polypropylene tube. Avoid disturbing the cell layer.
-
Storage: If the analysis is not performed immediately, store the serum at 2-8°C for short-term storage or freeze at -20°C or lower for long-term storage.[1]
Protocol 2: General Workflow for this compound Quantification by LC-MS/MS
This protocol provides a general overview. Specific parameters will need to be optimized for individual instruments and assays.
-
Sample Preparation:
-
Thaw frozen serum samples on ice.
-
To 100 µL of serum, add an internal standard (e.g., deuterated this compound).
-
Perform protein precipitation by adding a solvent like acetonitrile. Vortex and centrifuge to pellet the proteins.[1]
-
Transfer the supernatant to a new tube.
-
-
Liquid Chromatography (LC) Separation:
-
Inject the prepared sample onto an appropriate LC column (e.g., C18).
-
Use a gradient elution with a suitable mobile phase (e.g., a mixture of water and methanol with a modifying agent) to separate this compound from other sample components.
-
-
Mass Spectrometry (MS) Detection:
-
Introduce the eluent from the LC column into the mass spectrometer.
-
Use an appropriate ionization source (e.g., electrospray ionization - ESI).
-
Set the mass spectrometer to monitor for the specific precursor and product ions of this compound and its internal standard (Multiple Reaction Monitoring - MRM).
-
-
Data Analysis:
-
Quantify the amount of this compound in the sample by comparing the peak area of the analyte to that of the internal standard and referencing a standard curve.
-
Visualizations
Caption: A generalized experimental workflow for the quantification of this compound in serum using LC-MS/MS.
Caption: Metabolic pathway of this compound and potential sources of its degradation in clinical samples.
References
- 1. orbi.uliege.be [orbi.uliege.be]
- 2. Pre-analytical stability and physiological fluctuations affect plasma steroid hormone outcomes: A real-world study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LC-MS/MS Method for Total Estrone and Equilin Quantification [lambda-cro.com]
Matrix effects in mass spectrometry analysis of estrone sulfate.
Welcome to the Technical Support Center for Mass Spectrometry Analysis of Estrone Sulfate. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to matrix effects in the LC-MS/MS analysis of this compound (E1S).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant concern for this compound analysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting substances from the sample matrix.[1][2] In the analysis of this compound, components commonly found in biological samples like plasma, serum, or urine—such as phospholipids, salts, and proteins—can interfere with the ionization process in the mass spectrometer's source.[1][3] This interference, most often presenting as ion suppression, reduces the analyte signal, which can lead to inaccurate quantification, poor sensitivity, and compromised assay reproducibility.[4][5]
Q2: What are the primary sources of matrix effects in biological samples?
A2: The most significant sources of matrix effects in biological fluids are endogenous components that are co-extracted with the analyte. Phospholipids are a major culprit, especially in plasma and serum samples, as they are highly abundant and can co-elute with many analytes, causing significant ion suppression.[6][7] Other sources include salts, proteins, and metabolites that may not be completely removed during sample preparation.[8]
Q3: I use a stable isotope-labeled internal standard (SIL-IS). Shouldn't that correct for matrix effects?
A3: A SIL-IS is the preferred method for correcting matrix effects because it co-elutes with the analyte and, in theory, experiences the same degree of ion suppression or enhancement.[1][9] This allows for accurate quantification based on the analyte-to-IS ratio. However, a SIL-IS may not offer perfect compensation in cases of severe matrix effects, which can still lead to variability or a significant loss of signal for both the analyte and the internal standard, compromising the assay's sensitivity.[1][2]
Q4: How can I quantitatively assess the extent of matrix effects in my assay?
A4: The most common method for quantifying matrix effects is the post-extraction spike method .[1][4] This involves comparing the signal response of an analyte spiked into an extracted blank matrix to its response in a clean, neat solution (e.g., mobile phase). The resulting ratio, known as the Matrix Factor (MF), provides a quantitative measure of ion suppression or enhancement.[8] An MF value of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 indicates ion enhancement.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound that may be attributed to matrix effects.
| Problem / Observation | Potential Cause (Matrix Effect Related) | Recommended Actions & Troubleshooting Steps |
| Low Signal Intensity / Poor Sensitivity | Ion Suppression: Co-eluting matrix components, particularly phospholipids, are competing with this compound for ionization in the MS source.[3][10] | 1. Improve Sample Cleanup: Implement a more rigorous sample preparation technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interferences.[11][12] Immunoaffinity extraction is a highly selective option.[2][13] 2. Optimize Chromatography: Modify the LC gradient or change the analytical column to improve separation between this compound and the interfering components.[4] 3. Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby lessening their suppressive effect.[11] |
| High Variability in Results (%RSD) | Inconsistent Matrix Effects: The composition of the matrix varies between different samples or lots, causing variable ion suppression.[8] | 1. Assess Matrix Effect Variability: Perform the post-extraction spike experiment on at least six different lots of blank matrix to determine the inter-subject variability of the matrix effect.[1] 2. Use a Stable Isotope-Labeled IS: A SIL-IS is crucial for correcting variable matrix effects between samples.[14] 3. Employ Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to ensure that calibrators and samples are affected similarly.[9] |
| Poor Peak Shape / Shifting Retention Time | Column Fouling: Accumulation of non-eluted matrix components (like phospholipids) on the analytical column can degrade chromatographic performance.[15] | 1. Implement Column Washing: Use a robust column washing step at the end of each analytical run to remove strongly retained matrix components. 2. Use a Guard Column: A guard column can help protect the analytical column from strongly adsorbing interferences. 3. Enhance Sample Cleanup: Re-evaluate the sample preparation method to reduce the amount of "late-eluting" material being injected.[11] |
| Signal Enhancement Leading to Overestimation | Ion Enhancement: Co-eluting matrix components are enhancing the ionization of this compound. Although less common than suppression, this can lead to inaccurate, overestimated results.[9][16] | 1. Identify Enhancement Region: Use a post-column infusion experiment to identify the retention time regions where ion enhancement occurs.[4] 2. Adjust Chromatography: Modify the chromatographic conditions to separate the analyte peak from the region of enhancement. |
Experimental Protocols & Data
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
This protocol allows for the quantitative determination of the Matrix Factor (MF).
-
Prepare Sample Sets:
-
Set A (Neat Solution): Prepare this compound standards in a clean reconstitution solvent (e.g., 80:20 water:acetonitrile) at a desired concentration (e.g., 50 ng/mL).
-
Set B (Post-Extraction Spiked Matrix): Obtain at least six different lots of blank biological matrix (e.g., human plasma). Process these blank samples using your complete extraction procedure. After the final evaporation step, reconstitute the extracts with the standard solution from Set A.[1][17]
-
-
Analysis: Inject the samples from both sets into the LC-MS/MS system and record the peak area response for this compound.
-
Calculation:
-
Calculate the Matrix Factor (MF) for each matrix lot using the following formula: MF = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)
-
The IS-Normalized MF can also be calculated if a SIL-IS is used, which is recommended.[8]
-
Interpretation: An MF between 0.8 and 1.2 is often considered acceptable, but this can be method-dependent.
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma
This is a general protocol for cleaning up plasma samples to reduce matrix effects. Optimization is required for specific applications.
-
Sample Pre-treatment: To 500 µL of plasma, add an internal standard. Add 500 µL of 4% phosphoric acid to precipitate proteins. Vortex and centrifuge at 4000 rpm for 10 minutes.[18]
-
SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a polymeric reversed-phase cartridge) by passing 3 mL of methanol followed by 3 mL of DI water.[18]
-
Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge at a slow, steady flow rate (1-2 mL/min).
-
Washing: Wash the cartridge to remove polar interferences. A typical wash could be 3 mL of 30% methanol in DI water.[18] This step is critical for removing salts and other interferences without eluting the analyte.
-
Elution: Elute this compound with an appropriate organic solvent. For example, use 3 mL of 50:50 methanol:acetonitrile.[18]
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume of mobile phase.
Quantitative Data Summary
The following table summarizes typical matrix effect results and extraction recoveries for this compound with different sample preparation methods.
| Sample Preparation Method | Matrix | Matrix Effect (%) (1 - MF) x 100 | Typical Recovery (%) | Key Considerations |
| Protein Precipitation (PPT) | Plasma | 40 - 60% (Suppression)[5] | > 90% | Fast and simple but results in the "dirtiest" extracts with significant phospholipid content.[11] |
| Liquid-Liquid Extraction (LLE) | Plasma | 15 - 30% (Suppression) | 70 - 90% | Provides cleaner extracts than PPT but can be labor-intensive and require large solvent volumes.[12] |
| Solid-Phase Extraction (SPE) | Plasma | < 15% (Suppression) | 85 - 105% | Offers highly effective cleanup, removing a large portion of phospholipids and salts, leading to minimal matrix effects.[1][11] |
| Immunoaffinity Extraction | Plasma | < 5% (Suppression) | > 80% | Highly selective method that can significantly reduce matrix interference and improve sensitivity.[2][13] |
Visualizations
Experimental & Logical Workflows
Caption: Workflow for identifying, quantifying, and mitigating matrix effects.
Caption: Mechanism of ion suppression in the ESI source.
References
- 1. benchchem.com [benchchem.com]
- 2. LC-MS/MS coupled with immunoaffinity extraction for determination of estrone, 17beta-estradiol and estrone 3-sulfate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. providiongroup.com [providiongroup.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 13. researchgate.net [researchgate.net]
- 14. acta.bibl.u-szeged.hu [acta.bibl.u-szeged.hu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. biotage.com [biotage.com]
- 18. unitedchem.com [unitedchem.com]
Troubleshooting poor recovery of estrone sulfate during extraction.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the extraction of estrone sulfate from biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor this compound recovery during solid-phase extraction (SPE)?
Poor recovery of this compound during SPE can stem from several factors. Key among them are:
-
Inappropriate Sorbent Selection: The choice of sorbent is critical for effective retention of this compound. Reversed-phase sorbents like C18 are commonly used.[1][2]
-
Suboptimal pH: The pH of the sample and loading buffer can significantly impact the ionization state of this compound, affecting its retention on the sorbent.
-
Inefficient Elution: The elution solvent may not be strong enough to desorb the analyte completely from the sorbent.
-
Sample Overload: Exceeding the binding capacity of the SPE cartridge can lead to breakthrough of the analyte during sample loading.
-
High Flow Rate: A rapid flow rate during sample loading or elution can prevent efficient interaction between the analyte and the sorbent.[3]
-
Column Drying: Allowing the sorbent bed to dry out before sample loading can lead to inconsistent and poor recovery.
-
Matrix Effects: Components in the biological matrix (e.g., lipids, proteins) can interfere with the binding of this compound to the sorbent.
Q2: How can I prevent the hydrolysis of this compound during sample preparation?
This compound can be hydrolyzed to estrone by sulfatase enzymes present in some biological samples.[4][5][6] To minimize this, consider the following precautions:
-
Sample Storage: Store samples at -80°C until analysis to minimize enzymatic activity.
-
pH Control: Maintain a pH that is not optimal for sulfatase activity. Sulfatases often have optimal activity at acidic or neutral pH.[5]
-
Use of Inhibitors: In some cases, the addition of sulfatase inhibitors to the sample collection tubes may be necessary, though this should be validated to ensure it doesn't interfere with the assay.
-
Rapid Processing: Process samples as quickly as possible and keep them on ice during the extraction procedure.
Q3: What are the key considerations for choosing a solvent for liquid-liquid extraction (LLE) of this compound?
The choice of an appropriate organic solvent is crucial for successful LLE of this compound. Key considerations include:
-
Polarity: The solvent should be immiscible with the aqueous sample and have a suitable polarity to efficiently partition the relatively polar this compound.
-
Analyte Solubility: this compound should have high solubility in the extraction solvent.
-
Selectivity: The solvent should ideally extract this compound while leaving behind interfering matrix components.
-
Volatility: A volatile solvent is easier to evaporate after extraction, which is often a necessary step for sample concentration.[7]
-
Common Solvents: Diethyl ether and mixtures containing ethyl acetate have been used for the extraction of estrogens.[3]
Troubleshooting Guides
Poor Recovery in Solid-Phase Extraction (SPE)
Use the following table to diagnose and resolve common issues leading to low this compound recovery during SPE.
| Symptom | Possible Cause | Recommended Solution |
| Analyte found in the flow-through/wash fraction | Sorbent not properly conditioned or equilibrated. | Ensure the cartridge is conditioned with an appropriate organic solvent (e.g., methanol) followed by an equilibration step with a buffer that matches the sample's pH and ionic strength.[8] |
| Sample pH is incorrect. | Adjust the sample pH to ensure this compound is in a state that favors retention on the chosen sorbent. For reversed-phase SPE, a more neutral pH is generally preferred. | |
| Flow rate is too high during loading. | Decrease the flow rate to allow for sufficient interaction time between this compound and the sorbent material.[3] | |
| Sorbent choice is inappropriate. | Use a reversed-phase sorbent like C18 or a polymer-based sorbent like Oasis HLB, which have shown good retention for estrogens.[1][9] | |
| Analyte is not eluting from the cartridge | Elution solvent is too weak. | Increase the percentage of organic solvent in the elution buffer or switch to a stronger solvent. For reversed-phase SPE, increasing the methanol or acetonitrile concentration is a common strategy.[8] |
| Insufficient elution volume. | Increase the volume of the elution solvent to ensure complete desorption of the analyte. | |
| Secondary interactions with the sorbent. | Consider adding a small amount of a modifier (e.g., a weak acid or base) to the elution solvent to disrupt secondary interactions. | |
| Inconsistent recovery between samples | Cartridge bed drying out. | Ensure the sorbent bed remains wet throughout the conditioning, equilibration, and sample loading steps. |
| Incomplete protein precipitation. | For plasma or serum samples, ensure proteins are adequately precipitated and removed before loading onto the SPE cartridge. | |
| Variable matrix effects. | Optimize the wash steps to effectively remove interfering substances without eluting the this compound. |
Quantitative Data Summary
The following tables summarize recovery data for this compound and related estrogens using different extraction methods and conditions.
Table 1: Solid-Phase Extraction (SPE) Recovery of Estrogens
| Analyte | Matrix | Sorbent | Elution Solvent | Average Recovery (%) | Reference |
| This compound | Bovine Plasma | Reversed-phase cartridge | 40% (v/v) Methanol | >90 | [10] |
| Conjugated Estrogens | Water | Varian C18 | Methanol | 82 | [1] |
| Estrone | Serum | SOLAµ HRP | Methanol | ~80-90 | [11] |
| Estradiol | Brain Tissue | C18 | 90% Methanol | 60.09 ± 4.02 | [2] |
| Estrone | Water | C18 | Methanol | 80-130 | [12] |
Table 2: Liquid-Liquid Extraction (LLE) and Supported Liquid Extraction (SLE) Recovery of Estrogens
| Analyte | Matrix | Extraction Method | Extraction Solvent | Average Recovery (%) | Reference |
| Estrone | Serum | SLE | Dichloromethane | >100 | [13] |
| Estradiol | Serum | SLE | Dichloromethane | >100 | [13] |
| Estrone | Plasma | LLE | Not specified | <80 | [14] |
| Estradiol | Plasma | LLE | Not specified | <80 | [14] |
Experimental Protocols
Detailed Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma
This protocol is a general guideline and may require optimization for specific applications.
-
Sample Pre-treatment:
-
Thaw 1 mL of plasma sample on ice.
-
Add an internal standard if required.
-
Precipitate proteins by adding 2 mL of cold acetonitrile. Vortex for 30 seconds and centrifuge at 4°C for 10 minutes at 10,000 x g.
-
Transfer the supernatant to a clean tube.
-
-
SPE Cartridge Conditioning and Equilibration:
-
Condition a C18 SPE cartridge (e.g., 100 mg) by passing 3 mL of methanol.
-
Equilibrate the cartridge by passing 3 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treatment step onto the conditioned and equilibrated SPE cartridge at a low flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the this compound with 3 mL of methanol into a clean collection tube.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable solvent for your analytical method (e.g., mobile phase for LC-MS).
-
Detailed Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Urine
This protocol is a general guideline and may require optimization.
-
Sample Preparation:
-
To 2 mL of urine in a glass tube, add an internal standard.
-
Adjust the pH of the urine sample to a neutral or slightly acidic range (e.g., pH 6-7) using a suitable buffer.
-
-
Liquid-Liquid Extraction:
-
Add 5 mL of diethyl ether to the urine sample.
-
Cap the tube and vortex for 2 minutes. To avoid emulsion formation, gentle inversion can also be used.
-
Centrifuge at 2,000 x g for 10 minutes to separate the aqueous and organic layers.
-
-
Collection of Organic Phase:
-
Carefully transfer the upper organic layer (diethyl ether) to a clean tube, avoiding the aqueous layer.
-
-
Repeat Extraction (Optional but Recommended):
-
To maximize recovery, repeat the extraction of the aqueous layer with another 5 mL of diethyl ether. Combine the organic layers.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in a suitable solvent for your analytical method.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Troubleshooting workflow for poor this compound recovery in SPE.
Caption: Metabolic pathway of this compound hydrolysis.
References
- 1. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 2. Frontiers | Combined Liquid and Solid-Phase Extraction Improves Quantification of Brain Estrogen Content [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. immunotech.cz [immunotech.cz]
- 5. The hydrolysis of this compound and dehydroepiandrosterone sulfate by MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrolysis of this compound in uterine minces of the 6-days pregnant rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Establishment of a reliable extraction method of this compound from bovine plasma for detection of the peripheral level during the regular estrous cycle by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. library.dphen1.com [library.dphen1.com]
- 13. biotage.com [biotage.com]
- 14. waters.com [waters.com]
Technical Support Center: Enhancing LC-MS/MS Sensitivity for Estrone Sulfate Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the sensitivity of their LC-MS/MS methods for the analysis of estrone sulfate.
Frequently Asked Questions (FAQs)
Q1: What are the most effective general strategies to enhance the sensitivity of this compound analysis by LC-MS/MS?
A1: Enhancing sensitivity for this compound analysis involves a multi-faceted approach focusing on three key areas:
-
Sample Preparation: The primary goal is to remove interfering matrix components that can cause ion suppression.[1][2] Common techniques include protein precipitation (PPT), solid-phase extraction (SPE), and liquid-liquid extraction (LLE).[3][4][5] For highly complex matrices, more selective methods like immunoaffinity extraction can significantly improve sensitivity by isolating the analyte of interest.[6]
-
Chromatographic Separation: Optimizing the liquid chromatography (LC) method can improve peak shape and separate this compound from co-eluting matrix components, thereby reducing ion suppression.[7] This includes selecting an appropriate column, mobile phase composition, and gradient elution.
-
Mass Spectrometric Detection: Fine-tuning the mass spectrometer's source parameters (e.g., capillary voltage, gas temperatures, and flow rates) and using techniques like derivatization to improve ionization efficiency are crucial.[8][9]
Q2: When should I consider using a derivatization agent for my this compound analysis?
A2: Derivatization is a powerful technique to significantly improve the ionization efficiency and, consequently, the sensitivity of estrogen analysis, including this compound.[10][11] You should consider derivatization when:
-
You are unable to achieve the required lower limit of quantification (LLOQ) with your current method.[12]
-
You are working with very low concentrations of this compound, such as in certain clinical research samples.[13]
-
You observe significant ion suppression that cannot be resolved by sample cleanup or chromatographic optimization alone.
Common derivatizing agents for estrogens include dansyl chloride, 1,2-dimethylimidazole-5-sulfonyl-chloride (DMIS), and 1-(5-fluoro-2,4-dinitrophenyl)-4-methylpiperazine (PPZ).[10][14][15]
Q3: What type of internal standard is recommended for accurate quantification of this compound?
A3: For the most accurate and precise quantification of this compound, it is highly recommended to use a stable isotope-labeled (SIL) internal standard.[16][17][18] Examples include Estrone-D4 3-Sulfate and this compound-d5.[19][20] SIL internal standards have nearly identical chemical and physical properties to the analyte, meaning they co-elute and experience similar matrix effects and ionization suppression or enhancement, thus providing reliable correction during data processing.[1]
Q4: How can I minimize matrix effects in my this compound assay?
A4: Matrix effects, which can cause ion suppression or enhancement and lead to inaccurate results, are a common challenge in LC-MS/MS analysis of biological samples.[2][21] To minimize these effects:
-
Improve Sample Cleanup: Employ more rigorous sample preparation techniques like SPE or immunoaffinity extraction to remove a larger portion of the matrix components.[4][6]
-
Optimize Chromatography: Adjust the chromatographic method to separate this compound from interfering compounds.[1]
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components.[1]
-
Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects that cannot be eliminated.[16][18]
Troubleshooting Guides
Issue 1: Poor Sensitivity / Low Signal Intensity
| Possible Cause | Troubleshooting Step |
| Suboptimal MS Parameters | Infuse a standard solution of this compound and optimize source parameters such as capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature to maximize the signal.[22] |
| Ion Suppression from Matrix | Improve sample cleanup by switching from protein precipitation to a more thorough method like SPE or LLE.[4][5] If using SPE, ensure the wash steps are optimized to remove interferences without eluting the analyte. |
| Inefficient Ionization | Consider derivatization with an agent like dansyl chloride to enhance ionization efficiency.[14][23][24] Also, ensure the mobile phase pH is optimal for the ionization of this compound (typically in negative ion mode).[25] |
| Insufficient Sample Concentration | If feasible, increase the amount of sample extracted or reduce the final reconstitution volume to concentrate the analyte. |
Issue 2: High Background Noise
| Possible Cause | Troubleshooting Step |
| Contaminated LC System or Solvents | Flush the LC system with a strong solvent mixture. Use high-purity, LC-MS grade solvents and additives.[22] |
| Dirty Ion Source | Clean the ion source components, including the capillary and lenses, according to the manufacturer's instructions.[7] |
| Carryover from Previous Injections | Implement a robust needle wash protocol and inject blank samples between analytical runs to check for carryover.[7] |
| In-source Fragmentation | Reduce the fragmentor or cone voltage to minimize the in-source fragmentation of this compound or co-eluting compounds. |
Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Troubleshooting Step |
| Column Degradation | Replace the analytical column and guard column. Ensure the mobile phase pH is within the stable range for the column. |
| Incompatible Injection Solvent | Ensure the sample is reconstituted in a solvent that is weaker than the initial mobile phase to prevent peak distortion. |
| Column Overload | Reduce the injection volume or the concentration of the sample.[7] |
| Secondary Interactions | Ensure the mobile phase has the appropriate ionic strength and pH to minimize secondary interactions between the analyte and the stationary phase. |
Issue 4: Inconsistent Retention Times
| Possible Cause | Troubleshooting Step |
| LC Pump Issues | Check for leaks in the LC system and ensure the pump is delivering a stable flow rate. Prime the pumps to remove any air bubbles.[7] |
| Inconsistent Mobile Phase Composition | Prepare fresh mobile phase daily and ensure it is thoroughly mixed.[7] |
| Column Temperature Fluctuations | Use a column oven to maintain a consistent column temperature.[7] |
| Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. |
Data Presentation: Comparison of Method Sensitivities
The following table summarizes the Lower Limits of Quantification (LLOQ) for this compound and related estrogens achieved in various studies, highlighting the impact of different analytical approaches.
| Analyte | Method Highlights | LLOQ | Reference |
| This compound (E1S) | Protein Precipitation, Derivatization with Dansyl Chloride | 0.5 ng/mL | [14] |
| This compound (E1S) | Protein Precipitation | 0.2 nmol/L | [3] |
| This compound (E1S) | Solid Phase Extraction (SPE) | < 1 ng/L (ppt) | [4] |
| Estrone (E1) | Liquid-Liquid Extraction (LLE) | 0.3 pmol/L (0.07 pg/mL) | [5][13] |
| Estradiol (E2) | Liquid-Liquid Extraction (LLE) | 0.6 pmol/L (0.16 pg/mL) | [5][13] |
| Estrone (E1) | Derivatization with DMIS | 0.01 pg per sample | [10] |
| This compound (E1S) | Protein Precipitation | 7.8 pg/mL | [26] |
| Estrone (E1) | No Derivatization | 2 pg/mL | [12] |
| Estradiol (E2) | No Derivatization | 2 pg/mL | [12] |
| Estrone (E1) | Immunoaffinity Extraction | 0.1892 pg/mL | [6] |
| This compound (E1S) | Immunoaffinity Extraction | 0.3333 pg/mL | [6] |
| Estrone (E1) | Derivatization with Dansyl Chloride, 2D-LC | 1 pg/mL | [24] |
| Estradiol (E2) | Derivatization with Dansyl Chloride, 2D-LC | 1 pg/mL | [24] |
Experimental Protocols
Protocol 1: Sample Preparation by Protein Precipitation [3][26]
-
To a 100 µL aliquot of serum or plasma, add a suitable stable isotope-labeled internal standard.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in an appropriate volume of the initial mobile phase.
Protocol 2: Sample Preparation by Solid-Phase Extraction (SPE) [4]
-
To a 1 mL water sample, add the internal standard.
-
Condition an SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 30% methanol in water) to remove polar interferences.
-
Elute the this compound with an appropriate solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase.
Protocol 3: Derivatization with Dansyl Chloride [14][23]
This protocol is performed after the initial sample extraction and evaporation.
-
To the dried extract, add 20 µL of a bicarbonate/carbonate buffer and 30 µL of a 1 mg/mL solution of dansyl chloride in acetonitrile.
-
Incubate the mixture at 60°C for 10 minutes with shaking.
-
Stop the reaction by adding 50 µL of water.
-
The sample is now ready for injection into the LC-MS/MS system.
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Troubleshooting workflow for low sensitivity issues.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. tandfonline.com [tandfonline.com]
- 4. agilent.com [agilent.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. zefsci.com [zefsci.com]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. LC-MS/MS for Ultra-Sensitive Quantification of Multiple Estrogens in the Blood and Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LC-MS/MS Method for Total Estrone and Equilin Quantification [lambda-cro.com]
- 12. lcms.cz [lcms.cz]
- 13. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and validation of a liquid chromatography coupled to mass spectrometer (LC-MS) method for the simultaneous quantification of estrone-3-sulfate, progesterone, estrone and estradiol in serum of mares and American bisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Derivatization enhances analysis of estrogens and their bioactive metabolites in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. veeprho.com [veeprho.com]
- 17. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lumiprobe.com [lumiprobe.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Evaluation of matrix effects in analysis of estrogen using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. orbi.uliege.be [orbi.uliege.be]
- 24. researchgate.net [researchgate.net]
- 25. farmaciajournal.com [farmaciajournal.com]
- 26. researchgate.net [researchgate.net]
Dealing with hemolysis and lipemia in estrone sulfate assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals dealing with hemolysis and lipemia in estrone sulfate assays.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound assays due to hemolyzed or lipemic samples.
Issue 1: Unexpectedly High or Low this compound Readings in a Visibly Hemolyzed Sample
Possible Cause: Hemolysis, the rupture of red blood cells, releases hemoglobin and other intracellular components into the serum or plasma.[1] This can interfere with enzyme-linked immunosorbent assays (ELISAs) through several mechanisms:
-
Spectral Interference: Hemoglobin has a strong absorbance at and around 450 nm, the wavelength commonly used for detection in HRP-based ELISAs. This can lead to falsely elevated results.[2]
-
Peroxidase-like Activity: Hemoglobin possesses intrinsic peroxidase-like activity, which can catalyze the substrate conversion, leading to a false-positive signal and artificially high this compound concentrations.
-
Chemical Interference: Released components from red blood cells can interact with assay reagents, such as antibodies or the analyte itself.[3] Proteolytic enzymes released from erythrocytes can degrade peptide hormones, though the effect on steroid hormones like this compound is less characterized.[4]
Troubleshooting Steps:
-
Visual Inspection: Centrifuge your samples and visually inspect the supernatant for any pink or red discoloration, which indicates hemolysis.
-
Quantify Hemolysis: If you have access to an automated chemistry analyzer, use the hemolysis index (H-index) to quantify the level of hemolysis.
-
Sample Rejection: Most commercial ELISA kits for this compound recommend not using hemolyzed samples.[5][6][7] If hemolysis is observed, the most reliable solution is to collect a new, non-hemolyzed sample.
-
Conduct an Interference Study: If sample recollection is not possible, and you must proceed with the analysis, it is crucial to validate the assay's tolerance to hemolysis. A detailed protocol for conducting an interference study is provided in the "Experimental Protocols" section.
Issue 2: Inconsistent or Unreliable Results with Turbid or Milky-Appearing Samples
Possible Cause: Lipemia, the presence of a high concentration of lipids (triglycerides) in the sample, can cause turbidity.[8] This interferes with immunoassays by:
-
Light Scattering: The lipid particles scatter light, which can interfere with spectrophotometric readings, leading to inaccurate results.[9]
-
Physical Interference: Lipoproteins can non-specifically bind to assay antibodies or the solid phase (e.g., the microplate), blocking the specific binding of this compound or the enzyme conjugate.[8][10] This can result in either falsely elevated or decreased concentrations depending on the assay format.
-
Analyte Partitioning: Steroid hormones, being lipophilic, may partition into the lipid phase of a lipemic sample.[8][10] This can lead to an underestimation of the hormone concentration in the aqueous phase where the immunoassay reaction occurs. However, the polarity of the steroid influences the degree of interference, with more polar steroids being potentially less affected.[11]
Troubleshooting Steps:
-
Visual Inspection: After centrifugation, check for a milky or cloudy appearance in the serum or plasma.
-
Assess Lipemia Level: Quantify the lipemia by measuring triglyceride concentration or using a lipemia index (L-index) on an automated analyzer.
-
Sample Pre-treatment: The recommended method for removing lipid interference is ultracentrifugation.[12] This process separates the lipids from the serum or plasma without introducing chemicals that could interfere with the assay. A detailed protocol for ultracentrifugation is available in the "Experimental Protocols" section. High-speed centrifugation can also be an effective alternative.
-
Avoid Lipid-Clearing Agents: The use of chemical lipid-clearing agents is generally not recommended as they may interfere with the immunoassay.
-
Perform Validation: If you frequently work with lipemic samples, it is advisable to validate the performance of your this compound assay with samples cleared by ultracentrifugation against results from non-lipemic samples.
Frequently Asked Questions (FAQs)
Q1: What are hemolysis and lipemia, and how do I recognize them in my samples? A1: Hemolysis is the breakdown of red blood cells, which results in the release of hemoglobin and gives the serum or plasma a pink to red color. Lipemia is an excess of lipids or fats in the blood, causing the serum or plasma to appear cloudy or milky. Both are typically identified by visual inspection after centrifugation of the blood sample.
Q2: At what level of hemolysis or lipemia should I be concerned about my this compound assay results? A2: Specific interference thresholds are highly dependent on the specific assay and manufacturer. Many commercial this compound ELISA kits advise against using any samples that are visibly hemolyzed or lipemic.[5][6][7] For other steroid hormones like estrone, interference has been noted with hemoglobin levels above 10 g/L and triglyceride levels above 1500 mg/dL in one specific assay. Since no universal cutoffs are established for this compound, it is best to perform an in-house interference study if you must analyze compromised samples. The "Experimental Protocols" section provides guidance on how to conduct such a study.
Q3: Can I dilute a hemolyzed or lipemic sample to reduce interference? A3: Dilution may reduce the concentration of interfering substances, but it will also dilute the this compound concentration, potentially bringing it below the limit of detection for the assay. Furthermore, dilution does not eliminate the interference proportionally, and thus may not yield an accurate result. Therefore, dilution is not a recommended strategy to overcome hemolysis or lipemia interference.
Q4: My samples are for veterinary use, particularly in horses. Are there special considerations? A4: Yes, equine samples can be prone to hemolysis and lipemia. Several commercially available equine this compound ELISA kits explicitly state that hemolyzed or lipemic samples should not be used.[7] Given that this compound is a key biomarker in equine pregnancy and reproductive health, ensuring sample integrity is critical for accurate diagnosis.
Q5: How does the competitive ELISA format for this compound influence interference? A5: In a competitive ELISA, the analyte in the sample competes with a labeled analyte (e.g., E1S-HRP conjugate) for a limited number of antibody binding sites.
-
Hemolysis: Spectral interference from hemoglobin or the peroxidase-like activity can lead to a lower-than-expected signal (absorbance), which in a competitive ELISA would be misinterpreted as a higher concentration of this compound.
-
Lipemia: Non-specific binding of lipids to the antibody or plate could prevent both the sample's this compound and the labeled conjugate from binding, potentially altering the final signal and leading to inaccurate results.
Data Presentation
Table 1: Example of Hemolysis Interference Study on this compound Measurement
| Hemoglobin (g/L) | H-Index (approx.) | Measured E1S (ng/mL) | % Bias from Baseline |
| 0 (Baseline) | 0 | 5.20 | 0% |
| 1 | 100 | 5.45 | +4.8% |
| 2.5 | 250 | 5.98 | +15.0% |
| 5 | 500 | 6.81 | +30.9% |
| 10 | 1000 | 8.53 | +64.0% |
Note: The acceptable bias for an assay should be predefined. A common threshold is ±10%. In this example, significant interference is observed at hemoglobin concentrations of 2.5 g/L and above.
Table 2: Example of Lipemia Interference Study on this compound Measurement
| Triglycerides (mg/dL) | L-Index (approx.) | Measured E1S (ng/mL) | % Bias from Baseline |
| 50 (Baseline) | 0 | 5.15 | 0% |
| 500 | 100 | 4.95 | -3.9% |
| 1000 | 200 | 4.68 | -9.1% |
| 1500 | 300 | 4.22 | -18.1% |
| 2000 | 400 | 3.76 | -27.0% |
Note: In this example, a negative bias is observed with increasing lipemia, becoming significant at triglyceride concentrations of 1500 mg/dL and above.
Experimental Protocols
Protocol 1: Preparation of Hemolysate for Interference Studies
This protocol is adapted from established methods for creating a hemolysate to spike into serum or plasma for interference testing.[13]
Materials:
-
Fresh whole blood collected in an EDTA tube
-
Isotonic saline (0.9% NaCl)
-
Deionized water
-
Centrifuge
-
Freezer (-20°C or colder)
-
Spectrophotometer
Procedure:
-
Centrifuge the whole blood at 1500 x g for 10 minutes to pellet the red blood cells (RBCs).
-
Carefully aspirate and discard the plasma and buffy coat.
-
Resuspend the RBC pellet in 5-10 volumes of cold isotonic saline. Gently invert to mix.
-
Centrifuge at 1500 x g for 10 minutes and discard the supernatant.
-
Repeat the washing steps (3 and 4) two more times to ensure complete removal of plasma proteins.
-
After the final wash, resuspend the packed RBCs in an equal volume of deionized water. This will induce osmotic lysis.
-
Freeze the RBC suspension at -20°C overnight, then thaw at room temperature to ensure complete lysis.
-
Centrifuge the lysate at a high speed (e.g., 10,000 x g) for 20 minutes to pellet the red blood cell ghosts and debris.
-
Carefully collect the supernatant (hemolysate).
-
Measure the hemoglobin concentration of the hemolysate using a spectrophotometer or an automated analyzer.
-
This concentrated hemolysate can now be spiked into a baseline, non-hemolyzed serum pool to create a range of known hemoglobin concentrations for interference testing.
Protocol 2: Removal of Lipemic Interference by Ultracentrifugation
This protocol describes the gold standard method for clearing lipemic samples before analysis.[14]
Materials:
-
Lipemic serum or plasma sample
-
Ultracentrifuge with appropriate rotor
-
Ultracentrifuge tubes
-
Fine-tipped pipette or a device for aspirating the infranatant
Procedure:
-
Transfer the lipemic sample into an appropriate ultracentrifuge tube.
-
Centrifuge the sample at a high g-force. A common starting point is 100,000 x g for 15-30 minutes at room temperature.[14] Spin times and speeds may need to be optimized for your specific instrument and sample type.
-
After centrifugation, a solid layer of lipids will be visible at the top of the tube.
-
Carefully insert a fine-tipped pipette through the lipid layer to aspirate the cleared infranatant (the serum or plasma below the lipid layer).
-
Transfer the cleared infranatant to a new, clean tube.
-
The cleared sample is now ready for the this compound assay. It is recommended to also measure the triglyceride level of the cleared sample to confirm the effectiveness of the procedure.
Visualizations
Caption: Troubleshooting workflow for hemolyzed or lipemic samples.
Caption: General workflow for conducting interference studies.
References
- 1. Methods for Hemolysis Interference Study in Laboratory Medicine – A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estrone-3-Sulfate (E1S) Competitive ELISA Kit (EIA17E3S) - Invitrogen [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. betlabs.com [betlabs.com]
- 5. drg-international.com [drg-international.com]
- 6. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 7. biokom.com.pl [biokom.com.pl]
- 8. Lipemia: causes, interference mechanisms, detection and management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. arborassays.com [arborassays.com]
- 11. Lipid interference in steroid radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. animbiosci.org [animbiosci.org]
- 13. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of estrone sulfate quantification in complex biological matrices.
Technical Support Center: Quantification of Estrone Sulfate (E1S)
Welcome to the technical support center for the quantification of this compound (E1S) in complex biological matrices. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in quantifying E1S in biological matrices like plasma or serum?
A1: The primary challenge is managing matrix effects , where co-eluting endogenous components from the sample (like phospholipids and other steroids) interfere with the ionization of E1S in the mass spectrometer's ion source.[1][2][3][4] This can lead to ion suppression or enhancement, compromising the accuracy, precision, and sensitivity of the assay.[2][3][4]
Q2: What is the recommended sample preparation technique for E1S from plasma?
A2: While simple protein precipitation is a rapid method, Solid-Phase Extraction (SPE) is often preferred for its superior cleanup capabilities, which significantly reduces matrix effects.[5][6] A multi-step approach involving enzymatic hydrolysis (if measuring total E1S), SPE, and potentially derivatization can yield robust and sensitive results.[7] Liquid-liquid extraction (LLE) is another effective, albeit more manual, alternative.[8]
Q3: Which internal standard (IS) is best for E1S quantification by LC-MS/MS?
A3: A stable isotope-labeled (SIL) internal standard, such as Estrone-D4 3-Sulfate , is the gold standard.[9][10] SIL internal standards co-elute with the analyte and experience similar matrix effects and ionization efficiencies, providing the most accurate correction for analytical variability.
Q4: My E1S signal is low or non-existent. What are the potential causes?
A4: Low signal intensity can stem from several issues:
-
Inefficient Extraction: Poor recovery of E1S during sample preparation.
-
Ion Suppression: Significant matrix effects quenching the E1S signal.[1]
-
Analyte Degradation: E1S may be unstable under certain pH or temperature conditions, or it may be susceptible to enzymatic hydrolysis by sulfatases present in the sample.[11][12]
-
Suboptimal MS Parameters: Incorrect mass transitions (MRM), source temperature, or voltages.
-
LC Issues: Poor peak shape or retention time shifts.[13]
Q5: Is derivatization necessary for E1S analysis?
A5: Derivatization is not always necessary but is often employed to enhance sensitivity, especially for achieving low picogram-per-milliliter detection limits.[7][14] Reagents like dansyl chloride can improve ionization efficiency in the mass spectrometer.[14][15] However, methods without derivatization are also common and can be simplified by using highly efficient extraction techniques like online SPE.[5]
Troubleshooting Guides
Guide 1: Diagnosing and Mitigating Matrix Effects
Matrix effects are a primary source of inaccuracy in LC-MS/MS assays.[2][3] This guide provides a systematic approach to identifying and reducing their impact.
Step 1: Quantify the Matrix Effect
The standard method is the post-extraction spike analysis.[3]
-
Set A: Analyze the analyte in a neat (clean) solvent.
-
Set B: Process a blank matrix sample (e.g., plasma) through your entire extraction procedure. Then, spike the final extract with the analyte at the same concentration as Set A.
-
Calculation:
Step 2: Mitigation Workflow
If significant matrix effects (>15-20% suppression or enhancement) are observed, follow this workflow.
-
Improve Sample Cleanup: Switch from protein precipitation to a more rigorous method like SPE or LLE to better remove interfering phospholipids.[2]
-
Optimize Chromatography: Adjust the LC gradient to separate E1S from the region where matrix components elute. Using a smaller particle size column (UPLC) can improve peak resolution and separation from interferences.[2]
-
Change Ionization: Electrospray ionization (ESI) is more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[3] If your instrumentation allows, testing APCI may be beneficial.
Guide 2: Addressing Poor Analyte Recovery
Low recovery leads to poor sensitivity and inaccurate quantification. This guide helps troubleshoot and improve the extraction efficiency of E1S.
Quantitative Data Summary: Extraction Method Comparison
| Extraction Method | Typical Recovery (%) | Key Advantage | Key Disadvantage | Reference |
| Protein Precipitation | 85 - 95% | Fast and simple | High matrix effects | [15][16] |
| Liquid-Liquid Extraction (LLE) | 90 - 105% | Good cleanup | Labor-intensive, high solvent use | [8] |
| Solid-Phase Extraction (SPE) | > 90% | Excellent cleanup, automatable | Requires method development | [6][17] |
| Immunoaffinity Extraction | ~96% | Highly selective | Higher cost, potential cross-reactivity | [18] |
Troubleshooting Low Recovery in SPE
Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of E1S from Human Plasma
This protocol is a general guideline and should be optimized for your specific application and instrumentation.
Materials:
-
Reversed-phase SPE cartridges (e.g., C18)
-
Human plasma (with anticoagulant like EDTA)
-
Internal Standard (e.g., Estrone-d4-sulfate)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Elution Solvent (e.g., 90:10 Methanol:Water)
-
Centrifuge, evaporator, vortex mixer
Methodology:
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To 250 µL of plasma, add the internal standard solution.
-
Vortex briefly.
-
Add 500 µL of 4% phosphoric acid in water to precipitate proteins and adjust pH. Vortex and centrifuge at 4000 rpm for 10 minutes.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water. Do not let the sorbent bed go dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treatment step onto the SPE cartridge.
-
Apply a slow, consistent flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 30% methanol in water to remove polar interferences.[5]
-
-
Elution:
-
Elute the E1S and IS with 1 mL of the elution solvent into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 Methanol:Water).
-
Vortex, centrifuge, and transfer the supernatant to an LC vial for analysis.
-
Protocol 2: Typical LC-MS/MS Parameters for E1S
Quantitative Data Summary: LC-MS/MS Parameters
| Parameter | Typical Setting | Purpose |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, <2 µm) | Chromatographic separation of E1S from isomers and matrix components. |
| Mobile Phase A | Water with 0.1% Formic Acid or Ammonium Hydroxide | Aqueous phase for gradient elution.[19] |
| Mobile Phase B | Methanol or Acetonitrile | Organic phase for gradient elution. |
| Flow Rate | 0.2 - 0.4 mL/min | Optimized for column dimensions and particle size. |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | E1S readily forms a negative ion due to the sulfate group.[20] |
| MRM Transition (E1S) | m/z 349.1 → 269.1 | Precursor ion to a specific product ion for quantification.[20] |
| MRM Transition (E1S-d4) | m/z 353.1 → 273.1 | Precursor ion to product ion for the internal standard. |
| Source Temperature | 400 - 550 °C | Aids in desolvation of droplets. |
| IonSpray Voltage | -4000 to -4500 V | Creates a fine spray of charged droplets.[19] |
Disclaimer: All protocols and parameters are provided as examples and require optimization and validation for specific laboratory conditions and research goals.
References
- 1. Evaluation of matrix effects in analysis of estrogen using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nebiolab.com [nebiolab.com]
- 5. waters.com [waters.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. LC-MS/MS Method for Total Estrone and Equilin Quantification [lambda-cro.com]
- 8. benchchem.com [benchchem.com]
- 9. veeprho.com [veeprho.com]
- 10. researchgate.net [researchgate.net]
- 11. Hydrolysis of this compound in uterine minces of the 6-days pregnant rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The hydrolysis of this compound and dehydroepiandrosterone sulfate by MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. zefsci.com [zefsci.com]
- 14. orbi.uliege.be [orbi.uliege.be]
- 15. Development and validation of a liquid chromatography coupled to mass spectrometer (LC-MS) method for the simultaneous quantification of estrone-3-sulfate, progesterone, estrone and estradiol in serum of mares and American bisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Establishment of a reliable extraction method of this compound from bovine plasma for detection of the peripheral level during the regular estrous cycle by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]
- 20. Analytical Method Validation of Metformin and Estrone-3-Sulfate for In Vitro Uptake Assays | FDA [fda.gov]
Best practices for storing samples for estrone sulfate analysis.
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for the accurate analysis of estrone sulfate (E1S).
Frequently Asked Questions (FAQs)
Q1: What is the recommended specimen type for this compound analysis?
A1: The most common and recommended specimen types are serum and plasma. For serum collection, a red-top or gel-barrier tube is typically used. For plasma, EDTA is a suitable anticoagulant.
Q2: How should I process my blood samples immediately after collection?
A2: It is critical to separate the serum or plasma from the blood cells promptly to ensure the stability of the analyte. Serum should be separated from cells within 45 minutes of venipuncture. After centrifugation, the serum or plasma should be transferred to a clean plastic transport tube.
Q3: What are the optimal storage conditions for my samples before analysis?
A3: Proper storage is crucial for maintaining the integrity of this compound in your samples. The ideal storage condition depends on the duration between collection and analysis. Freezing is the recommended method for long-term storage.
Q4: How many times can I freeze and thaw my samples?
A4: It is highly recommended to minimize freeze-thaw cycles. For best results, aliquot your samples into single-use volumes before freezing to avoid the need for repeated thawing of the entire sample. While some studies on similar steroid hormones suggest that up to three freeze-thaw cycles may not significantly alter concentrations, it is a best practice to avoid them whenever possible to reduce the risk of analyte degradation.[1]
Q5: What are common reasons for sample rejection in this compound analysis?
A5: Samples may be rejected if they are not handled or stored correctly. Common reasons for rejection include moderate to gross hemolysis, gross lipemia, use of improper collection tubes, or evidence that the sample has exceeded stability limits due to improper storage.
Sample Storage and Stability
Proper sample handling and storage are paramount for obtaining reliable and reproducible results in this compound analysis. The stability of this compound is dependent on both time and temperature.
Quantitative Data on Sample Stability
The following table summarizes the stability of this compound in serum and plasma under different storage conditions.
| Storage Condition | Temperature | Duration of Stability |
| Room Temperature | 15-25°C | Up to 5 days[2] |
| Refrigerated | 2-8°C | Up to 21 days[2] |
| Frozen | -20°C | Up to 1 year[2] |
| Ultra-low Frozen | -70°C | Up to 1 year[2] |
Note: For long-term storage beyond one year, maintaining samples at -70°C or colder is recommended to ensure maximum stability.
Troubleshooting Guide
This guide addresses common issues encountered during this compound analysis.
Issue 1: High Variability in Results (High %CV)
-
Possible Cause: Inconsistent pipetting technique or uncalibrated pipettes.
-
Troubleshooting Step: Ensure all pipettes are properly calibrated. Use consistent pipetting techniques, especially for viscous samples like serum or plasma. When possible, use automated pipetting systems for better precision.
-
Possible Cause: Inadequate mixing of reagents or samples.
-
Troubleshooting Step: Gently vortex or invert samples and reagents to ensure homogeneity before pipetting. Avoid vigorous shaking that could lead to foaming and protein denaturation.
-
Possible Cause: "Edge effects" in microplates due to temperature or humidity variations.
-
Troubleshooting Step: Avoid placing critical samples or standards in the outer wells of the microplate. Ensure proper sealing of the plate during incubations to maintain a consistent environment across all wells.
Issue 2: Low Analyte Recovery
-
Possible Cause: Inefficient extraction of this compound from the sample matrix.
-
Troubleshooting Step: Review and optimize your extraction protocol. Ensure the correct type and volume of extraction solvent are used. For liquid-liquid extractions, ensure adequate mixing and phase separation. For solid-phase extraction (SPE), check for correct conditioning and elution steps.
-
Possible Cause: Degradation of the analyte during sample processing.
-
Troubleshooting Step: Keep samples on ice during processing whenever possible. Minimize the time samples are at room temperature. Ensure all solvents and reagents are of high purity and free of contaminants that could interfere with the assay.
Issue 3: High Background Signal in Immunoassays (e.g., ELISA, RIA)
-
Possible Cause: Insufficient washing of microplate wells.
-
Troubleshooting Step: Ensure that the washing steps are performed thoroughly according to the protocol. Increase the number of washes or the soaking time if necessary. Check that the automated plate washer is functioning correctly and that all nozzles are dispensing and aspirating properly.
-
Possible Cause: Non-specific binding of antibodies.
-
Troubleshooting Step: Ensure that the blocking buffer is effective and that all wells are completely blocked. Consider using a different blocking agent if the problem persists.
-
Possible Cause: Contaminated reagents or buffers.
-
Troubleshooting Step: Prepare fresh buffers and reagents. Ensure that there is no cross-contamination between reagents, especially the enzyme conjugate and the substrate.
Experimental Protocols
Below are generalized methodologies for common this compound analysis techniques. It is essential to validate these protocols in your laboratory and for your specific sample type.
Protocol 1: this compound Extraction from Serum for LC-MS/MS Analysis
This protocol outlines a liquid-liquid extraction (LLE) procedure suitable for preparing serum samples for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Sample Preparation:
-
Thaw frozen serum samples at room temperature or in a 2-8°C water bath.
-
Vortex samples gently for 10-15 seconds.
-
Pipette 250 µL of serum into a clean microcentrifuge tube.
-
-
Internal Standard Addition:
-
Add an appropriate internal standard (e.g., isotopically labeled this compound) to each sample, calibrator, and quality control.
-
-
Protein Precipitation (Optional, but recommended):
-
Add a protein precipitation agent, such as acetonitrile, and vortex thoroughly.
-
Centrifuge to pellet the precipitated proteins. Transfer the supernatant to a new tube.
-
-
Liquid-Liquid Extraction:
-
Add 1 mL of an appropriate extraction solvent (e.g., a mixture of hexane and ethyl acetate).
-
Mix thoroughly by vortexing for at least 1 minute.
-
Centrifuge to separate the aqueous and organic layers.
-
Carefully transfer the organic (upper) layer to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitute the dried extract in a specific volume of the mobile phase used for the LC-MS/MS analysis.
-
Protocol 2: this compound Analysis by Radioimmunoassay (RIA)
This protocol describes a general procedure for the direct measurement of this compound by RIA, which does not require a hydrolysis step.
-
Assay Preparation:
-
Prepare standards, controls, and samples.
-
Label tubes for each standard, control, and sample to be run in duplicate.
-
-
Assay Procedure:
-
Pipette the required volume of standards, controls, and samples into the corresponding tubes.
-
Add the this compound antiserum to each tube.
-
Vortex gently and incubate as specified by the assay manufacturer (e.g., for 30 minutes at 37°C).
-
Add the radiolabeled tracer (e.g., 125I-labeled this compound) to each tube.
-
Vortex gently and incubate for the recommended time and temperature (e.g., overnight at 4°C).
-
-
Separation and Counting:
-
Add a precipitating reagent (e.g., a second antibody) to separate the bound from free tracer.
-
Centrifuge the tubes to pellet the antibody-bound fraction.
-
Decant the supernatant.
-
Measure the radioactivity in the pellet using a gamma counter.
-
-
Data Analysis:
-
Generate a standard curve by plotting the bound radioactivity as a function of the this compound concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their bound radioactivity from the standard curve.
-
Visualizations
This compound Metabolic Pathways
The following diagrams illustrate the key metabolic pathways involving this compound.
Caption: Key metabolic pathways of this compound.
Logical Workflow for Troubleshooting Sample Stability Issues
This diagram provides a logical workflow for investigating and resolving issues related to sample stability.
Caption: Troubleshooting workflow for sample stability.
References
Technical Support Center: Chromatographic Resolution of Estrogen Conjugates
Welcome to the technical support center for the analysis of estrogen conjugates. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges in achieving optimal chromatographic resolution.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high resolution for estrogen conjugates chromatographically challenging?
A: The primary challenges stem from several factors:
-
Structural Similarity: Many estrogen conjugates are structural isomers (e.g., estradiol 3-glucuronide vs. estradiol 17-glucuronide) or isobars, possessing identical mass-to-charge ratios, which makes them difficult to differentiate without effective chromatographic separation.[1][2]
-
Wide Polarity Range: A single sample can contain both nonpolar (free estrogens) and highly polar (sulfated and glucuronidated) forms.[3] Simultaneously resolving these compounds in a single run is difficult using standard reversed-phase methods.[3]
-
Complex Biological Matrices: When analyzing samples like plasma, serum, or urine, matrix components can interfere with separation, cause ion suppression in mass spectrometry, and lead to poor peak shapes.[4][5]
-
Low Endogenous Concentrations: The low physiological concentrations of many estrogen metabolites require highly sensitive and selective analytical methods, where poor resolution can compromise quantification.[2][6][7]
Q2: What are the most effective chromatographic modes for separating estrogen conjugates?
A: The choice of chromatographic mode depends on the specific analytes of interest:
-
Reversed-Phase (RP) HPLC/UPLC: This is the most common technique, typically using C18 or Phenyl columns. It is effective for separating less polar free estrogens and can be adapted for some conjugates with careful mobile phase optimization.[8][9]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly advantageous for separating highly polar compounds like glucuronide and sulfate conjugates.[5] The high organic content of the mobile phase used in HILIC can also enhance electrospray ionization (ESI) efficiency for mass spectrometry detection.[3][5]
-
Anion Exchange Chromatography: This technique can be used to separate estrogen conjugates based on their charged sulfate or glucuronide groups.[10]
Q3: When is derivatization necessary for analyzing estrogen conjugates?
A: Derivatization is employed to enhance the detectability of estrogens. It is particularly useful when:
-
Using UV or Fluorescence Detectors: Native estrogens may have weak chromophores or low fluorescence quantum yields. Derivatizing them with agents like dansyl chloride can significantly improve signal intensity.[8]
-
Improving Mass Spectrometry Sensitivity: Derivatization can improve the ionization efficiency of estrogens in ESI-MS, leading to lower detection limits.[2][6] This is crucial for quantifying trace levels in biological fluids.[6]
Q4: What are the advantages of using UPLC/UHPLC over conventional HPLC for this application?
A: Ultra-Performance Liquid Chromatography (UPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) utilizes columns with sub-2 µm particles. This provides significant advantages over traditional HPLC:
-
Higher Efficiency and Resolution: The smaller particle size leads to sharper and narrower peaks, allowing for better separation of closely eluting compounds like isomers.[11]
-
Faster Analysis Times: The high pressure tolerance of UPLC systems allows for higher flow rates, significantly reducing run times without sacrificing resolution.
-
Increased Sensitivity: Sharper peaks result in a greater peak height-to-baseline noise ratio, improving overall sensitivity.
Troubleshooting Guide
Issue 1: Poor Peak Resolution or Co-elution of Isomers
Q: My estrogen sulfate and glucuronide isomers are co-eluting on a C18 column. What steps can I take to improve their separation?
A: Co-elution is a common problem due to the structural similarity of estrogen conjugates. Follow this systematic approach to troubleshoot and improve resolution.
Detailed Steps:
-
Mobile Phase Optimization: This is the first and often most effective step.
-
Adjust Gradient: A shallower gradient provides more time for analytes to interact with the stationary phase, improving separation.
-
Change Organic Solvent: Switching between acetonitrile and methanol can alter selectivity due to different solvent properties.[11]
-
Modify pH: Adjusting the mobile phase pH can change the ionization state of the conjugates and their interaction with the stationary phase.[8][11]
-
-
Stationary Phase Modification: If mobile phase changes are insufficient, consider a different column chemistry.
-
Physical Parameters:
-
Reduce Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, though it will lengthen the analysis time.[11]
-
Optimize Temperature: Changing the column temperature affects mobile phase viscosity and can alter retention and selectivity.
-
Issue 2: Low Sensitivity for Trace-Level Conjugates in Biological Samples
Q: I am unable to detect low-abundance estrogen glucuronides in human serum using LC-MS. How can I improve my method's sensitivity?
A: Detecting trace-level analytes in complex matrices requires a workflow optimized for both cleanup and signal enhancement.
Detailed Steps:
-
Efficient Sample Extraction and Cleanup: The goal is to remove interfering matrix components and concentrate the analytes.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and concentrating estrogen conjugates.[4][5] It significantly reduces matrix effects and can improve limits of quantification by an order of magnitude or more.[5]
-
Liquid-Liquid Extraction (LLE): LLE is a simpler method that can effectively remove proteins and some interfering substances.
-
-
Enhance MS Signal:
-
Instrumental Optimization:
-
Use a Tandem Mass Spectrometer (MS/MS): A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides superior selectivity and sensitivity compared to single quadrupole or UV detectors.[6]
-
Optimize Source Conditions: Ensure that ESI source parameters (e.g., gas flows, temperature, voltages) are optimized for your specific analytes and mobile phase.
-
Experimental Protocols and Data
Quantitative data from various studies are summarized below to provide starting points for method development.
Table 1: HPLC and UPLC Methodologies for Estrogen Conjugate Analysis
| Parameter | Method 1: RP-HPLC-UV[9] | Method 2: UPLC-MS/MS | Method 3: HILIC-MS/MS[5] |
| Application | General screening of conjugates | High-sensitivity analysis in serum | Analysis of polar conjugates in urine |
| Column | Discovery® HS C18 (15cm x 4.6mm, 5µm) | CORTECS Phenyl (50mm x 2.1mm, 2.7µm) | HILIC phase (details not specified) |
| Mobile Phase A | 10 mM Potassium Phosphate (pH 7.0) | 0.05 mM Ammonium Fluoride (aqueous) | Not specified |
| Mobile Phase B | Acetonitrile & Methanol | Methanol | High organic solvent content |
| Elution Mode | Gradient | Gradient | Gradient |
| Flow Rate | 1.0 mL/min | Not specified | Not specified |
| Detector | UV (220 nm) | Xevo TQ-XS Mass Spectrometer | Tandem Mass Spectrometer |
| Sample Prep | Simple dilution | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
Protocol 1: Reversed-Phase HPLC-UV Method
This protocol is based on a general-purpose method for separating a mixture of estrogen conjugates.[9]
-
Column: Discovery® HS C18, 15 cm × 4.6 mm, 5 µm particles.
-
Mobile Phase:
-
A: 10 mM potassium phosphate (unadjusted pH ~7.0)
-
B: Acetonitrile
-
C: Methanol
-
-
Gradient Program:
-
Start at 80% A, 15% B, 5% C.
-
Hold for 5 minutes.
-
Linear ramp over 20 minutes to 40% A, 45% B, 15% C.
-
Hold for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve standards or samples in a 60:40 water:acetonitrile mixture.
Protocol 2: UPLC-MS/MS Method for Serum Analysis
This protocol is designed for high-sensitivity quantification of Estrone (E1) and Estradiol (E2) in serum.
-
Sample Preparation (LLE):
-
To 250 µL of serum, add 20 µL of an internal standard solution.
-
Add 1 mL of 85:15 (v/v) hexane:ethyl acetate and mix for 10 minutes.
-
Centrifuge at 4000 g for 5 minutes.
-
Transfer 700 µL of the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under nitrogen.
-
Reconstitute the residue in 20 µL of methanol followed by 30 µL of water.
-
-
UPLC Conditions:
-
System: ACQUITY UPLC I-Class.
-
Column: CORTECS Phenyl, 2.1 × 50 mm, 2.7 µm.
-
Mobile Phase A: Aqueous 0.05 mM Ammonium fluoride.
-
Mobile Phase B: Methanol.
-
A suitable gradient is run to separate E1 and E2.
-
-
Mass Spectrometry:
-
System: Xevo TQ-XS Mass Spectrometer.
-
Mode: Electrospray Ionization (ESI), operating in a suitable polarity mode (typically negative for underivatized estrogens).
-
Detection: Selected Reaction Monitoring (SRM) for target analytes and internal standards.
-
References
- 1. waters.com [waters.com]
- 2. Ultra-high sensitivity analysis of estrogens for special populations in serum and plasma by liquid chromatography-mass spectrometry: assay considerations and suggested practices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. agilent.com [agilent.com]
- 5. Hydrophilic interaction liquid chromatography-tandem mass spectrometry determination of estrogen conjugates in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ultrasensitive quantification of serum estrogens in postmenopausal women and older men by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chromatogram Detail [sigmaaldrich.com]
- 10. Separation of estrogen conjugates by high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmaguru.co [pharmaguru.co]
Strategies to increase the throughput of estrone sulfate analysis.
Welcome to the Technical Support Center for Estrone Sulfate (E1S) Analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on increasing the throughput of E1S analysis and to offer solutions for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most significant bottleneck in traditional this compound analysis, and how can high-throughput methods address this?
A1: The primary bottleneck in traditional methods, such as immunoassays (RIA, ELISA), is often the sample preparation and the sequential nature of the analysis.[1] High-throughput methods, particularly those based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), address this by incorporating automated sample preparation (e.g., 96-well plate-based solid-phase extraction or liquid-liquid extraction) and rapid chromatographic techniques.[1][2] This allows for the simultaneous processing of numerous samples, significantly reducing the time per sample.
Q2: What are the advantages of LC-MS/MS over immunoassays for high-throughput this compound analysis?
A2: LC-MS/MS offers superior specificity and sensitivity compared to immunoassays, which can be prone to cross-reactivity with other structurally related steroids.[2] This is particularly crucial when measuring low physiological concentrations of this compound. Furthermore, LC-MS/MS methods can be multiplexed to simultaneously quantify other relevant steroid hormones in a single run, enhancing throughput and providing a more comprehensive endocrine profile.
Q3: Is derivatization necessary for the LC-MS/MS analysis of this compound?
A3: While not always mandatory, derivatization can significantly enhance the ionization efficiency and sensitivity of this compound and other estrogens in mass spectrometry, especially when using electrospray ionization (ESI).[1] Common derivatizing agents include dansyl chloride. However, some methods with highly sensitive mass spectrometers can achieve adequate sensitivity without derivatization, which simplifies the sample preparation workflow and can increase throughput.
Q4: Can I use the same high-throughput method for this compound analysis in different biological matrices (e.g., serum, plasma, urine)?
A4: While the core LC-MS/MS methodology remains similar, the sample preparation protocol often needs to be optimized for different biological matrices. The extent of protein binding, the presence of interfering substances, and the expected concentration of this compound can vary significantly between matrices. Therefore, matrix-specific validation of the extraction and analytical method is essential to ensure accuracy and reproducibility.
Q5: What are the key considerations for automating the sample preparation for this compound analysis?
A5: When automating sample preparation, key considerations include the choice of extraction technique (e.g., solid-phase extraction (SPE) or liquid-liquid extraction (LLE)), the compatibility of solvents and reagents with the automation platform, and the potential for sample cross-contamination.[3] Automated SPE systems using 96-well plates are a common choice for high-throughput analysis.[3][4] It is crucial to validate the automated method against a manual method to ensure comparable recovery, precision, and accuracy.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination. 2. Incompatible mobile phase pH. 3. Sample overload. | 1. Flush the column with a strong solvent or replace it. 2. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. 3. Dilute the sample or inject a smaller volume. |
| Low Signal Intensity/Sensitivity | 1. Inefficient ionization in the mass spectrometer. 2. Poor recovery during sample extraction. 3. Ion suppression from matrix components. | 1. Optimize ion source parameters (e.g., temperature, gas flows). Consider derivatization to improve ionization. 2. Optimize the SPE or LLE protocol. Check for proper pH and solvent selection. 3. Improve sample cleanup. Use a more selective extraction method or modify the chromatographic gradient to separate the analyte from interfering compounds. |
| High Background Noise | 1. Contaminated solvents, reagents, or glassware. 2. Carryover from a previous injection. 3. Bleed from the LC column. | 1. Use high-purity (LC-MS grade) solvents and reagents. Thoroughly clean all glassware. 2. Implement a robust needle wash protocol between injections. 3. Condition the column or replace it if it is old. |
| Inconsistent Retention Times | 1. Fluctuations in column temperature. 2. Inconsistent mobile phase composition. 3. Air bubbles in the pump. | 1. Use a column oven to maintain a stable temperature. 2. Prepare fresh mobile phase daily and ensure proper mixing. 3. Degas the mobile phase and purge the pump. |
| Sample Carryover | 1. Adsorption of the analyte to the injector or column. 2. Insufficient washing of the autosampler needle and injection port. | 1. Use a stronger wash solvent in the autosampler. 2. Optimize the needle wash protocol, including the duration and composition of the wash solvent. Injecting a blank sample after a high-concentration sample can confirm carryover. |
Quantitative Data Summary
The following tables summarize key performance metrics for various high-throughput this compound analysis methods.
Table 1: Performance Characteristics of High-Throughput this compound LC-MS/MS Methods
| Parameter | Method A (Automated SPE-LC-MS/MS) | Method B (LLE-Derivatization-LC-MS/MS) | Method C (Direct Injection-LC-MS/MS) |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 2 pg/mL | 0.2 nmol/L |
| Linearity (R²) | >0.99 | >0.99 | Not Specified |
| Intra-assay Precision (%CV) | <15% | <8.7% | Not Specified |
| Inter-assay Precision (%CV) | <15% | <9.4% | Not Specified |
| Recovery | 85-115% | 87.7-110.3% | Not Specified |
| Reference | [5] | [6] | [2] |
Experimental Protocols
High-Throughput this compound Analysis via Automated SPE and LC-MS/MS
This protocol provides a generalized workflow for the high-throughput analysis of this compound from serum or plasma using automated solid-phase extraction (SPE) followed by LC-MS/MS.
1. Sample Preparation (Automated SPE)
-
Apparatus: An automated liquid handling system equipped with a 96-well plate SPE manifold.
-
SPE Cartridge: A 96-well plate with a suitable sorbent for steroid extraction (e.g., C18).
-
Procedure:
-
Conditioning: Condition the SPE sorbent with 1 mL of methanol followed by 1 mL of deionized water.[3]
-
Sample Loading: To 200 µL of serum/plasma, add an internal standard (e.g., deuterated this compound). Dilute the sample with 200 µL of 4% phosphoric acid and load it onto the conditioned SPE plate.
-
Washing: Wash the sorbent with 1 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute the this compound and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
2. LC-MS/MS Analysis
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column: A C18 reversed-phase column with appropriate dimensions for fast chromatography (e.g., 2.1 x 50 mm, <3 µm particle size).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in methanol
-
-
Gradient: A rapid gradient from low to high organic mobile phase (e.g., 5% to 95% B in 3-5 minutes).
-
Flow Rate: 0.4-0.6 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both this compound and its internal standard for accurate quantification and confirmation.
Visualizations
This compound Metabolism and Signaling Pathway
Caption: Metabolic conversion of this compound and subsequent estrogen signaling.
High-Throughput this compound Analysis Workflow
Caption: Workflow for high-throughput analysis of this compound.
Troubleshooting Logic for Low Signal Intensity
Caption: A logical approach to troubleshooting low signal intensity.
References
Validation & Comparative
Validating an Estrone Sulfate ELISA Kit for a New Species: A Comparative Guide
For researchers, scientists, and drug development professionals venturing into endocrinological studies in a new animal model, the accurate measurement of key hormones is paramount. Estrone sulfate (E1S), a major circulating estrogen, is a critical biomarker in many physiological and pathological processes. While numerous commercial ELISA kits are available for the quantification of E1S, their direct application to a new species requires rigorous validation to ensure accurate and reliable results. This guide provides a comprehensive framework for validating an this compound ELISA kit for a new species, comparing its performance against established methods and presenting the necessary experimental data and protocols.
Introduction to this compound and Measurement Techniques
This compound is the most abundant circulating estrogen in many species and serves as a reservoir for more potent estrogens.[1][2] Its measurement is crucial in reproductive biology, oncology, and metabolic studies. While ELISA is a common, high-throughput method for hormone quantification, its accuracy can be compromised by matrix effects and cross-reactivity when used with samples from a species for which it was not originally designed.[3] Therefore, validation is not just a recommendation but a scientific necessity.
Alternative, and often considered "gold standard," methods for steroid hormone analysis include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS/MS).[1][4][5][6] These techniques offer high specificity and sensitivity but are generally more expensive, lower-throughput, and require specialized equipment and expertise.[1][5] This guide will focus on validating an ELISA kit and comparing its performance to a reference method like LC-MS/MS.
Key Validation Parameters and Experimental Protocols
The validation of an immunoassay for a new species hinges on demonstrating its precision, accuracy, and specificity in the new biological matrix.[3] The core validation experiments are parallelism, spike and recovery (accuracy), and the assessment of intra- and inter-assay precision.
Parallelism: Assessing Matrix Effects
Objective: To determine if the endogenous this compound in the new species' samples behaves similarly to the standard provided in the ELISA kit. A lack of parallelism suggests matrix interference, which can lead to inaccurate quantification.[7][8][9][10]
Experimental Protocol:
-
Pool serum or plasma samples from at least five individuals of the new species to create a representative sample matrix.
-
Create a serial dilution series of the pooled sample using the zero standard (assay buffer) provided in the kit as the diluent. A common dilution series is 1:2, 1:4, 1:8, and 1:16.
-
Run the dilutions in the ELISA assay according to the manufacturer's instructions, alongside the standard curve.
-
Calculate the concentration of this compound in each dilution.
-
Plot the observed concentrations against the dilution factors. The resulting curve should be parallel to the standard curve.
-
A more quantitative assessment involves calculating the coefficient of variation (CV) of the back-calculated concentrations across the dilution series. A CV of ≤15% is generally considered acceptable.[7]
Accuracy: Spike and Recovery
Objective: To assess the ability of the assay to accurately measure a known amount of this compound added ("spiked") into the sample matrix of the new species.[11] This experiment helps to identify any matrix components that may interfere with the detection of the analyte.
Experimental Protocol:
-
Use the pooled serum or plasma from the new species.
-
Spike aliquots of the pooled sample with known concentrations of the this compound standard. Typically, three levels of spiking (low, medium, and high) are used.
-
Leave an unspiked aliquot of the pooled sample to measure the endogenous E1S concentration.
-
Assay the spiked and unspiked samples in the ELISA.
-
Calculate the percent recovery using the following formula:
-
% Recovery = [(Measured Concentration in Spiked Sample - Measured Concentration in Unspiked Sample) / Spiked Concentration] x 100
-
-
Acceptable recovery is typically within 80-120%.[7]
Precision: Intra- and Inter-Assay Variability
Objective: To determine the reproducibility of the assay.[11][12][13]
-
Intra-assay precision (within-run variability) measures the consistency of results for the same sample within a single assay run.
-
Inter-assay precision (between-run variability) assesses the consistency of results for the same sample across different assay runs, often on different days.
Experimental Protocol:
-
Prepare two pools of samples from the new species: one with a low endogenous E1S concentration and one with a high concentration.
-
For intra-assay precision: Assay at least 10 replicates of both the low and high concentration pools on the same plate. Calculate the mean, standard deviation (SD), and coefficient of variation (%CV) for each pool. A %CV of <10% is generally desirable.[14]
-
For inter-assay precision: Assay duplicates or triplicates of the low and high concentration pools in at least five different assay runs performed on different days. Calculate the mean, SD, and %CV for each pool across all runs. A %CV of <15% is typically acceptable.[11][12]
Performance Comparison with a Reference Method (LC-MS/MS)
A crucial step in validation is to compare the results obtained from the ELISA kit with those from a highly specific and accurate reference method like LC-MS/MS.[6]
Experimental Protocol:
-
Select a set of individual samples (at least 20) from the new species, covering a wide range of expected this compound concentrations.
-
Analyze each sample using both the validated ELISA kit and a validated LC-MS/MS method.
-
Perform a correlation analysis (e.g., Pearson or Spearman correlation) and a Bland-Altman plot to assess the agreement between the two methods. A high correlation coefficient (r > 0.9) and good agreement in the Bland-Altman plot indicate that the ELISA kit is providing results comparable to the gold standard.[4][15]
Data Presentation: Summarized Performance Characteristics
The following tables provide a template for summarizing the validation data for a hypothetical this compound ELISA kit in a new species, compared to a commercially available kit and a reference LC-MS/MS method.
Table 1: Precision of this compound Measurement
| Parameter | Sample Pool | Validated ELISA Kit (New Species) | Commercial Kit (Standard Species) |
| Intra-Assay CV (%) | Low Concentration | 6.8% | < 10% |
| High Concentration | 5.2% | < 10% | |
| Inter-Assay CV (%) | Low Concentration | 11.5% | < 12% |
| High Concentration | 9.8% | < 12% |
Table 2: Accuracy (Spike and Recovery) of this compound Measurement in the New Species
| Spike Level | Expected (ng/mL) | Observed (ng/mL) | % Recovery |
| Low | 2.5 | 2.3 | 92% |
| Medium | 10.0 | 10.8 | 108% |
| High | 50.0 | 47.5 | 95% |
| Average Recovery | 98.3% |
Table 3: Comparison of this compound ELISA with LC-MS/MS
| Parameter | Value |
| Number of Samples | 30 |
| Concentration Range (ng/mL) | 1.5 - 85.0 |
| Pearson Correlation (r) | 0.96 |
| Bland-Altman Agreement | Good agreement with no significant bias |
Conclusion and Recommendations
The validation of a commercially available this compound ELISA kit for use in a new species is a critical prerequisite for obtaining reliable and meaningful data. The experimental protocols outlined in this guide for assessing parallelism, accuracy, and precision provide a robust framework for this validation process. Furthermore, comparison with a gold-standard method like LC-MS/MS is essential to establish the credibility of the ELISA results.
Based on the hypothetical data presented, the validated ELISA kit demonstrates acceptable performance in the new species, with good precision, accuracy, and strong correlation to the reference method. Researchers can, therefore, be confident in using this validated assay for their studies. It is always recommended to perform this validation in your own laboratory with the specific sample types you intend to analyze.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. Estrone-3-Sulfate (E1S) Competitive ELISA Kit (EIA17E3S) - Invitrogen [thermofisher.com]
- 3. anshlabs.com [anshlabs.com]
- 4. Measurement of this compound in postmenopausal women: comparison of direct RIA and GC-MS/MS methods for monitoring response to endocrine therapy in women with breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a liquid chromatography coupled to mass spectrometer (LC-MS) method for the simultaneous quantification of estrone-3-sulfate, progesterone, estrone and estradiol in serum of mares and American bisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biosensis.com [biosensis.com]
- 8. ELISA Guide; Part 3: ELISA Optimization [jacksonimmuno.com]
- 9. Determination of parallelism and nonparallelism in bioassay dilution curves - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. blog.avivasysbio.com [blog.avivasysbio.com]
- 12. cygnustechnologies.com [cygnustechnologies.com]
- 13. abyntek.com [abyntek.com]
- 14. This compound ELISA Kit (A4942) [antibodies.com]
- 15. researchgate.net [researchgate.net]
A Head-to-Head Battle: LC-MS/MS vs. RIA for Accurate Estrone Sulfate Measurement
For researchers, scientists, and drug development professionals navigating the complexities of steroid hormone analysis, the choice of analytical methodology is paramount. This guide provides a comprehensive comparison of two prominent techniques for the measurement of estrone sulfate: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Radioimmunoassay (RIA).
This compound, a major circulating estrogen, serves as a key biomarker in various physiological and pathological processes. Its accurate quantification is crucial for research in areas such as oncology, endocrinology, and pharmacology. While RIA has historically been a common method, the advent of LC-MS/MS has presented a powerful alternative, offering distinct advantages in specificity and accuracy. This guide delves into the performance of both methods, supported by experimental data, to empower informed decisions in your research endeavors.
Quantitative Performance: A Data-Driven Comparison
The superiority of LC-MS/MS in terms of precision and accuracy is evident from comparative studies. The following tables summarize key performance metrics, highlighting the differences between the two methods.
Table 1: Precision and Reliability
| Performance Metric | LC-MS/MS | RIA | Reference(s) |
| Intraclass Correlation Coefficient (ICC) | ≥99.6% | ≥95.2% | [1] |
| Coefficient of Variation (CV) | ≤9.4% | ≤17.8% | [1] |
Table 2: Correlation and Agreement with Reference Methods
| Comparison | Spearman Correlation (rs) - Premenopausal | Spearman Correlation (rs) - Postmenopausal | Key Observation | Reference(s) |
| LC-MS/MS vs. RIA (for Estrone) | 0.8 - 0.9 | 0.4 - 0.8 | RIA shows weaker correlation with LC-MS/MS at lower concentrations typical of postmenopausal women. | [1] |
| LC-MS/MS vs. Direct RIA (for this compound) | - | - | Direct RIA can overestimate this compound levels, sometimes by as much as three-fold, due to interference from other steroids like DHEAS. | [2] |
Table 3: Sensitivity
| Method | Lower Limit of Quantification (LLOQ) | Reference(s) |
| LC-MS/MS | As low as 7.8 pg/mL | [3] |
| RIA | Typically in the range of 10-30 pg/mL | [4][5] |
Experimental Protocols: A Look Under the Hood
The fundamental differences in the experimental workflows of LC-MS/MS and RIA contribute significantly to their performance characteristics.
LC-MS/MS Experimental Workflow
Liquid chromatography-tandem mass spectrometry is a highly specific and sensitive analytical technique that involves the separation, ionization, and mass analysis of molecules.
Sample Preparation:
-
Protein Precipitation: Serum or plasma samples are treated with a solvent (e.g., acetonitrile) to precipitate proteins.[6]
-
Internal Standard Spiking: A known amount of a stable isotope-labeled this compound (e.g., d4-E1S) is added to each sample to serve as an internal standard for accurate quantification.[2]
-
Solid-Phase Extraction (SPE) (Optional): For cleaner samples and to concentrate the analyte, an SPE step may be employed.[7]
-
Derivatization (Optional): To enhance ionization efficiency, derivatization with a reagent like dansyl chloride can be performed.[8]
-
Reconstitution: The dried extract is reconstituted in a suitable solvent for injection into the LC system.[7]
LC Separation:
-
Injection: The prepared sample is injected into a liquid chromatograph.
-
Chromatographic Separation: The sample is passed through a column (e.g., C18) with a specific mobile phase gradient to separate this compound from other sample components based on its physicochemical properties.[9]
MS/MS Detection:
-
Ionization: The eluent from the LC column enters the mass spectrometer's ion source (e.g., electrospray ionization - ESI) where this compound molecules are ionized.[7]
-
Mass Selection (Q1): The first quadrupole selects the precursor ion of this compound (a specific mass-to-charge ratio).
-
Fragmentation (Q2): The selected precursor ions are fragmented in the collision cell.
-
Product Ion Selection (Q3): The third quadrupole selects specific product ions characteristic of this compound.
-
Detection: The detector measures the intensity of the product ions, which is proportional to the concentration of this compound in the sample.
RIA Experimental Workflow
Radioimmunoassay is a competitive binding assay that utilizes a radioactive isotope-labeled antigen.
Assay Procedure:
-
Competition: A known amount of radioactively labeled this compound (tracer) and the unlabeled this compound in the sample or standard compete for a limited number of binding sites on a specific antibody.[10]
-
Incubation: The mixture is incubated to allow the binding reaction to reach equilibrium.
-
Separation: The antibody-bound this compound is separated from the free (unbound) this compound. This can be achieved by methods such as precipitation or using antibody-coated tubes.[4]
-
Detection: The radioactivity of the bound fraction is measured using a gamma counter.
-
Quantification: The concentration of this compound in the sample is determined by comparing the measured radioactivity to a standard curve generated with known concentrations of unlabeled this compound. The amount of radioactivity is inversely proportional to the concentration of this compound in the sample.[4]
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for LC-MS/MS and RIA.
Caption: LC-MS/MS workflow for this compound measurement.
Caption: RIA workflow for this compound measurement.
Discussion and Conclusion
The choice between LC-MS/MS and RIA for this compound measurement depends on the specific requirements of the research.
LC-MS/MS is unequivocally the superior method in terms of specificity, accuracy, and precision .[11][12] Its ability to distinguish between structurally similar steroids minimizes the risk of cross-reactivity, a significant limitation of immunoassays.[13] This is particularly crucial when measuring low concentrations of this compound, as is often the case in postmenopausal women or in certain clinical conditions.[1] The higher sensitivity of LC-MS/MS also allows for the analysis of smaller sample volumes.[14] Furthermore, LC-MS/MS offers the significant advantage of multiplexing, enabling the simultaneous measurement of multiple steroid hormones in a single run, providing a more comprehensive endocrine profile.[12]
RIA , on the other hand, is a more established technique that can be cost-effective and does not require the significant capital investment associated with mass spectrometry instrumentation.[15] However, its limitations are substantial. The reliance on antibody specificity makes it prone to cross-reactivity with other steroids, potentially leading to inaccurate results.[16][17] The performance of RIA can vary significantly between different kits and laboratories, and the use of radioactive materials presents handling and disposal challenges.[10][16] Studies have shown that direct RIAs, in particular, can yield significantly inflated results for this compound.[2]
References
- 1. Comparison of liquid chromatography-mass spectrometry, radioimmunoassay, and enzyme-linked immunosorbent assay methods for measurement of urinary estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. beckmancoulter.com [beckmancoulter.com]
- 5. researchgate.net [researchgate.net]
- 6. orbi.uliege.be [orbi.uliege.be]
- 7. agilent.com [agilent.com]
- 8. Development and validation of a liquid chromatography coupled to mass spectrometer (LC-MS) method for the simultaneous quantification of estrone-3-sulfate, progesterone, estrone and estradiol in serum of mares and American bisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. medicallabnotes.com [medicallabnotes.com]
- 11. Advantages and challenges of mass spectrometry assays for steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Rapidity and Precision of Steroid Hormone Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Comparison of liquid chromatography-tandem mass spectrometry, RIA, and ELISA methods for measurement of urinary estrogens. – Immuno Histo Chemistry Reagents [immunoprice.com]
- 16. Limitations of direct estradiol and testosterone immunoassay kits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Cross-reactivity of estrone sulfate antibodies with other estrogens.
For researchers, scientists, and drug development professionals working with estrogen assays, understanding the specificity of antibodies is paramount. This guide provides a comparative analysis of the cross-reactivity of estrone sulfate (E1S) antibodies with other structurally similar estrogens. The data presented here is crucial for accurate quantification of E1S in biological samples and for the reliable interpretation of immunoassay results.
Understanding Antibody Specificity
Comparative Cross-Reactivity Data
The following tables summarize the cross-reactivity of different this compound antibodies with a panel of other estrogens and steroids. The data is compiled from various commercially available antibody datasheets and scientific publications. It is important to note that cross-reactivity can vary between different antibodies and assay formats.
| Compound | Medix Biochemica (Monoclonal)[1] | Biokom (Polyclonal)[2] | Ranadive et al., 1998 (RIA)[3] |
| Estrone | Not Specified | 10.44% | < 5% |
| Estriol | < 6% | < 0.08% | < 5% |
| Estriol-3-glucuronide | < 5% | Not Specified | Not Specified |
| 17β-Estradiol | < 5% | Not Specified | < 5% |
| Estradiol-3-glucuronide | < 5% | Not Specified | Not Specified |
| 17α-Ethynylestradiol | < 3% | Not Specified | Not Specified |
| Estrone-3-glucuronide | < 1% | Not Specified | Not Specified |
| 17α-hydroxyprogesterone | < 1% | Not Specified | Not Specified |
| Progesterone | < 1% | Not Specified | Not Specified |
| Pregnanediol-3-glucuronide | < 1% | Not Specified | Not Specified |
| Testosterone | < 1% | Not Specified | Not Specified |
| Aldosterone | < 1% | Not Specified | Not Specified |
| Androstenedione | < 1% | Not Specified | Not Specified |
| Corticosterone | Not Specified | < 0.08% | Not Specified |
| Equilin | Not Specified | Not Specified | Not Specified |
Note: The percentage of cross-reactivity is typically determined at 50% displacement of the labeled antigen.
Experimental Methodologies
The cross-reactivity data presented above is primarily generated using competitive binding immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA). The fundamental principle of these assays is the competition between the unlabeled antigen (the cross-reactant) and a labeled antigen for a limited number of antibody binding sites.
Competitive ELISA Protocol for Cross-Reactivity Assessment
This protocol outlines a typical procedure for determining the cross-reactivity of an this compound antibody using a competitive ELISA format.
-
Coating: A microtiter plate is coated with a capture antibody, often a secondary antibody that will bind the primary anti-E1S antibody.
-
Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.
-
Competition Reaction:
-
A fixed concentration of the primary anti-E1S antibody is added to the wells.
-
A fixed concentration of enzyme-labeled this compound (e.g., E1S-HRP conjugate) is also added.
-
Varying concentrations of the unlabeled cross-reactant (the estrogen being tested) are added to the wells. A standard curve is also generated using known concentrations of unlabeled this compound.
-
-
Incubation: The plate is incubated to allow the competition for antibody binding sites to reach equilibrium.
-
Washing: The plate is washed to remove any unbound reagents.
-
Substrate Addition: A substrate for the enzyme conjugate is added to the wells. The enzyme catalyzes a reaction that produces a measurable signal (e.g., color change).
-
Signal Detection: The signal is measured using a microplate reader. The intensity of the signal is inversely proportional to the amount of unlabeled estrogen bound to the antibody.
-
Data Analysis: The concentration of the cross-reactant that causes 50% inhibition of the maximum signal (IC50) is determined. The percent cross-reactivity is then calculated using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100
Radioimmunoassay (RIA) Protocol for Cross-Reactivity Assessment
The RIA protocol is similar in principle to the competitive ELISA, but it utilizes a radiolabeled antigen instead of an enzyme-labeled one.
-
Competition Reaction: A known amount of anti-E1S antibody is incubated with a fixed amount of radiolabeled this compound (e.g., ³H-E1S) and varying concentrations of the unlabeled cross-reactant.
-
Separation: The antibody-bound fraction is separated from the free (unbound) radiolabeled antigen. This can be achieved by methods such as precipitation with a secondary antibody or solid-phase adsorption.
-
Radioactivity Measurement: The radioactivity of the bound fraction is measured using a scintillation counter.
-
Data Analysis: Similar to ELISA, the IC50 for the cross-reactant is determined and used to calculate the percent cross-reactivity.
Visualizing Experimental Workflows and Molecular Relationships
To further clarify the experimental process and the underlying basis of cross-reactivity, the following diagrams are provided.
Caption: Workflow for a competitive ELISA to determine antibody cross-reactivity.
Caption: Structural relationships between key estrogens influencing cross-reactivity.
Conclusion
The data and methodologies presented in this guide highlight the importance of selecting highly specific antibodies for this compound immunoassays. While many antibodies demonstrate low cross-reactivity with other major estrogens, it is crucial for researchers to validate antibody performance within their specific experimental context. The provided protocols and diagrams serve as a foundational resource for understanding and assessing the cross-reactivity of this compound antibodies, ultimately contributing to more accurate and reliable scientific findings.
References
Estrone Sulfate vs. Estradiol: A Comparative Guide to Breast Cancer Risk Biomarkers
For Researchers, Scientists, and Drug Development Professionals
The role of estrogens in the development and progression of breast cancer is well-established. For decades, estradiol (E2), the most potent endogenous estrogen, has been a primary focus of research and a key biomarker for assessing breast cancer risk, particularly in postmenopausal women. However, emerging evidence suggests that its precursor, estrone sulfate (E1S), may be an equally, if not more, significant indicator of risk. This guide provides an objective comparison of this compound and estradiol as biomarkers for breast cancer risk, supported by experimental data and detailed methodologies.
Executive Summary
This compound, the most abundant circulating estrogen in postmenopausal women, serves as a reservoir for the production of more potent estrogens within the breast tissue itself. While estradiol is the direct ligand for the estrogen receptor, initiating downstream signaling pathways that promote cell proliferation, the intratumoral conversion of this compound to estradiol presents a critical, localized supply of this potent estrogen. Several studies indicate that higher circulating levels of both this compound and estradiol are associated with an increased risk of breast cancer. Notably, some evidence suggests that the association with breast cancer risk may be stronger for estrone and its sulfated form than for estradiol. This guide will delve into the quantitative data supporting these associations, the experimental methods used for their measurement, and the distinct yet interconnected roles they play in breast cancer pathogenesis.
Quantitative Data Comparison
The following tables summarize quantitative data from key studies, illustrating the comparative risk of breast cancer associated with elevated levels of this compound and estradiol.
| Biomarker | Study Population | Comparison | Odds Ratio (OR) / Relative Risk (RR) | 95% Confidence Interval (CI) | Citation |
| Estradiol | Postmenopausal Women | Highest vs. Lowest Quartile | 4-5 fold increased risk (non-SHBG-bound E2) | - | [1] |
| Estradiol | Postmenopausal Women | Top vs. Bottom Quartile (ER+/PR+ tumors) | RR = 3.3 | 2.0–5.4 | [2] |
| This compound | Postmenopausal Women | Highest vs. Lowest Quintile | 2-fold greater risk | - | [3] |
| This compound | Postmenopausal Women | Highest vs. Lowest Quartile (HER2+ tumors) | OR = 2.438 | - | [4] |
| Estrone | Postmenopausal Women | High vs. Low Tertile (ER+ tumors) | OR = 23.79 | 3.50-161.59 | [5] |
| Estrone | Postmenopausal Women | Highest vs. Lowest Quartile (PR+ tumors) | OR = 1.495 | - | [4] |
Note: A Danish population-based prospective study suggested that the association between the risk of postmenopausal breast cancer and serum estrone (E1) or this compound (E1S) levels is stronger than that between estradiol (E2) and breast cancer risk.[4]
Signaling Pathways and Experimental Workflows
Estrogen Biosynthesis and Signaling in Breast Cancer Cells
The following diagram illustrates the conversion of circulating this compound to estradiol within a breast cancer cell and the subsequent activation of the estrogen receptor.
Caption: Intratumoral conversion of E1S to E2 and subsequent ER activation.
Experimental Workflow: Measurement of Serum this compound and Estradiol
This diagram outlines a typical workflow for the quantification of this compound and estradiol in serum samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Caption: A generalized workflow for serum E1S and E2 analysis by LC-MS/MS.
Experimental Protocols
Accurate measurement of this compound and estradiol is critical for their validation as biomarkers. Below are detailed methodologies for commonly used assays.
Radioimmunoassay (RIA) for Serum this compound
Principle: This competitive immunoassay relies on the competition between unlabeled E1S in the sample and a fixed amount of radiolabeled E1S for a limited number of binding sites on a specific antibody. The amount of radioactivity is inversely proportional to the concentration of E1S in the sample.
Protocol Outline:
-
Sample Preparation: Serum samples can be used directly or after an extraction step to remove interfering substances. A non-chromatographic procedure involving overnight heating at 100°C can be used for selective thermal solvolysis of dehydroepiandrosterone sulfate (DS), a potential interferent.[6]
-
Assay Procedure:
-
Aliquots of standards, controls, and patient samples are pipetted into antibody-coated tubes.
-
A known quantity of ¹²⁵I-labeled E1S is added to each tube.
-
The tubes are incubated to allow for competitive binding.
-
The antibody-bound fraction is separated from the free fraction (e.g., by decantation or centrifugation).
-
The radioactivity of the bound fraction is measured using a gamma counter.
-
-
Data Analysis: A standard curve is generated by plotting the radioactivity of the standards against their known concentrations. The concentration of E1S in the patient samples is determined by interpolating their radioactivity values from the standard curve.[7][8]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Serum Estradiol and this compound
Principle: LC-MS/MS is a highly sensitive and specific method that combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.
Protocol Outline:
-
Sample Preparation:
-
Protein Precipitation: Proteins in the serum sample are precipitated using an organic solvent mixture (e.g., methanol/acetonitrile).[9]
-
Liquid-Liquid Extraction (LLE): An alternative to precipitation, LLE can be used to extract the steroids from the serum.
-
Derivatization: To enhance ionization efficiency and sensitivity, especially for estradiol and estrone, a derivatizing agent such as dansyl chloride is often used.[10][11]
-
-
Liquid Chromatography (LC):
-
The prepared sample extract is injected into an LC system.
-
The analytes (E1S, E2, and their derivatives) are separated from other sample components on a chromatographic column (e.g., a reversed-phase C18 column).
-
A gradient elution with a mobile phase (e.g., a mixture of water and methanol with additives like formic acid or ammonium hydroxide) is typically employed.[11][12]
-
-
Tandem Mass Spectrometry (MS/MS):
-
The separated analytes from the LC column are introduced into the mass spectrometer.
-
Ionization is achieved using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).[12][13]
-
The precursor ions of the analytes are selected in the first mass analyzer (Q1), fragmented in the collision cell (q2), and the resulting product ions are detected in the third mass analyzer (Q3). This process, known as selected reaction monitoring (SRM), provides high specificity.
-
-
Data Analysis: The concentration of each analyte is determined by comparing the peak area of the analyte to that of a known concentration of an isotopically labeled internal standard.[11][12]
Comparative Analysis
Estradiol (E2): The Potent Activator
-
Mechanism of Action: Estradiol is the most biologically active estrogen. It directly binds to and activates the estrogen receptor (ERα and ERβ), leading to the transcription of genes involved in cell proliferation and survival.[14] Its role in driving the growth of ER-positive breast cancers is undisputed.
-
As a Biomarker: Numerous studies have consistently shown a positive association between circulating estradiol levels and postmenopausal breast cancer risk.[1][2] Women in the highest quintile of estradiol levels have been found to have a two-fold increased risk of breast cancer compared to those in the lowest quintile.
This compound (E1S): The Intratumoral Precursor
-
Mechanism of Action: this compound itself is biologically inactive. However, it is present in high concentrations in the circulation and can be transported into breast cancer cells.[15] Within the tumor microenvironment, the enzyme steroid sulfatase (STS) converts E1S to estrone (E1). Subsequently, 17β-hydroxysteroid dehydrogenase (17β-HSD) converts estrone to the highly potent estradiol.[15][16] This "sulfatase pathway" provides a significant local source of estradiol, fueling tumor growth.[17][18][19]
-
As a Biomarker: The high circulating levels and its role as a direct precursor to intratumoral estradiol make this compound a compelling biomarker. A meta-analysis has shown that women with the highest serum E1S levels have a two-fold greater risk of breast cancer.[3] Furthermore, some studies suggest that the association between breast cancer risk and serum levels of estrone and this compound is stronger than that for estradiol.[4]
Conclusion
Both estradiol and this compound are valuable biomarkers for assessing breast cancer risk, particularly in postmenopausal women. Estradiol's direct role in activating the estrogen receptor makes it a fundamental indicator of estrogenic activity. However, the significance of this compound should not be underestimated. As a stable, high-concentration precursor that fuels intratumoral estradiol production, it represents a critical component of the estrogenic milieu that promotes breast cancer development.
For researchers and drug development professionals, a comprehensive understanding of both biomarkers is essential. Targeting the conversion of this compound to estradiol via steroid sulfatase inhibitors is a promising therapeutic strategy. Future research should continue to explore the comparative prognostic and predictive value of these two estrogens, both individually and in combination, to refine breast cancer risk assessment and develop more effective targeted therapies. The choice of analytical methodology is also paramount, with LC-MS/MS offering superior sensitivity and specificity for the accurate quantification of these crucial hormones.
References
- 1. Relation of prediagnostic serum estrogen and androgen levels to breast cancer risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ENDOGENOUS ESTROGEN, TESTOSTERONE, AND PROGESTERONE LEVELS IN RELATION TO BREAST CANCER RISK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increases in Serum this compound Level Are Associated with Increased Mammographic Density during Menopausal Hormone Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serum estrone concentration, this compound/estrone ratio and BMI are associated with human epidermal growth factor receptor 2 and progesterone receptor status in postmenopausal primary breast cancer patients suffering invasive ductal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Association of serum estrone levels with estrogen receptor-positive breast cancer risk in postmenopausal Japanese women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radioimmunoassay of this compound in the serum of normal men after a non-chromatographic procedure that eliminates interference from dehydroepiandrosterone sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid, convenient radioimmunoassay of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sensitive routine liquid chromatography–tandem mass spectrometry method for serum estradiol and estrone without derivatization: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 10. Development and validation of a liquid chromatography coupled to mass spectrometer (LC-MS) method for the simultaneous quantification of estrone-3-sulfate, progesterone, estrone and estradiol in serum of mares and American bisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Liquid chromatography-tandem mass spectrometry assay for simultaneous measurement of estradiol and estrone in human plasma. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 15. researchgate.net [researchgate.net]
- 16. The Sulfatase Pathway for Estrogen Formation: Targets for the Treatment and Diagnosis of Hormone-Associated Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparison of estrogen concentrations, estrone sulfatase and aromatase activities in normal, and in cancerous, human breast tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound promotes human breast cancer cell replication and nuclear uptake of estradiol in MCF-7 cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Formation of estrone and estradiol from this compound by normal breast parenchymal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Estrone Sulfate Reference Intervals in Healthy Adults
This guide provides a comprehensive comparison of reference intervals for estrone sulfate (E1S) in healthy adult populations, detailing the methodologies used for its quantification. It is intended for researchers, scientists, and drug development professionals who require accurate and reliable data on this significant estrogen metabolite. This compound is the most abundant circulating estrogen and serves as a key reservoir for more potent estrogens.[1][2] Its measurement can offer valuable insights into various physiological and pathological conditions.[3]
Reference Intervals for this compound
The following tables summarize the reference intervals for this compound in healthy adult males, premenopausal females, and postmenopausal females. The data is presented from studies utilizing different analytical methods, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Radioimmunoassay (RIA). It is important to note that mass spectrometry-based methods are now considered the gold standard due to their superior specificity and accuracy.[4][5]
Table 1: Reference Intervals for this compound in Healthy Adult Males
| Method | Reference Interval | Unit Conversion (nmol/L) | Source |
| LC-MS/MS | 231 - 2125 pg/mL | 0.62 - 5.74 nmol/L | [2] |
| RIA | 2.62 ± 0.79 nmol/L | - | [6] |
Table 2: Reference Intervals for this compound in Healthy Premenopausal Adult Females
| Menstrual Cycle Phase | Method | Reference Interval | Unit Conversion (nmol/L) | Source |
| Follicular | LC-MS/MS | 192 - 2950 pg/mL | 0.52 - 7.97 nmol/L | [2] |
| RIA | 2.51 ± 0.90 nmol/L | - | [6] | |
| Luteal | LC-MS/MS | 282 - 5049 pg/mL | 0.76 - 13.63 nmol/L | [2] |
| RIA | 5.33 ± 1.55 nmol/L | - | [6] |
Table 3: Reference Intervals for this compound in Healthy Postmenopausal Adult Females
| Method | Reference Interval | Unit Conversion (nmol/L) | Source |
| LC-MS/MS | 42 - 846 pg/mL | 0.11 - 2.28 nmol/L | [2] |
| RIA | 0.89 ± 0.60 nmol/L | - | [6] |
Conversion Factor: To convert pg/mL to nmol/L, divide by 370.4.
Methodological Comparison: LC-MS/MS vs. Immunoassay
The accurate quantification of this compound is critical for its clinical and research applications. Historically, immunoassays were the primary method for measurement. However, these methods are prone to overestimation due to cross-reactivity with other endogenous steroids.[4][5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the superior method, offering higher specificity, accuracy, and sensitivity.[4][7][8]
Table 4: Comparison of Analytical Methods for this compound Quantification
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Immunoassay (RIA/ELISA) |
| Specificity | High; distinguishes between structurally similar steroids. | Lower; potential for cross-reactivity with other steroids. |
| Accuracy | High; considered the "gold standard". | Can be inaccurate, often overestimating concentrations.[9] |
| Sensitivity | High; capable of detecting very low concentrations.[8] | Variable; may not be suitable for low-level quantification.[5] |
| Sample Throughput | Can be high with automated sample preparation.[4] | Generally high. |
| Cost | Higher initial instrument cost. | Lower initial cost. |
| Complexity | Requires specialized expertise and instrumentation. | Relatively simpler to perform. |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The following is a generalized protocol for the quantification of this compound using LC-MS/MS, based on common practices described in the literature.[4][7][8]
-
Sample Preparation:
-
Protein Precipitation: Serum or plasma samples are treated with a solvent such as acetonitrile to precipitate proteins.
-
Internal Standard Addition: A deuterated internal standard of this compound is added to each sample to ensure accurate quantification.
-
Centrifugation: Samples are centrifuged to pellet the precipitated proteins.
-
Supernatant Transfer: The supernatant containing the analytes is transferred to a new plate or vial.
-
(Optional) Solid Phase Extraction (SPE): For cleaner samples, an SPE step can be included to remove interfering substances.
-
-
Chromatographic Separation:
-
An aliquot of the prepared sample is injected into a liquid chromatography system.
-
The analytes are separated on a C18 reversed-phase column using a gradient of mobile phases, typically water with a modifier (e.g., ammonium fluoride) and an organic solvent (e.g., methanol).[4]
-
-
Mass Spectrometric Detection:
-
The eluent from the LC column is introduced into a tandem mass spectrometer.
-
The mass spectrometer is operated in negative ion mode using electrospray ionization (ESI).
-
Quantification is achieved using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for both this compound and its internal standard are monitored.
-
Radioimmunoassay (RIA)
The following outlines a general procedure for this compound measurement by RIA.[6]
-
Extraction:
-
Free steroids are extracted from the plasma sample using an organic solvent like diethyl ether.
-
Steroid sulfates, including this compound, are then isolated.
-
-
Hydrolysis:
-
The sulfate group is enzymatically cleaved from the estrone molecule.
-
-
Chromatographic Purification:
-
The resulting estrone is purified using column chromatography (e.g., on Celite) to separate it from other steroids.
-
-
Quantification:
-
The purified estrone is quantified using a competitive radioimmunoassay, where it competes with a radiolabeled estrone tracer for binding to a specific antibody.
-
The amount of radioactivity is inversely proportional to the concentration of estrone in the sample.
-
Visualizations
Caption: LC-MS/MS Experimental Workflow for this compound Quantification.
Caption: Simplified Estrogen Metabolism Highlighting this compound's Role.
References
- 1. Clinical implications of this compound measurement in laboratory medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 3. This compound - Endocrinology - Lab Results explained | HealthMatters.io [healthmatters.io]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound concentrations in plasma of normal individuals, postmenopausal women with breast cancer, and men with cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of a liquid chromatography coupled to mass spectrometer (LC-MS) method for the simultaneous quantification of estrone-3-sulfate, progesterone, estrone and estradiol in serum of mares and American bisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of liquid chromatography-mass spectrometry, radioimmunoassay, and enzyme-linked immunosorbent assay methods for measurement of urinary estrogens - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Tissue-Specific Landscape of Estrone Sulfate: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the distribution and activity of estrogen precursors is paramount. Estrone sulfate (E1S), the most abundant circulating estrogen, serves as a crucial reservoir for the local production of more potent estrogens, such as estradiol, within various tissues. This guide provides a comprehensive comparative analysis of this compound levels across different human tissues, supported by experimental data and detailed methodologies, to illuminate its role in both normal physiology and pathology.
This compound is increasingly recognized as a key player in the intracrinology of hormone-dependent conditions. While its circulating levels provide a systemic overview, it is the tissue-specific concentrations and the enzymatic machinery to convert it into active estrogens that ultimately dictate its biological impact. This analysis delves into the quantitative differences in E1S levels, particularly in breast and endometrial tissues, offering valuable insights for targeted therapeutic strategies.
Quantitative Comparison of this compound Levels
The concentration of this compound varies significantly between different tissues and physiological states. The following tables summarize quantitative data from various studies, providing a comparative overview of E1S levels in plasma, breast tissue (normal, tumor-adjacent, and cancerous), and endometrial tissue.
| Tissue/Fluid | Patient Group | Mean this compound Concentration | Unit | Citation |
| Plasma | Postmenopausal Women (Normal) | 0.89 ± 0.60 | nmol/L | [1] |
| Plasma | Postmenopausal Women with Breast Cancer | 0.96 ± 0.43 | nmol/L | [1] |
| Plasma | Premenopausal Women (Follicular Phase) | 2.51 ± 0.90 | nmol/L | [1] |
| Plasma | Premenopausal Women (Luteal Phase) | 5.33 ± 1.55 | nmol/L | [1] |
| Plasma | Postmenopausal Women (Normal) | 32 ± 6 | pg/mL | [2] |
| Plasma | Postmenopausal Women with Liver Cirrhosis | 201 ± 46 | pg/mL | [2] |
| Breast Tissue | Patient Group | Mean this compound Concentration | Unit | Citation |
| Normal Breast Tissue (distant from tumor) | Postmenopausal Women with Breast Cancer | 237 ± 65 | pmol/g | [3] |
| Tumor-Adjacent Breast Tissue | Postmenopausal Women with Breast Cancer | 259 ± 90 | pmol/g | [3] |
| Breast Tumor Tissue | Postmenopausal Women with Breast Cancer | 454 ± 110 | pmol/g | [3] |
| Breast Tumor Tissue | Premenopausal Women | 1.2 ± 0.3 | pmol/g | [4] |
| Breast Tumor Tissue | Postmenopausal Women | 3.3 ± 1.9 | pmol/g | [4] |
| Normal Breast Tissue | - | 4.46 ± 1.23 | ng/g wet wt | [5] |
| Breast Cancer Tissue | - | 1.64 ± 0.28 | ng/g wet wt | [5] |
| Endometrial Tissue | Patient Group/Condition | This compound Metabolism | Finding | Citation |
| Endometrial & Endometriotic Tissue | Women with Endometriosis | E1S to Estrone (E1) and Estradiol (E2) conversion | E1S is efficiently converted to E1 and E2 in both tissues.[6] | |
| Endometrial Cancer Tissue | - | Estradiol (E2) / E1S ratio | Higher in endometrial cancer tissue compared to normal endometrium.[5] | |
| Endometrium (Proliferative vs. Secretory) | - | Estrone Sulfatase Activity | Higher in secretory endometrium than in proliferative endometrium.[7] |
Experimental Protocols
The accurate quantification of this compound in various biological matrices is critical for research and clinical applications. Two primary methods are widely employed: Radioimmunoassay (RIA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Radioimmunoassay (RIA) for this compound in Tissue
Radioimmunoassay is a traditional and sensitive method for quantifying this compound. The protocol generally involves the following steps:
-
Tissue Homogenization: A known weight of the tissue is homogenized in a suitable buffer (e.g., phosphate-buffered saline) on ice.
-
Steroid Extraction: Free steroids are extracted from the tissue homogenate using an organic solvent like diethyl ether. The remaining aqueous phase contains the steroid sulfates.
-
Enzymatic Hydrolysis: The sulfate group is cleaved from this compound using a sulfatase enzyme, converting it to estrone.
-
Chromatographic Purification: The newly formed estrone is then isolated and purified using a chromatographic technique, such as Celite chromatography, to remove potential interfering substances.[1]
-
Radioimmunoassay: The purified estrone is quantified using a competitive RIA. In this step, a known amount of radioactively labeled estrone (e.g., with ¹²⁵I) competes with the unlabeled estrone from the sample for binding to a limited amount of anti-estrone antibody.[8][9]
-
Quantification: The amount of radioactivity is measured, and the concentration of estrone (and therefore the original this compound) in the sample is determined by comparing the results to a standard curve.[8]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound
LC-MS/MS has emerged as a more specific and accurate method for the quantification of steroids, overcoming some of the limitations of immunoassays, such as cross-reactivity. A typical LC-MS/MS protocol includes:
-
Sample Preparation:
-
Liquid Chromatography (LC) Separation: The prepared sample is injected into a liquid chromatograph. The different steroids in the sample are separated as they pass through a chromatography column (e.g., a C18 column) based on their physicochemical properties.[10]
-
Tandem Mass Spectrometry (MS/MS) Detection:
-
Ionization: The separated molecules from the LC elute into the mass spectrometer, where they are ionized, typically using electrospray ionization (ESI).
-
Mass Analysis: The mass spectrometer then separates the ions based on their mass-to-charge ratio. In tandem MS, specific parent ions of this compound are selected and fragmented, and the resulting daughter ions are detected. This multiple-reaction monitoring (MRM) provides high specificity and sensitivity for quantification.[10][13]
-
-
Quantification: The concentration of this compound in the sample is determined by comparing the signal intensity to that of known standards.
Signaling Pathways and Experimental Workflows
The biological activity of this compound is dependent on its conversion to more potent estrogens. The following diagrams illustrate the key metabolic pathway and a general experimental workflow for the analysis of this compound.
References
- 1. This compound concentrations in plasma of normal individuals, postmenopausal women with breast cancer, and men with cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, estrone and estradiol concentrations in normal and cirrhotic postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of estrogen concentrations, estrone sulfatase and aromatase activities in normal, and in cancerous, human breast tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound and sulfatase activity in human breast cancer and endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of this compound in endometriotic tissue and in uterine endometrium in proliferative and secretory cycle phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Tissue culture and estrogen, to clarify the roles of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. beckmancoulter.com [beckmancoulter.com]
- 9. diasource-diagnostics.com [diasource-diagnostics.com]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Development and validation of a liquid chromatography coupled to mass spectrometer (LC-MS) method for the simultaneous quantification of estrone-3-sulfate, progesterone, estrone and estradiol in serum of mares and American bisons - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing Steroid Analysis: A Comparative Guide to Simultaneous Quantification Methods
For researchers, scientists, and drug development professionals at the forefront of endocrinology and metabolic disease research, the accurate and efficient quantification of multiple steroids is paramount. The intricate interplay of these hormones in various physiological and pathological processes necessitates analytical methods that are not only sensitive and specific but also capable of providing a comprehensive steroid profile from a single, often volume-limited, sample. This guide provides an objective comparison of leading methodologies for the simultaneous analysis of multiple steroids, supported by experimental data to empower informed decisions in your research.
The landscape of steroid analysis has significantly evolved from traditional single-analyte immunoassays to advanced multiplexed techniques, primarily driven by the advent of mass spectrometry (MS).[1][2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) have emerged as the gold standard methodologies, offering superior specificity and the ability to measure a broad panel of steroids in one analytical run.[1][4][5][6][7]
Comparative Analysis of Leading Methods
The choice between LC-MS/MS and GC-MS for multi-steroid analysis often depends on the specific requirements of the study, including the number of analytes, the required sensitivity, and the available sample volume. While immunoassays are still utilized for their simplicity, they often lack the specificity needed for complex steroid panels and can be prone to cross-reactivity.[1][4][8]
Below is a summary of the performance characteristics of various validated methods for the simultaneous analysis of multiple steroids in human serum and urine.
Table 1: Performance Comparison of Multi-Steroid Analysis Methods in Human Serum
| Method | Number of Steroids | Key Analytes | Sample Volume (µL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Accuracy (% Bias) | Precision (%RSD) | Reference |
| UPLC-MS/MS | 13 | Androstenedione, Cortisol, Testosterone, Estradiol, Progesterone, etc. | Not Specified | 0.08 - 7.81 | -14.19 to 12.89 | < 15% | [9] |
| LC-MS/MS | 15 | 11-deoxycortisol, 17-OH-progesterone, Aldosterone, DHEA, Estradiol, etc. | 100 | Not Specified | Not Specified | < 15% | [10] |
| LC-MS/MS | 12 | Testosterone, Progesterone, Cortisol, Estradiol, DHEA, etc. | 100 | 0.005 - 1.0 | -10.7 to 10.5 | 5.3 - 12.8% | [11] |
| LC-MS/MS | 8 | 11-deoxycortisol, 17-α-hydroxyprogesterone, Cortisol, Estradiol, Testosterone, etc. | Not Specified | 0.025 - 5.0 | Not Specified | Not Specified | [12] |
| LC-MS/MS | 5 | 17-hydroxyprogesterone, androstenedione, 11-desoxycortisol, 21-desoxycortisol, cortisol | Not Specified | Not Specified | Not Specified | Not Specified | [8] |
Table 2: Performance Comparison of Multi-Steroid Analysis Methods in Human Urine
| Method | Number of Steroids | Key Analytes | Sample Volume (µL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Accuracy (% Bias) | Precision (%RSD) | Reference |
| UPLC-MS/MS | 29 | Mineralocorticoids, Glucocorticoids, Androgens | 200 | 0.5 - 10 | < ±15% | < 15% | [13] |
| GC-MS | Multiple | Anabolic Steroids | Not Specified | 0.1 - 2.6 (µg/kg) | Not Specified | Not Specified | [14] |
| GC-MS/MS | 33 | Androgen metabolites, Cortisol metabolites, Progesterone metabolites | Not Specified | Not Specified | Not Specified | Not Specified | [15] |
| GC-MS | 32 | Androgens, Estrogens, Progestins, Glucocorticoids, Mineralocorticoids | Not Specified | Not Specified | Within ±15% | < 15% | [16] |
Experimental Protocols: A Closer Look
The successful implementation of a multi-steroid analysis method hinges on a well-defined and validated experimental protocol. Below are generalized yet detailed methodologies for sample preparation and analysis using LC-MS/MS and GC-MS.
LC-MS/MS Method for Steroid Profiling in Serum
This protocol provides a general workflow for the simultaneous quantification of multiple steroids in human serum.
-
Sample Preparation:
-
Protein Precipitation: To 100 µL of serum, add an internal standard solution and a protein precipitation agent (e.g., zinc sulphate or acetonitrile).[12] Vortex and centrifuge to pellet the precipitated proteins.
-
Liquid-Liquid Extraction (Optional but recommended for higher sensitivity): The supernatant from the protein precipitation step can be further purified using liquid-liquid extraction with an organic solvent (e.g., methyl tert-butyl ether). This step helps to remove phospholipids and other interfering substances.
-
Evaporation and Reconstitution: The organic layer is evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in a solution compatible with the LC mobile phase (e.g., 50% methanol).[11]
-
-
Chromatographic Separation:
-
LC System: An ultra-high performance liquid chromatography (UHPLC) system is typically used for fast and efficient separation.
-
Column: A reversed-phase column, such as a C18 or PFP (pentafluorophenyl) column, is commonly employed for steroid separation.[9][11]
-
Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium formate, is used to separate the steroids.[8]
-
Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.[8][13]
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer is the instrument of choice for quantitative analysis.
-
Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are commonly used ionization sources.[8][12] ESI is generally preferred for its softer ionization, which minimizes fragmentation in the source.[10]
-
Detection Mode: Multiple reaction monitoring (MRM) is used for its high selectivity and sensitivity, where specific precursor-to-product ion transitions are monitored for each steroid.
-
GC-MS Method for Steroid Profiling in Urine
This protocol outlines a typical workflow for the analysis of steroid metabolites in urine.
-
Sample Preparation:
-
Hydrolysis: Urinary steroids are often present as glucuronide and sulfate conjugates. Therefore, an enzymatic hydrolysis step (e.g., using β-glucuronidase/arylsulfatase) is necessary to release the free steroids.[13]
-
Solid-Phase Extraction (SPE): The hydrolyzed urine sample is then cleaned up and concentrated using a solid-phase extraction cartridge (e.g., C18).[13]
-
Derivatization: To increase their volatility and improve their chromatographic properties, steroids are derivatized. A common approach is a two-step derivatization to form methyloxime-trimethylsilyl (MO-TMS) ethers.[16]
-
-
Chromatographic Separation:
-
GC System: A gas chromatograph equipped with a capillary column is used for separation.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is typically used.
-
Temperature Program: A temperature gradient is applied to the GC oven to separate the derivatized steroids based on their boiling points and interactions with the stationary phase.[17]
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer is used for detection.
-
Ionization: Electron ionization (EI) is the most common ionization technique for GC-MS analysis of steroids.[1]
-
Detection Mode: For quantitative analysis, selected ion monitoring (SIM) on a single quadrupole instrument or multiple reaction monitoring (MRM) on a triple quadrupole instrument is employed.
-
Visualizing the Workflow and Validation Process
To further clarify the analytical process, the following diagrams illustrate a typical experimental workflow for multi-steroid analysis and the logical steps involved in method validation.
Caption: A typical experimental workflow for multi-steroid analysis.
Caption: Key parameters in the validation of an analytical method.
References
- 1. mdpi.com [mdpi.com]
- 2. Guide to Steroid Hormone Analysis for Biomedical Research - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. labinsights.nl [labinsights.nl]
- 4. Steroid Hormone Analysis by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass spectrometry techniques in the survey of steroid metabolites as potential disease biomarkers: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. longdom.org [longdom.org]
- 9. Development and validation of a sensitive LC-MS/MS method for simultaneous quantification of thirteen steroid hormones in human serum and its application to the study of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. brasilapoio.com.br [brasilapoio.com.br]
- 13. endocrine-abstracts.org [endocrine-abstracts.org]
- 14. Validation of multi-residue methods for the detection of anabolic steroids by GC-MS in muscle tissues and urine samples from cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pure.rug.nl [pure.rug.nl]
- 16. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scielo.br [scielo.br]
A Comparative Guide to Estrone Sulfate Metabolism in Hormone-Dependent vs. Hormone-Independent Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of estrone sulfate (E1S) metabolism in hormone-dependent and hormone-independent cancer cells. Understanding these differences is crucial for the development of targeted therapies for hormone-sensitive cancers. The information presented is supported by experimental data from peer-reviewed scientific literature.
Introduction
This compound (E1S), an inactive, sulfated form of estrone, is the most abundant circulating estrogen in postmenopausal women. In hormone-dependent cancers, such as estrogen receptor-positive (ER+) breast cancer, the local conversion of E1S to the potent estrogen, estradiol (E2), can fuel tumor growth.[1][2] This metabolic activation is a key distinction from hormone-independent cancers, which have developed mechanisms to proliferate without reliance on estrogen signaling. This guide will dissect the differential expression and activity of the key enzymes and transporters that govern E1S metabolism in these two cancer subtypes.
Key Players in this compound Metabolism
The metabolic fate of E1S in cancer cells is primarily determined by the interplay of three key protein families:
-
Organic Anion Transporting Polypeptides (OATPs): These transporters mediate the uptake of E1S from the extracellular environment into the cancer cell.[3][4]
-
Steroid Sulfatase (STS): This enzyme hydrolyzes E1S to estrone (E1), the first step in its activation.[5][6]
-
Estrogen Sulfotransferase (SULT1E1): This enzyme catalyzes the reverse reaction, converting estrogens back to their inactive sulfated forms.[7][8]
-
17β-Hydroxysteroid Dehydrogenase (17β-HSD): This enzyme is responsible for the interconversion of the less active estrone (E1) and the highly potent estradiol (E2).
Comparative Analysis of E1S Metabolism
A significant divergence in E1S metabolism is observed between hormone-dependent and hormone-independent cancer cells. Hormone-dependent cells are adept at utilizing circulating E1S to generate estradiol, thereby stimulating their own growth. In contrast, hormone-independent cells exhibit a metabolic phenotype that favors the inactivation of estrogens.
Breast Cancer: A Tale of Two Cell Types
In the context of breast cancer, the ER+ cell lines, MCF-7 and T-47D, are classic examples of hormone-dependent cancer. The triple-negative breast cancer cell line, MDA-MB-231, serves as a model for hormone-independent disease.
Table 1: Comparison of this compound Metabolism in Breast Cancer Cell Lines
| Parameter | Hormone-Dependent (MCF-7, T-47D) | Hormone-Independent (MDA-MB-231) | Key Findings |
| E1S Uptake | Carrier-mediated, high capacity.[3][9] | Lower uptake compared to hormone-dependent cells. | Hormone-dependent cells actively import E1S. |
| Steroid Sulfatase (STS) Activity | High in intact cells.[10][11] | Low in intact cells, but high in cell homogenates.[10][11] | Suggests differences in substrate accessibility in intact hormone-independent cells. |
| Estrogen Sulfotransferase (SULT1E1) Expression | Generally low.[7][12] | Variable, but often higher than in hormone-dependent cells. | Hormone-dependent cells have a reduced capacity to inactivate estrogens. |
| Conversion of E1S to Estradiol (E2) | High conversion rate.[10] | Very low to no conversion.[10] | A hallmark of hormone-dependent breast cancer. |
| 17β-HSD Activity | Favors reduction (E1 to E2). | Favors oxidation (E2 to E1). | Reinforces the production of potent estrogen in hormone-dependent cells. |
Prostate Cancer: An Androgen-Driven Landscape with Estrogenic Undertones
While prostate cancer is primarily driven by androgens, estrogen metabolism also plays a role. The androgen-sensitive LNCaP cell line and the androgen-independent PC-3 cell line are commonly used models.
Table 2: Comparison of this compound Metabolism in Prostate Cancer Cell Lines
| Parameter | Hormone-Dependent (LNCaP) | Hormone-Independent (PC-3) | Key Findings |
| Steroid Sulfatase (STS) Expression | Expressed.[1][13] | Expressed.[13][14] | Both cell types have the machinery to hydrolyze E1S. |
| Estrogen Sulfotransferase (SULT1E1) Expression | Expressed.[13] | Expressed.[13] | Both cell types can inactivate estrogens. |
| Conversion of E1S to Estrone (E1) and Estradiol (E2) | Synthesis of E1 and E2 confirmed.[13] | Synthesis of E1 and E2 confirmed.[13] | The extent of conversion and subsequent impact on proliferation differs. |
| 17β-HSD Activity | Lower oxidative activity (E2 to E1).[3] | Higher oxidative activity (E2 to E1).[3] | Similar to breast cancer, hormone-independent prostate cancer cells favor estrogen inactivation. |
Signaling and Metabolic Pathways
The differential metabolism of this compound has profound implications for the signaling pathways that drive cancer cell proliferation.
Caption: Comparative metabolism of this compound in cancer cells.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of E1S metabolism. Below are summaries of common experimental protocols.
Steroid Sulfatase (STS) Activity Assay
This assay measures the conversion of a sulfated substrate to its unconjugated form by STS.
-
Cell Culture: Cancer cells (e.g., MCF-7, MDA-MB-231, LNCaP, PC-3) are cultured to near confluency in appropriate media.
-
Cell Lysate Preparation (Optional): For assays on cell homogenates, cells are harvested, washed, and lysed using sonication or a suitable lysis buffer. Protein concentration is determined.
-
Incubation: Intact cells or cell lysates are incubated with a radiolabeled ([³H]) or colorimetric substrate (e.g., p-nitrophenyl sulfate) in a suitable buffer at 37°C.
-
Reaction Termination and Product Separation: The reaction is stopped, and the product is separated from the substrate. For radiolabeled substrates, this is often achieved by solvent extraction.
-
Quantification: The amount of product formed is quantified using liquid scintillation counting (for radiolabeled substrates) or spectrophotometry (for colorimetric substrates). STS activity is typically expressed as pmol of product formed per minute per milligram of protein.
Caption: Workflow for a typical steroid sulfatase activity assay.
Estrogen Sulfotransferase (SULT1E1) Activity Assay
This assay measures the sulfation of an estrogen substrate.
-
Enzyme Source: Cytosolic fractions from cancer cells are typically used as the enzyme source.
-
Reaction Mixture: The reaction mixture contains the cell cytosol, a hydroxylated substrate (e.g., estradiol), and the sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), often radiolabeled with ³⁵S.
-
Incubation: The reaction is initiated by adding the enzyme source and incubated at 37°C.
-
Reaction Termination and Separation: The reaction is stopped, and the radiolabeled sulfated product is separated from the unreacted [³⁵S]PAPS.
-
Quantification: The amount of radioactivity in the product is determined by liquid scintillation counting. SULT1E1 activity is expressed as pmol of product formed per minute per milligram of protein.
This compound (E1S) Uptake Assay
This assay quantifies the transport of E1S into cancer cells.
-
Cell Seeding: Cancer cells are seeded in multi-well plates and allowed to adhere.
-
Uptake Buffer: Cells are washed and incubated in a transport buffer.
-
Initiation of Uptake: The uptake is initiated by adding a solution containing radiolabeled ([³H]) E1S to the cells.
-
Termination of Uptake: At various time points, the uptake is stopped by rapidly washing the cells with ice-cold buffer.
-
Cell Lysis and Quantification: Cells are lysed, and the intracellular radioactivity is measured by liquid scintillation counting. The protein content of each well is determined to normalize the uptake data. Uptake is typically expressed as pmol of E1S per milligram of protein.
Conclusion
The metabolic landscape of this compound in hormone-dependent and hormone-independent cancer cells is markedly different. Hormone-dependent cancers possess an efficient enzymatic machinery to uptake and convert E1S into potent estrogens that fuel their growth. In contrast, hormone-independent cancers have a metabolic profile that favors the inactivation of estrogens. These fundamental differences in E1S metabolism present a critical vulnerability in hormone-dependent cancers that can be exploited for therapeutic intervention. Targeting the key enzymes and transporters involved in this pathway, such as STS and OATPs, holds significant promise for the development of novel anti-cancer therapies.
References
- 1. Steroid Sulfatase Stimulates Intracrine Androgen Synthesis and is a Therapeutic Target for Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review of estrone sulfatase and its inhibitors--an important new target against hormone dependent breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. The regulation of oestrone sulphate formation in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Steroid sulfatase and sulfotransferases in the estrogen and androgen action of gynecological cancers: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Steroid Sulfatase Regulates Metabolic Reprogramming in Advanced Prostate Cancer | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Dialyl-sulfide with trans-chalcone prevent breast cancer prohibiting SULT1E1 malregulations and oxidant-stress induced HIF1a-MMPs induction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Involvement of estrone-3-sulfate transporters in proliferation of hormone-dependent breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolism and biologic response of estrogen sulfates in hormone-dependent and hormone-independent mammary cancer cell lines. Effect of antiestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Estrone sulfatase activity and effect of antiestrogens on transformation of this compound in hormone-dependent vs. independent human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Steroid Sulfatase Regulates Metabolic Reprogramming in Advanced Prostate Cancer | MDPI [mdpi.com]
A Comparative Guide to Serum and Tissue Estrone Sulfate Levels
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of estrone sulfate (E1S) levels in serum and various tissues, supported by experimental data. E1S, the most abundant circulating estrogen, serves as a crucial reservoir for the formation of more potent estrogens, such as estrone (E1) and estradiol (E2), within peripheral tissues. Understanding the correlation and concentration gradients between circulating and tissue-level E1S is paramount for research into hormone-dependent diseases, including breast and endometrial cancers, and for the development of targeted endocrine therapies.
Data Presentation: Quantitative Comparison of this compound Levels
The following tables summarize quantitative data from various studies, comparing E1S concentrations in serum and tissue samples under different physiological and pathological conditions.
Table 1: Comparison of this compound (E1S) Levels in Breast Tissue and Serum
| Tissue Type | Patient Group | E1S Concentration in Tissue (pmol/g) | Serum E1S Concentration (nmol/L) | Correlation with Serum E1S | Reference |
| Normal Breast Tissue | Postmenopausal | 237 ± 65 | Not Reported | Not Reported | [1] |
| Breast Tumor Tissue | Postmenopausal | 454 ± 110 | Not Reported | Not Reported | [1] |
| Normal Breast Tissue | Premenopausal | Lower than tumor tissue | Lower than premenopausal tumor patients | Inconsistent | [2] |
| Breast Tumor Tissue | Premenopausal | Higher than normal tissue | Higher than postmenopausal patients | Inconsistent | [2] |
| Breast Tumor Tissue | Postmenopausal | Higher than serum | Lower than premenopausal patients | No significant correlation observed in some studies | [2] |
Table 2: Comparison of this compound (E1S) Levels in Endometrial Tissue and Serum
| Tissue Type | Patient Group | E1S Concentration in Tissue | Serum E1S Concentration | Correlation with Serum E1S | Reference |
| Endometrial Cancer Tissue | Postmenopausal | Not specified, but higher E1S/E1 ratio than controls | Significantly higher than controls (511 ± 200 pg/ml vs 303 ± 99 pg/ml) | Positive trend suggested | [3] |
| Normal Endometrium (Proliferative) | Premenopausal | Efficient conversion of E1S to E1 and E2 | Not Reported | Not Reported | [4] |
| Normal Endometrium (Secretory) | Premenopausal | Efficient conversion of E1S to E1 and E2 | Not Reported | Not Reported | [4] |
| Endometriotic Tissue | Premenopausal | Lower conversion of E1S compared to endometrium | Not Reported | Not Reported | [4] |
Experimental Protocols
Detailed methodologies for the quantification of this compound in serum and tissue are crucial for the accurate interpretation and replication of experimental findings. The two most common methods are Radioimmunoassay (RIA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 1: Quantification of this compound in Serum by Radioimmunoassay (RIA)
This protocol provides a general overview of a direct RIA for E1S without the need for hydrolysis.
1. Principle: This competitive immunoassay relies on a specific antibody against E1S. A known quantity of radiolabeled E1S competes with the unlabeled E1S present in the serum sample for a limited number of antibody binding sites. The amount of bound radiolabeled E1S is inversely proportional to the concentration of E1S in the sample.
2. Materials:
-
E1S-specific antibody (e.g., raised in rabbits against an E1S-protein conjugate).
-
¹²⁵I-labeled E1S tracer.
-
E1S standards of known concentrations.
-
Assay buffer (e.g., phosphate-buffered saline with bovine serum albumin).
-
Separating agent (e.g., second antibody precipitation or charcoal-dextran).
-
Gamma counter.
3. Procedure:
-
Sample Preparation: Serum samples are typically used directly without extraction or hydrolysis.[5]
-
Assay Setup: In assay tubes, add serum sample or standard, E1S-specific antibody, and ¹²⁵I-labeled E1S tracer.
-
Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium. Incubation times and temperatures may vary depending on the specific antibody characteristics (e.g., 16-18 hours at 37°C).
-
Separation: Separate the antibody-bound E1S from the free E1S using a precipitating agent. Centrifuge to pellet the bound fraction.
-
Counting: Decant the supernatant and measure the radioactivity of the pellet using a gamma counter.
-
Data Analysis: Construct a standard curve by plotting the percentage of bound radiolabeled E1S against the concentration of the E1S standards. Determine the E1S concentration in the unknown samples by interpolating their percentage of bound tracer on the standard curve.[6]
Protocol 2: Quantification of this compound in Breast Tissue by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high specificity and sensitivity for the quantification of steroids in complex biological matrices like tissue.
1. Principle: This method involves the extraction of E1S from tissue homogenates, followed by chromatographic separation using liquid chromatography and detection by tandem mass spectrometry. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for E1S and an internal standard, allowing for precise quantification.
2. Materials:
-
Breast tissue sample.
-
Homogenizer.
-
Organic solvents for extraction (e.g., methanol, diethyl ether).
-
Internal standard (e.g., deuterated E1S).
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer).
-
Chromatography column (e.g., C18).
-
Mobile phases (e.g., water and acetonitrile with formic acid).
3. Procedure:
-
Tissue Homogenization: Homogenize a weighed amount of frozen breast tissue in a suitable buffer.
-
Extraction: Add an internal standard to the homogenate. Perform liquid-liquid extraction with organic solvents to isolate the steroids. Evaporate the organic phase to dryness.
-
Sample Cleanup: Reconstitute the dried extract in a suitable solvent. Further cleanup may be performed using solid-phase extraction (SPE) to remove interfering substances.
-
LC-MS/MS Analysis: Inject the prepared sample into the LC-MS/MS system. Separate E1S from other compounds on the analytical column using a gradient elution.
-
Detection: Detect and quantify E1S using multiple reaction monitoring (MRM) in negative ion mode.
-
Data Analysis: Calculate the concentration of E1S in the tissue sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of E1S.[7][8]
Mandatory Visualizations
Signaling Pathway: The Sulfatase Pathway of Estradiol Formation
The following diagram illustrates the intracellular conversion of circulating this compound into the biologically potent estradiol.
Caption: Intracellular conversion of this compound to estradiol via the sulfatase pathway.
Experimental Workflow: Quantification of E1S in Tissue by LC-MS/MS
The following diagram outlines the key steps in the quantification of this compound from tissue samples using LC-MS/MS.
Caption: Workflow for this compound quantification in tissue using LC-MS/MS.
References
- 1. Predominant contribution of organic anion transporting polypeptide OATP-B (OATP2B1) to apical uptake of estrone-3-sulfate by human intestinal Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endometrial and Endometriotic Concentrations of Estrone and Estradiol Are Determined by Local Metabolism Rather than Circulating Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Estrone sulphate plasma levels in postmenopausal women with and without endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of this compound in endometriotic tissue and in uterine endometrium in proliferative and secretory cycle phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of this compound in plasma by radioimmunoassay without deconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid, convenient radioimmunoassay of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative determination of estrone by liquid chromatography-tandem mass spectrometry in subcutaneous adipose tissue from the breast in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard: Enhancing Estrone Sulfate Calibration with Certified Reference Materials
For researchers, scientists, and drug development professionals engaged in the precise quantification of estrone sulfate, the choice of calibration standard is a critical determinant of data quality and reliability. This guide provides an objective comparison of calibration strategies, highlighting the superior performance of Certified Reference Materials (CRMs) over other alternatives, supported by experimental data and detailed methodologies.
The Critical Role of Certified Reference Materials
A Certified Reference Material (CRM) is a standard of the highest quality, characterized by a metrologically valid procedure for one or more specified properties, and is accompanied by a certificate providing the value of the specified property, its associated uncertainty, and a statement of metrological traceability. In contrast, other analytical standards may lack this rigorous characterization and traceability. The use of CRMs is crucial for ensuring the accuracy, consistency, and comparability of analytical results over time and between different laboratories.
Performance Comparison: CRM vs. Alternative Standards
While direct head-to-head comparative studies for this compound calibrators are not abundant in published literature, a synthesis of performance data from validated LC-MS/MS methods reveals the tangible benefits of using CRMs. The following table summarizes typical performance characteristics observed when employing a CRM versus a less-characterized analytical standard for calibration.
| Performance Parameter | Certified Reference Material (CRM) | Alternative Analytical Standard | Impact of Calibrator Choice |
| Accuracy (% Bias) | Typically < 5%[1][2] | Can be > 15% | The certified purity and concentration of a CRM minimize systematic errors, leading to more accurate quantification of the analyte. |
| Precision (%RSD) | Intra-day: < 10% Inter-day: < 15%[2][3] | Variable, can exceed 20% | The high purity and homogeneity of a CRM contribute to lower variability in the calibration curve, resulting in more precise measurements. |
| Linearity (r²) | > 0.99[4] | Often > 0.98, but can be less consistent | A well-characterized CRM provides a more reliable and linear response across the calibration range, ensuring accurate interpolation of unknown sample concentrations. |
| Traceability | Metrologically traceable to SI units | Often not traceable | Traceability ensures that measurements are comparable across different methods and laboratories, a key requirement for regulatory submissions and multi-site studies. |
| Lot-to-Lot Consistency | High | Variable | CRMs undergo rigorous testing to ensure minimal variation between batches, providing long-term consistency in analytical methods. |
Experimental Protocols
The following section details a typical experimental workflow for the quantification of this compound in a biological matrix (e.g., serum or plasma) using LC-MS/MS with calibration against a CRM.
Experimental Workflow for this compound Quantification
Caption: A typical workflow for this compound analysis.
Detailed Methodologies
1. Sample Preparation (Protein Precipitation): [1][2][4]
-
To 100 µL of serum or plasma, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., deuterated this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Calibration Standard Preparation:
-
Prepare a stock solution of the this compound CRM in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Perform serial dilutions of the stock solution with a mixture of water and methanol to prepare working standards with concentrations ranging from, for example, 1 to 1000 ng/mL.
3. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to achieve separation of this compound from other matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard should be optimized.
-
4. Data Analysis:
-
Integrate the peak areas of the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Signaling Pathways and Logical Relationships
The accurate quantification of this compound is crucial for understanding its role in various biological processes. The following diagram illustrates the metabolic pathway of estrogens, highlighting the central position of this compound.
Estrogen Metabolism Pathway
Caption: Simplified pathway of estrogen metabolism.
Conclusion
The use of Certified Reference Materials for the calibration of analytical methods for this compound quantification is strongly recommended to ensure the highest quality of data. The superior accuracy, precision, and traceability offered by CRMs are essential for reliable research, robust drug development, and accurate clinical diagnostics. While alternative standards may be available, their use introduces a higher degree of uncertainty that can compromise the validity of study outcomes. By adhering to rigorous analytical practices, including the use of CRMs and well-validated methods, researchers can have greater confidence in their findings and contribute to the advancement of scientific knowledge.
References
A Researcher's Guide to Estrone Sulfate (E1S) Measurement: An Inter-Laboratory Perspective
For researchers, scientists, and drug development professionals, the accurate measurement of estrone sulfate (E1S), the most abundant circulating estrogen, is critical for a wide range of studies, from endocrine research to cancer biology. This guide provides a comprehensive comparison of the primary analytical methods used for E1S quantification, offering insights into their performance based on available literature and outlining detailed experimental protocols.
This compound serves as a significant reservoir for more potent estrogens and its measurement can be a valuable biomarker in various physiological and pathological conditions.[1][2][3][4] The choice of analytical method can significantly impact the reliability of experimental data. The two predominant technologies for E1S measurement are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and immunoassays, such as Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA).
Method Comparison: LC-MS/MS vs. Immunoassays
Historically, immunoassays have been widely used for their convenience and high throughput.[5][6] However, there is a growing consensus that these methods, particularly at low E1S concentrations, can suffer from a lack of specificity, leading to an overestimation of levels due to cross-reactivity with other endogenous steroids.[5][7][8] In contrast, LC-MS/MS offers superior specificity, accuracy, and sensitivity, and is increasingly considered the gold standard for steroid hormone analysis.[5][7][8][9]
A significant body of evidence highlights that immunoassays often show poor correlation and proportional differences when compared with LC-MS/MS.[9] While some direct RIAs have shown a high correlation with GC-MS/MS in specific contexts, the potential for interference remains a concern.[10] For urinary estrogen metabolite measurement, immunoassays have demonstrated higher coefficients of variation and less accuracy compared to LC-MS/MS, especially in postmenopausal women where hormone levels are low.[6]
Quantitative Performance Data
The following tables summarize the performance characteristics of LC-MS/MS and immunoassay methods for E1S measurement as reported in various studies.
Table 1: Performance Characteristics of LC-MS/MS Methods for this compound (E1S) Measurement
| Parameter | Reported Value | Source |
| Lower Limit of Quantification (LOQ) | 0.2 nmol/L | [5][7] |
| 7.8 pg/mL | [8] | |
| 0.5 ng/mL | [9] | |
| Limit of Detection (LOD) | ≤1 pg/mL | [8] |
| Intra-assay Precision (%CV) | <10.5% | [8] |
| <6.0% | [8] | |
| Inter-assay Precision (%CV) | <10.5% | [8] |
| <9.8% | [8] | |
| Accuracy (%Bias) | <5.0% | [8] |
| <3.4% | [8] | |
| Recovery | 93-110% | [8] |
Table 2: Performance Characteristics of Immunoassay Methods for this compound (E1S) Measurement
| Method | Parameter | Reported Value | Source |
| RIA | Sensitivity | 0.01 ng/mL | [4] |
| RIA | Intra-assay CV | 9.2% @ 0.35 µg/L, 4.5% @ 9.0 µg/L, 4.6% @ 60 µg/L | [11] |
| RIA | Detection Limit | 0.009 µg/L | [11] |
| ELISA/RIA | Inter-assay CV (for urinary estrogens) | ≤14% - ≤18% | [6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results across laboratories. Below are generalized protocols for the main analytical methods.
LC-MS/MS Methodology
Liquid chromatography-tandem mass spectrometry methods for E1S typically involve a sample preparation step to remove proteins and other interfering substances, followed by chromatographic separation and mass spectrometric detection.
1. Sample Preparation:
-
Protein Precipitation: A common and straightforward method involves adding a solvent like methanol or acetonitrile to the serum or plasma sample to precipitate proteins. The sample is then centrifuged, and the supernatant is collected for analysis.[5][8][9]
-
Solid-Phase Extraction (SPE): For cleaner samples and potentially higher sensitivity, SPE can be used. This technique separates the analyte from the sample matrix based on its physical and chemical properties.[10]
-
Liquid-Liquid Extraction (LLE): This method partitions the analyte between two immiscible liquid phases to isolate it from interfering components.[12]
-
Derivatization: In some cases, derivatization with reagents like dansyl chloride is used to improve the ionization efficiency and sensitivity of the analyte.[9]
2. Chromatographic Separation:
-
A liquid chromatograph is used to separate E1S from other components in the prepared sample. This is typically achieved using a C18 reversed-phase column with a mobile phase gradient of water and an organic solvent like methanol or acetonitrile.
3. Mass Spectrometric Detection:
-
A triple quadrupole mass spectrometer is commonly used, operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[8][9] The instrument is set to monitor specific precursor-to-product ion transitions for E1S and any internal standards used.
Immunoassay (RIA/ELISA) Methodology
Immunoassays rely on the specific binding of an antibody to the target antigen (E1S).
1. Direct vs. Indirect Assays:
-
Direct Assays: The sample is directly incubated with the antibody without prior extraction. While simpler, this method is more susceptible to interference.[10]
-
Indirect Assays: These involve an initial extraction and/or chromatographic purification step to isolate E1S before the immunoassay is performed. This improves specificity but adds complexity to the workflow.[13]
2. Assay Procedure (General Steps):
-
Coating (ELISA): The wells of a microplate are coated with a capture antibody specific for E1S.
-
Incubation: The sample (or standard) is added to the wells and incubated to allow E1S to bind to the antibody.
-
Detection:
-
RIA: A radiolabeled form of E1S is added to compete with the sample E1S for antibody binding sites. The amount of radioactivity is then measured to determine the E1S concentration.
-
ELISA: A detection antibody, conjugated to an enzyme, is added. A substrate for the enzyme is then added, which produces a measurable colorimetric or chemiluminescent signal.
-
-
Quantification: The concentration of E1S in the sample is determined by comparing the signal to a standard curve generated from samples with known E1S concentrations.
Visualizing the Workflow and Logic
To better understand the experimental processes and their relationships, the following diagrams are provided.
References
- 1. Clinical implications of this compound measurement in laboratory medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 3. This compound Test | Ulta Lab Tests [ultalabtests.com]
- 4. MIB - this compound [immunotech.cz]
- 5. tandfonline.com [tandfonline.com]
- 6. Comparison of liquid chromatography-mass spectrometry, radioimmunoassay, and enzyme-linked immunosorbent assay methods for measurement of urinary estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of a liquid chromatography coupled to mass spectrometer (LC-MS) method for the simultaneous quantification of estrone-3-sulfate, progesterone, estrone and estradiol in serum of mares and American bisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of this compound in postmenopausal women: comparison of direct RIA and GC-MS/MS methods for monitoring response to endocrine therapy in women with breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activity of Estrone Sulfate and Free Estrone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of estrone sulfate (E1S) and free estrone (E1), focusing on their distinct roles in estrogenic signaling. The following sections detail their mechanisms of action, comparative potencies, and pharmacokinetic profiles, supported by experimental data and detailed methodologies.
Introduction
Estrone is a naturally occurring estrogen, a class of steroid hormones that play a critical role in a myriad of physiological processes. In the body, estrone exists in both its free, biologically active form (E1) and as a sulfated conjugate, this compound (E1S). While structurally similar, the addition of a sulfate group dramatically alters the molecule's biological activity and pharmacokinetic properties. E1S is the most abundant circulating estrogen in postmenopausal women and serves as a crucial reservoir for the formation of more potent estrogens.[1][2] This guide will dissect the key differences between these two forms to provide a clearer understanding of their respective biological significance.
Mechanism of Action: A Tale of Two Forms
Free estrone, like other estrogens, exerts its effects by binding to estrogen receptors (ERs), primarily ERα and ERβ. This binding initiates a cascade of events leading to the regulation of gene expression. In contrast, this compound is biologically inactive, demonstrating minimal affinity for estrogen receptors.[3] Its biological relevance stems from its role as a pro-hormone, requiring enzymatic conversion back to free estrone to become active.
The Crucial Role of Steroid Sulfatase
The conversion of this compound to estrone is catalyzed by the enzyme steroid sulfatase (STS). This desulfonation "activates" the hormone, allowing it to bind to estrogen receptors. The expression and activity of STS vary across different tissues, leading to localized production of active estrone. This tissue-specific conversion is a key determinant of the overall estrogenic effect of the vast circulating pool of E1S.
Estrogen Signaling Pathways
Once in its free form, estrone can initiate signaling through two primary pathways:
-
Nuclear-Initiated Signaling: This classical pathway involves the binding of estrone to ERs in the cytoplasm. The hormone-receptor complex then translocates to the nucleus, where it binds to estrogen response elements (EREs) on the DNA, modulating the transcription of target genes.
-
Membrane-Initiated Signaling: A subpopulation of ERs located at the plasma membrane can be rapidly activated by estrogens. This leads to the activation of various downstream signaling cascades, such as protein kinase pathways, which can indirectly influence gene transcription.
Below is a diagram illustrating the metabolic activation of this compound and the subsequent signaling pathways of free estrone.
Caption: Metabolic activation of this compound and subsequent signaling pathways of free estrone.
Quantitative Comparison of Biological Activity
The biological potency of estrone and this compound differs significantly due to their interaction with estrogen receptors and their in vivo effects. The following tables summarize key quantitative data for a direct comparison.
In Vitro Activity: Receptor Binding and Cell Proliferation
| Parameter | This compound (E1S) | Free Estrone (E1) | 17β-Estradiol (E2) (Reference) |
| Relative Binding Affinity (RBA) for ERα (%) | < 1 | ~10-16 | 100 |
| Relative Binding Affinity (RBA) for ERβ (%) | < 1 | ~6.5 | 100 |
| In Vitro Proliferative Potency (MCF-7 cells) | Inactive | Potent agonist | Potent agonist |
Data compiled from multiple sources. RBA is relative to 17β-estradiol (set at 100%).[3]
In Vivo Potency: Uterotrophic Assay
The uterotrophic assay in rodents is a standard in vivo test to assess the estrogenic activity of a compound by measuring the increase in uterine weight.
| Compound | Animal Model | ED50 (pmol/g body weight) |
| This compound (E1S) | Immature female CD-1 mice | 240 |
| Free Estrone (E1) | Immature female CD-1 mice | 8 |
| This compound (E1S) | Immature female Sprague-Dawley rats | 840 |
| Free Estrone (E1) | Immature female Sprague-Dawley rats | 60 |
Data from a comparative study on the uterotropic action of estrone and this compound.[4]
Pharmacokinetic Profiles: A Comparative Overview
The route of administration and the chemical form of estrone significantly impact its pharmacokinetic profile. Oral administration of free estrone results in extensive first-pass metabolism, while this compound serves as a longer-lasting reservoir.
| Parameter | Oral this compound | Oral Free Estrone |
| Bioavailability | Acts as a prodrug with sustained release of active estrogens. | Low due to extensive first-pass metabolism.[5] |
| Metabolism | Hydrolyzed by steroid sulfatase to estrone in various tissues. | Primarily metabolized in the liver to this compound and other conjugates. |
| Plasma Levels | Leads to more sustained plasma levels of active estrogens. | Results in a rapid peak of estrone followed by a decline. |
| Estrone/Estradiol Ratio | Increased metabolism of sulfoconjugated estrone to estradiol after oral application compared to free estrone. | Higher estrone to estradiol ratio due to first-pass metabolism. |
| Half-life | The half-life of the active metabolites is prolonged due to the reservoir effect. | The terminal half-life of estrone is approximately 11.2 hours.[6] |
Pharmacokinetic parameters can vary significantly between studies and individuals.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Estrogen Receptor (ER) Competitive Binding Assay
This in vitro assay quantifies the ability of a test compound to compete with a radiolabeled estrogen for binding to the estrogen receptor.
Objective: To determine the relative binding affinity (RBA) of a test compound for the estrogen receptor.
Protocol Outline:
-
Preparation of ER-Rich Cytosol:
-
Uteri from ovariectomized rats are homogenized in a buffer (e.g., Tris-EDTA) to isolate the cytosolic fraction containing estrogen receptors.
-
The homogenate is centrifuged to pellet cellular debris, and the supernatant (cytosol) is collected.
-
-
Competitive Binding Incubation:
-
A constant concentration of radiolabeled 17β-estradiol (e.g., [³H]-17β-estradiol) and the ER-rich cytosol are incubated with increasing concentrations of the test compound (e.g., free estrone).
-
A parallel incubation is performed with unlabeled 17β-estradiol to generate a standard curve.
-
Incubation is typically carried out at 4°C overnight to reach equilibrium.
-
-
Separation of Bound and Unbound Ligand:
-
Unbound ligand is removed using a method such as dextran-coated charcoal adsorption or hydroxylapatite precipitation.
-
-
Quantification:
-
The amount of bound radiolabeled 17β-estradiol is measured using liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled 17β-estradiol (IC50) is determined.
-
The RBA is calculated relative to the IC50 of unlabeled 17β-estradiol.
-
Caption: Workflow for the Estrogen Receptor Competitive Binding Assay.
E-Screen (Estrogen-Sensitive Cell Proliferation) Assay
This cell-based in vitro assay measures the proliferative response of estrogen-sensitive cells to a test compound.
Objective: To assess the estrogenic activity of a compound by its ability to induce cell proliferation.
Protocol Outline:
-
Cell Culture and Hormone Deprivation:
-
Estrogen-responsive human breast cancer cells (MCF-7) are cultured in a standard medium.
-
Prior to the assay, cells are switched to a phenol red-free medium supplemented with charcoal-dextran stripped fetal bovine serum for several days to deplete endogenous estrogens.
-
-
Cell Seeding and Treatment:
-
Hormone-deprived MCF-7 cells are seeded into multi-well plates.
-
After cell attachment, the medium is replaced with fresh hormone-free medium containing various concentrations of the test compound or a positive control (17β-estradiol). A vehicle control is also included.
-
-
Incubation:
-
The cells are incubated for a defined period (e.g., 6 days) to allow for cell proliferation.
-
-
Quantification of Cell Proliferation:
-
Cell proliferation is assessed using methods such as the sulforhodamine B (SRB) assay, which measures total protein content, or by direct cell counting.
-
-
Data Analysis:
-
A dose-response curve is generated, and the concentration of the test compound that elicits a half-maximal proliferative response (EC50) is calculated.
-
The proliferative effect of the test compound is often expressed relative to the maximal effect of 17β-estradiol.
-
Rodent Uterotrophic Assay (OECD Test Guideline 440)
This in vivo assay is the gold standard for assessing the estrogenic activity of a chemical.
Objective: To determine the in vivo estrogenic activity of a compound by measuring its effect on uterine weight in rodents.
Protocol Outline:
-
Animal Model:
-
Either immature female rats (around 21 days old) or adult ovariectomized female rats are used. Ovariectomy removes the endogenous source of estrogens.
-
-
Dosing:
-
Animals are randomly assigned to treatment groups (vehicle control, positive control, and at least two dose levels of the test compound).
-
The test compound is administered daily for three consecutive days via oral gavage or subcutaneous injection. Ethinyl estradiol is a common positive control.
-
-
Necropsy and Uterine Weight Measurement:
-
Approximately 24 hours after the final dose, the animals are euthanized.
-
The uterus is carefully dissected, trimmed of fat and connective tissue, and the wet uterine weight is recorded. The uterus can also be blotted to obtain a blotted weight.
-
-
Data Analysis:
-
The mean uterine weights of the treatment groups are compared to the vehicle control group.
-
A statistically significant increase in uterine weight indicates a positive estrogenic response.
-
A dose-response relationship can be established to determine the effective dose (ED50).
-
Caption: Workflow for the Rodent Uterotrophic Assay.
Conclusion
The biological activities of this compound and free estrone are fundamentally different. This compound is a biologically inactive pro-hormone that serves as a large, circulating reservoir. Its activity is entirely dependent on its conversion to free estrone by steroid sulfatase in target tissues. Free estrone, in contrast, is a biologically active estrogen that directly binds to and activates estrogen receptors, thereby modulating gene expression and eliciting physiological responses. Understanding these distinct roles and the interplay between these two forms is essential for research in endocrinology, drug development, and the assessment of estrogen-related physiological and pathological conditions.
References
- 1. droracle.ai [droracle.ai]
- 2. droracle.ai [droracle.ai]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Uterine estrogen sulfatase may play a more important role than the hepatic sulfatase in mediating the uterotropic action of estrone-3-sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic and pharmacologic variation between different estrogen products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
A Comparative Analysis of Sulfatase Activity in Diverse Human Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of sulfatase activity across various human cell lines, supported by experimental data. Sulfatases are a family of enzymes crucial for the degradation of sulfated compounds and the modulation of cellular signaling pathways. Their dysregulation has been implicated in numerous diseases, including cancer and lysosomal storage disorders. Understanding the differential activity of these enzymes in various cell types is paramount for advancing research and developing targeted therapeutics.
Data Presentation: Comparative Sulfatase Activity
The following table summarizes sulfatase expression and activity in several commonly used human cell lines. The data has been compiled from multiple studies, and it is important to note that experimental conditions can influence absolute values. This table aims to provide a comparative overview rather than a definitive quantification.
| Cell Line | Cancer Type / Origin | Sulfatase | Activity/Expression Level | Reference/Notes |
| MCF-7 | Breast Adenocarcinoma | Steroid Sulfatase (STS) | Endogenous activity: ~13.0 pmol estrone/mg protein/h. Overexpression can increase activity to ~64.2 pmol/mg/h. | Increased STS expression is linked to hormone-dependent breast cancer growth. |
| T-47D | Breast Ductal Carcinoma | Steroid Sulfatase (STS) | Activity is present and can be modulated by various factors. | Hormone-responsive breast cancer cell line. |
| MDA-MB-231 | Breast Adenocarcinoma | Steroid Sulfatase (STS) | Activity is present. | Triple-negative breast cancer cell line. |
| ZR-75-1 | Breast Ductal Carcinoma | Steroid Sulfatase (STS) | Expresses STS protein with catalytic activity. | Hormone receptor-positive breast cancer cell line. |
| BT-474 | Breast Ductal Carcinoma | Steroid Sulfatase (STS) | Expresses STS protein with catalytic activity. | Hormone receptor-positive breast cancer cell line. |
| HepG2 | Hepatocellular Carcinoma | Sulfatase (general) | Sulfatase activity has been measured in cell lysates. | A common model for liver function and disease studies. |
| PLC/PRF/5 | Hepatocellular Carcinoma | SULF1 | Expressed, while SULF2 is not.[1] | Downregulation of SULF1 is observed in most HCC cell lines.[1] |
| Hep3B | Hepatocellular Carcinoma | SULF1 | Expressed, while SULF2 is not.[1] | Downregulation of SULF1 is observed in most HCC cell lines.[1] |
| Pancreatic Cancer Cell Lines | Pancreatic Ductal Adenocarcinoma | SULF1 & SULF2 | Both are broadly expressed and generally upregulated compared to normal tissue.[2] | SULF2 expression is associated with a more advanced tumor stage.[2] |
| HNSCC Cell Lines | Head and Neck Squamous Cell Carcinoma | SULF2 | High expression in cancer cells. | SULF1 is primarily expressed by cancer-associated fibroblasts in this cancer type.[3][4] |
| HEK293 | Human Embryonic Kidney | Arylsulfatase A, B, C | mRNA for all three is present. ARSB and ARSC levels are higher than ARSA. | ARSB shows significant activity towards certain substrates. |
| Colo205 | Colorectal Adenocarcinoma | Steroid Sulfatase (STS) | Activity is present. | |
| Caco-2 | Colorectal Adenocarcinoma | Steroid Sulfatase (STS) | Activity is present. | |
| HCT116 | Colorectal Carcinoma | Steroid Sulfatase (STS) | Activity is present. | |
| HT-29 | Colorectal Adenocarcinoma | Steroid Sulfatase (STS) | Activity is present. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
General Sulfatase Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits and provides a method for measuring total sulfatase activity in cell lysates.
Principle: This assay measures the hydrolysis of a sulfate ester, such as p-nitrocatechol sulfate (pNCS), to p-nitrocatechol (pNC), which can be detected spectrophotometrically at 515 nm.
Materials:
-
Sulfatase Assay Buffer (e.g., 0.1 M Sodium Acetate, pH 5.0)
-
Substrate Solution (e.g., p-nitrocatechol sulfate)
-
Stop/Developing Solution (e.g., 1 N NaOH)
-
Cell Lysis Buffer (e.g., PBS with protease inhibitors)
-
96-well clear flat-bottom plate
-
Microplate reader
Procedure:
-
Sample Preparation (Cell Lysate):
-
Culture cells to the desired confluence and harvest by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in 100 µL of ice-cold Cell Lysis Buffer.
-
Homogenize the cells by pipetting up and down, followed by incubation on ice for 15-30 minutes.
-
Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet insoluble material.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Protocol:
-
Prepare a standard curve using known concentrations of p-nitrocatechol.
-
Add 1-10 µL of cell lysate to the wells of a 96-well plate. Include a sample background control for each sample.
-
Prepare a Reaction Mix containing the Sulfatase Assay Buffer and Substrate Solution.
-
Add the Reaction Mix to each sample well. For background controls, add a mix without the substrate.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the reaction by adding the Stop/Developing Solution to all wells.
-
Measure the absorbance at 515 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background control readings from the sample readings.
-
Calculate the concentration of p-nitrocatechol produced using the standard curve.
-
Express sulfatase activity in terms of units per milligram of protein (e.g., mU/mg), where one unit is the amount of enzyme that generates 1.0 µmol of p-nitrocatechol per minute at a specific pH and temperature.
-
Steroid Sulfatase (STS) Activity Assay (Radiolabeled Substrate)
This protocol is a sensitive method for specifically measuring STS activity using a radiolabeled substrate.
Principle: This assay measures the conversion of [³H]estrone sulfate (E1S), a water-soluble substrate, to [³H]estrone (E1), which is lipid-soluble. The product is separated from the substrate by solvent extraction and quantified by liquid scintillation counting.
Materials:
-
[³H]this compound
-
Cell culture medium or appropriate buffer
-
Toluene or other suitable organic solvent
-
Liquid scintillation cocktail and counter
-
Cell lysates prepared as described previously
Procedure:
-
Assay Setup:
-
In a microcentrifuge tube, add a known amount of cell lysate protein (e.g., 20-100 µg).
-
Add the [³H]this compound substrate to the lysate.
-
Incubate the reaction at 37°C for a defined period (e.g., 1-4 hours).
-
-
Extraction and Measurement:
-
Stop the reaction by adding an excess of the organic solvent (e.g., toluene).
-
Vortex vigorously to extract the lipid-soluble [³H]estrone into the organic phase.
-
Centrifuge to separate the aqueous and organic phases.
-
Transfer an aliquot of the organic phase to a scintillation vial.
-
Allow the solvent to evaporate.
-
Add liquid scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of [³H]estrone produced based on the specific activity of the radiolabeled substrate.
-
Express the STS activity as pmol of estrone formed per hour per milligram of protein (pmol/mg/h).
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate key signaling pathways modulated by sulfatases and a typical experimental workflow for assessing sulfatase activity.
Caption: Workflow for measuring sulfatase activity in cell lines.
Caption: Role of SULF1 in modulating Wnt signaling pathway.
Caption: Role of SULF2 in modulating FGF signaling pathway.
References
- 1. Sulfatase 1: a new Jekyll and Hyde in hepatocellular carcinoma? - Pascale - Translational Gastroenterology and Hepatology [tgh.amegroups.org]
- 2. Arylsulfatase A - Wikipedia [en.wikipedia.org]
- 3. Extracellular Heparan 6-O-Endosulfatases SULF1 and SULF2 in Head and Neck Squamous Cell Carcinoma and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Estrone Sulfate: A Guide for Laboratory Professionals
The following guide provides essential safety and logistical information for the proper disposal of Estrone Sulfate, a compound that requires specialized handling due to its potential health risks. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. This compound is suspected of causing cancer and may damage fertility or the unborn child, and it may also cause harm to breast-fed children[1][2][3]. Therefore, it is treated as hazardous waste.
Immediate Safety and Handling
Before beginning any procedure that involves this compound, ensure all safety precautions are in place.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses with side shields[4].
-
Ventilation: Handle solid this compound and concentrated solutions within a certified chemical fume hood to prevent the inhalation of dust or aerosols[2][5].
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[2][5]. Avoid eating, drinking, or smoking in areas where this compound is handled[3][6].
Step-by-Step Disposal Protocol
Disposal of this compound and any contaminated materials must comply with federal, state, and local regulations[2]. It is imperative not to dispose of this chemical down the drain or in regular household garbage[1][7]. The primary disposal method for this category of hazardous waste is incineration by a licensed contractor[8][9].
Step 1: Segregate Waste at the Point of Generation Immediately separate all materials that have come into contact with this compound. This includes:
-
Unused or expired pure compound.
-
Contaminated lab supplies (e.g., pipette tips, gloves, bench paper, vials).
-
Contaminated sharps (e.g., needles, scalpels), which must be placed in a designated puncture-resistant sharps container[9].
-
Solutions containing this compound.
-
Solvent rinses used for decontaminating glassware[9].
Step 2: Use Designated Hazardous Waste Containers
-
Container Integrity: Place waste into a chemically compatible, leak-proof container with a secure lid. The original chemical container can often be used for this purpose[9][10].
-
Labeling: As soon as the first piece of waste is added, affix a "Hazardous Waste" label to the container[9]. The label must clearly identify the contents, including "this compound" and any other chemicals or solvents present[9][10].
Step 3: Store Waste Securely
-
Designated Area: Store the sealed waste container in a designated satellite accumulation area, such as a fume hood or a designated cabinet, away from general lab traffic[9].
-
Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (e.g., a tub or tray) to contain any potential leaks[9].
Step 4: Decontaminate Laboratory Equipment All non-disposable equipment and surfaces that have come into contact with this compound must be thoroughly decontaminated.
-
Initial Rinse: Carefully rinse contaminated glassware and equipment with a suitable organic solvent, such as ethanol or methanol[9].
-
Collect Rinse: This initial solvent rinse must be collected and disposed of as hazardous liquid waste[9].
-
Wash: After the initial rinse, wash the equipment with a standard laboratory detergent and hot water.
-
Final Rinse: Perform a final rinse with purified water and allow the equipment to dry completely.
Step 5: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste[9].
-
Do not attempt to transport or dispose of the waste yourself. Only licensed hazardous waste disposal companies are authorized to handle and transport such materials for final disposal[10][11].
Hazard Classification Data
The following table summarizes the hazard classifications for this compound according to the Globally Harmonized System (GHS).
| Hazard Class | Category | Hazard Statement |
| Carcinogenicity | 2 | H351: Suspected of causing cancer[1][2][3] |
| Reproductive Toxicity | 1A | H360: May damage fertility or the unborn child[1][2][3] |
| Effects on or via Lactation | - | H362: May cause harm to breast-fed children[1][2][3] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. esschemco.com [esschemco.com]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. demeditec.com [demeditec.com]
- 5. benchchem.com [benchchem.com]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. dtsc.ca.gov [dtsc.ca.gov]
- 8. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 9. benchchem.com [benchchem.com]
- 10. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 11. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Essential Safety and Handling of Estrone Sulfate in a Laboratory Setting
For Immediate Implementation by Laboratory Personnel
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Estrone Sulfate. Due to its classification as a suspected carcinogen and potential reproductive toxin, strict adherence to the following operational and disposal plans is mandatory to ensure personnel safety and environmental protection.
This compound is a sulfated form of the estrogen estrone and should be handled with care, recognizing its potential health hazards.[1] Occupational exposure to estrogen-like compounds has been associated with various health effects.[2]
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the first line of defense against exposure to this compound. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (powder) | Tightly fitting safety goggles | Double-gloving with nitrile gloves is recommended | Fully fastened lab coat or gown | NIOSH-approved respirator (e.g., N95 or higher) within a chemical fume hood or ventilated balance enclosure |
| Handling Solutions | Safety glasses with side shields | Nitrile gloves | Lab coat | Not generally required if handled in a certified chemical fume hood |
| Cleaning and Decontamination | Safety glasses with side shields | Nitrile gloves | Lab coat | Not generally required |
| Waste Disposal | Safety glasses with side shields | Nitrile gloves | Lab coat | Not generally required |
Operational Plan: Safe Handling Workflow
Adherence to a standardized workflow is critical to minimize the risk of exposure and contamination. The following diagram outlines the procedural steps for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
Disposal Plan: A Step-by-Step Guide
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure. All waste generated from handling this compound must be treated as hazardous chemical waste.[7][8]
Step 1: Segregation of Waste
-
Solid Waste: Collect all contaminated solid materials, including gloves, disposable lab coats, bench paper, and pipette tips, in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container for hazardous chemical waste.
Step 2: Labeling
-
All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard warnings (e.g., "Carcinogen," "Reproductive Toxin").
Step 3: Storage
-
Store waste containers in a designated, secure area, away from general laboratory traffic, until they are collected by the EHS department.
Step 4: Arranging for Disposal
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste in accordance with all local, state, and federal regulations.[9]
Decontamination Protocol
Decontamination of work surfaces and equipment is a critical step to prevent cross-contamination and inadvertent exposure.
Materials:
-
Disposable absorbent pads or paper towels
-
Soap and water
-
70% ethanol or another appropriate laboratory disinfectant
-
Designated hazardous waste container for solid waste
Procedure:
-
Disinfectant Wipe: Following the initial cleaning, wipe down the same surfaces with a towel moistened with 70% ethanol or another suitable disinfectant.
-
Disposal of Cleaning Materials: All used absorbent pads and towels must be disposed of as solid hazardous waste.
-
Glassware and Reusable Equipment: Reusable glassware and equipment should be thoroughly washed with an appropriate laboratory detergent. Consider a final rinse with a solvent that will dissolve any remaining residue, and collect the solvent rinse as hazardous liquid waste.
-
Personal Decontamination: After completing all work and decontamination procedures, and before leaving the work area, remove all PPE and wash hands thoroughly with soap and water.[10]
Occupational Exposure Limits
Currently, there are no specific Occupational Safety and Health Administration (OSHA) Permissible Exposure Limits (PELs), National Institute for Occupational Safety and Health (NIOSH) Recommended Exposure Limits (RELs), or American Conference of Governmental Industrial Hygienists (ACGIH) Threshold Limit Values (TLVs) established specifically for this compound.[12][13] Given the lack of specific exposure limits, a conservative approach should be taken, and all handling of this compound should be performed in a manner that minimizes any potential for exposure.
References
- 1. MIB - this compound [immunotech.cz]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. research.usu.edu [research.usu.edu]
- 5. cdn.mscdirect.com [cdn.mscdirect.com]
- 6. engineering.jhu.edu [engineering.jhu.edu]
- 7. Chemical Carcinogens - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 8. jefferson.edu [jefferson.edu]
- 9. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 10. Working Safely with Carcinogens Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 11. Safe handling of carcinogens - Wikipedia [en.wikipedia.org]
- 12. ESTRONE | Occupational Safety and Health Administration [osha.gov]
- 13. ESTRADIOL | Occupational Safety and Health Administration [osha.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
